molecular formula C7H10N2O2 B1635865 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid CAS No. 851975-10-5

2-methyl-2-(1H-pyrazol-1-yl)propanoic acid

Cat. No.: B1635865
CAS No.: 851975-10-5
M. Wt: 154.17 g/mol
InChI Key: SZGVDJHDIPSUSA-UHFFFAOYSA-N
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Description

2-methyl-2-(1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-pyrazol-1-ylpropanoic acid
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InChI

InChI=1S/C7H10N2O2/c1-7(2,6(10)11)9-5-3-4-8-9/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGVDJHDIPSUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501296540
Record name α,α-Dimethyl-1H-pyrazole-1-acetic acid
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Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

851975-10-5
Record name α,α-Dimethyl-1H-pyrazole-1-acetic acid
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Record name α,α-Dimethyl-1H-pyrazole-1-acetic acid
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Record name 2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid
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Foundational & Exploratory

synthesis of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid

Authored by: A Senior Application Scientist

Abstract

This whitepaper provides a comprehensive technical guide for the , a valuable heterocyclic building block for drug discovery and development. Pyrazole derivatives are a cornerstone in medicinal chemistry, known for a wide array of pharmacological activities.[1] This guide details a robust and efficient two-step synthetic route commencing from readily available starting materials. The methodology presented herein is grounded in established principles of N-alkylation of azoles followed by ester hydrolysis.[2][3] We will delve into the mechanistic rationale behind each procedural step, offering insights into reaction optimization, and providing detailed, self-validating protocols suitable for implementation in a research or process development setting.

Introduction and Strategic Overview

This compound incorporates two key pharmacophoric elements: the pyrazole ring and a carboxylic acid moiety attached to a sterically hindered tertiary carbon center. This unique structural arrangement makes it an attractive scaffold for designing novel therapeutic agents. The synthesis of N-substituted pyrazoles is a fundamental task in organic chemistry; however, the regioselectivity of such reactions can be a significant challenge, especially with unsymmetrically substituted pyrazoles.[4]

The synthetic strategy outlined in this guide circumvents regioselectivity issues by using unsubstituted pyrazole. The core transformation is the formation of a C-N bond between the N1 position of the pyrazole ring and the quaternary carbon of the 2-methylpropanoic acid backbone. A direct alkylation using 2-bromo-2-methylpropanoic acid is problematic due to the competing reactivity of the carboxylic acid. Therefore, a more prudent and widely adopted approach is employed:

  • Step 1: N-Alkylation of Pyrazole with an Ester Protecting Group. Pyrazole is N-alkylated with an electrophile containing a protected carboxylic acid, namely ethyl 2-bromo-2-methylpropanoate. This reaction proceeds via an SN2 mechanism.

  • Step 2: Saponification. The resulting ester intermediate is hydrolyzed under basic conditions to yield the target carboxylic acid.

This sequence ensures high yields and prevents undesirable side reactions, providing a reliable pathway to the desired product.

Logical Workflow of the Synthesis

Below is a visualization of the two-step synthetic pathway.

Synthesis_Workflow Pyrazole Pyrazole NaH NaH, DMF Pyrazole->NaH Bromoester Ethyl 2-bromo-2-methylpropanoate Bromoester->NaH Step1_Product Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate NaH->Step1_Product Step 1: N-Alkylation NaOH NaOH, THF/H2O Step1_Product->NaOH Step 2: Saponification HCl HCl (aq) Workup NaOH->HCl Final_Product This compound HCl->Final_Product

References

An In-depth Technical Guide to the Chemical Properties of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry and drug discovery. The pyrazole motif is a well-established pharmacophore, and its incorporation into a propanoic acid framework creates a molecule with significant potential for biological activity.[1] This document will delve into the structural features, physicochemical properties, a proposed synthetic route, and the expected chemical reactivity of this compound. While experimental data for this specific molecule is limited in published literature, this guide synthesizes computed data and knowledge from analogous structures to provide a robust profile for research and development purposes.

Introduction: The Significance of Pyrazole-Containing Carboxylic Acids

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, present in a wide array of approved pharmaceuticals. Their value stems from their ability to engage in various biological interactions, including hydrogen bonding, metal chelation, and hydrophobic interactions, all while maintaining metabolic stability. The pyrazole ring is often considered a bioisostere for other aromatic systems, offering unique electronic properties and vectors for substitution.

When coupled with a carboxylic acid moiety, as in this compound, the resulting molecule gains an anionic center at physiological pH, enabling it to interact with cationic sites in biological targets such as enzyme active sites and receptors. The gem-dimethyl substitution on the alpha-carbon of the propanoic acid chain introduces steric hindrance, which can influence the molecule's conformation and metabolic stability. This guide aims to provide a detailed chemical profile of this promising scaffold.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are dictated by its molecular structure, which integrates an aromatic pyrazole ring with a short-chain carboxylic acid.

Structural Characterization

The chemical structure of this compound is depicted below.

Figure 1: Chemical structure of this compound.

Physicochemical Data
PropertyValue (Computed)Source
Molecular FormulaC₇H₁₀N₂O₂[2]
Molecular Weight154.17 g/mol [3][4]
Monoisotopic Mass154.07423 Da[2]
XLogP30.5 - 0.6[2][3]
Hydrogen Bond Donors1[3]
Hydrogen Bond Acceptors3[3]
Rotatable Bond Count2[3]
Topological Polar Surface Area53.5 Ų[2]

Note: The XLogP3 value suggests a moderate lipophilicity, which is often a desirable trait in drug candidates, balancing aqueous solubility with membrane permeability.

Proposed Synthesis Pathway

A robust and reproducible synthetic route is paramount for the exploration of any compound's potential. While a specific protocol for this compound is not detailed in the available literature, a plausible and efficient two-step synthesis can be proposed based on established methodologies for N-alkylation of pyrazoles and hydrolysis of esters.[5]

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the N-C bond between the pyrazole ring and the propanoic acid moiety, leading back to pyrazole and a suitable electrophilic partner derived from 2-methyl-2-bromopropanoic acid.

G target This compound intermediate Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate target->intermediate Ester Hydrolysis reactants Pyrazole + Ethyl 2-bromo-2-methylpropanoate intermediate->reactants N-Alkylation

Figure 2: Retrosynthetic analysis of this compound.

Step-by-Step Proposed Synthesis Protocol

Step 1: Synthesis of Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate

This step involves the N-alkylation of pyrazole with ethyl 2-bromo-2-methylpropanoate. The choice of a suitable base and solvent is critical to ensure regioselectivity and high yield. Sodium hydride is a common choice for deprotonating pyrazole, creating a nucleophilic pyrazolide anion.

  • Materials: Pyrazole, Sodium Hydride (60% dispersion in mineral oil), Ethyl 2-bromo-2-methylpropanoate, Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of pyrazole (1.0 equivalent) in anhydrous DMF is added dropwise.

    • The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour until the evolution of hydrogen gas ceases.

    • The mixture is cooled back to 0 °C, and a solution of ethyl 2-bromo-2-methylpropanoate (1.05 equivalents) in anhydrous DMF is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is carefully quenched by the slow addition of water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate.

Step 2: Hydrolysis to this compound

The final step is the saponification of the ester to the corresponding carboxylic acid.

  • Materials: Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate, Lithium Hydroxide (or Sodium Hydroxide), Tetrahydrofuran (THF), Water.

  • Procedure:

    • To a solution of ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate (1.0 equivalent) in a mixture of THF and water, lithium hydroxide (2-3 equivalents) is added.

    • The reaction mixture is stirred at room temperature for 4-12 hours, with reaction progress monitored by TLC.

    • Once the starting material is consumed, the THF is removed under reduced pressure.

    • The aqueous solution is washed with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

    • The aqueous layer is then acidified to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl).

    • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. If the product does not precipitate, it can be extracted with ethyl acetate.

Chemical Reactivity and Stability

The chemical behavior of this compound is governed by the interplay of its two key functional groups: the pyrazole ring and the carboxylic acid.

Acidity and Basicity
  • Carboxylic Acid (pKa): The primary acidic center is the carboxylic acid proton. The pKa is expected to be in the range of 4-5, typical for a carboxylic acid. The electron-withdrawing nature of the adjacent pyrazole ring may slightly increase its acidity compared to a simple alkyl carboxylic acid.

  • Pyrazole Ring (pKa): The pyrazole ring also possesses a basic nitrogen atom (at the 2-position). The pKa of the conjugate acid is expected to be around 2-3. This weak basicity means the pyrazole ring will be protonated only under strongly acidic conditions.

Expected Chemical Reactions

The presence of both a nucleophilic pyrazole ring (under certain conditions) and an electrophilic carboxylic acid (after activation) allows for a range of chemical transformations.

  • Reactions of the Carboxylic Acid:

    • Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents.

    • Amidation: Reaction with amines in the presence of a coupling agent (e.g., DCC, EDC, HATU) will yield the corresponding amides. This is a common transformation in drug discovery to modulate solubility and biological activity.

    • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Reactions of the Pyrazole Ring:

    • Electrophilic Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, typically at the 4-position.

    • N-Alkylation/Arylation: While the N1 position is already substituted, the N2 nitrogen can potentially react with strong electrophiles, although this is less common.

Stability Profile

This compound is expected to be a stable solid under standard laboratory conditions. However, potential degradation pathways could include decarboxylation at elevated temperatures, though the quaternary alpha-carbon should provide some stability against this. It is advisable to store the compound in a cool, dry place, protected from light.

Spectroscopic Characterization (Predicted)

As no experimental spectra for this compound are available, the following are predicted key spectroscopic features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy
  • Carboxylic Acid Proton (-COOH): A broad singlet, typically in the region of 10-13 ppm.

  • Pyrazole Protons: Three distinct signals corresponding to the protons on the pyrazole ring. The proton at the 5-position would likely appear as a doublet of doublets, the proton at the 3-position as a doublet of doublets, and the proton at the 4-position as a triplet, likely in the range of 6.0-8.0 ppm.

  • Methyl Protons (-CH₃): A singlet integrating to 6 protons, corresponding to the two equivalent methyl groups, expected in the upfield region of 1.5-2.0 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (-C=O): A signal in the downfield region, typically around 170-180 ppm.

  • Pyrazole Carbons: Three signals for the pyrazole ring carbons, expected in the aromatic region of 100-140 ppm.

  • Quaternary Carbon (C(CH₃)₂): A signal for the carbon atom attached to the two methyl groups and the pyrazole ring.

  • Methyl Carbons (-CH₃): A signal in the upfield region, typically around 20-30 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C=N and C=C Stretches (Pyrazole Ring): Multiple absorptions in the 1400-1600 cm⁻¹ region.

  • C-H Stretches (Alkyl and Aromatic): Absorptions around 2850-3100 cm⁻¹.

Mass Spectrometry
  • Molecular Ion Peak (M+): In an electron ionization (EI) mass spectrum, a molecular ion peak would be expected at m/z = 154.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the cleavage of the pyrazole ring.

Potential Applications in Research and Drug Discovery

Given the prevalence of pyrazole-containing carboxylic acids in pharmaceuticals, this compound represents a valuable building block for the synthesis of novel bioactive compounds. Its structural features suggest potential applications in several therapeutic areas:

  • Anti-inflammatory Agents: The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Agents: Numerous pyrazole derivatives have been investigated for their anticancer properties.[6]

  • Metabolic Disorders: The carboxylic acid moiety can mimic endogenous ligands for various nuclear receptors and enzymes involved in metabolic pathways.

The gem-dimethyl substitution offers a point of differentiation from other propanoic acid derivatives, potentially leading to improved pharmacokinetic profiles.

Conclusion

This compound is a structurally intriguing molecule with significant potential for applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical properties, including its structure, computed physicochemical data, a proposed synthetic pathway, and its expected reactivity and spectroscopic signatures. While a lack of extensive experimental data necessitates some reliance on prediction and analogy, the information presented herein provides a solid foundation for researchers and scientists to embark on the synthesis, characterization, and biological evaluation of this promising compound and its derivatives. The continued exploration of such novel scaffolds is essential for the advancement of drug discovery and the development of new therapeutic agents.

References

An In-depth Technical Guide to the Structural Elucidation of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive walkthrough for the structural elucidation of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document details the integrated analytical workflow required to unambiguously confirm the molecular structure of this compound. We will proceed through a logical sequence of analytical techniques, demonstrating how data from each method corroborates the others to build an irrefutable structural proof.

The core principle of structure elucidation is synergy. No single technique provides all the answers; instead, each offers a unique piece of the puzzle. By combining the insights from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we can confidently assemble the final structure.

The Elucidation Workflow: A Strategic Overview

The process of determining a molecule's structure is a systematic investigation. We begin by establishing the molecular formula, then identify the functional groups present, and finally, piece together the atomic connectivity of the molecular skeleton. This hierarchical approach ensures that each step is built upon a solid foundation of validated data, minimizing ambiguity and leading to a confident structural assignment.

The overall workflow is visualized below. This process begins with determining the molecular mass and formula (MS), proceeds to identify key chemical bonds and functional groups (IR), and culminates in mapping the precise atomic connectivity (NMR).

Elucidation_Workflow cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy cluster_confirmation Final Confirmation MS High-Resolution MS (HRMS) IR FT-IR MS->IR Provides Molecular Formula (C₇H₁₀N₂O₂) NMR_1D 1D NMR (¹H, ¹³C) IR->NMR_1D Confirms Functional Groups (-COOH, Pyrazole) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Provides Proton/Carbon Skeleton Structure Final Structure Confirmed NMR_2D->Structure Confirms Connectivity

Caption: The overall workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

The first step in any structure elucidation is to determine the molecular weight and, ideally, the elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Core Objective: To determine the exact mass of the parent ion and deduce the molecular formula. The target molecule, this compound, has a nominal mass of 154 g/mol and a molecular formula of C₇H₁₀N₂O₂[1][2][3].

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the synthesized compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of ~10-50 µg/mL.

  • Ionization Method: Utilize Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules like carboxylic acids. The analysis can be run in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

  • Mass Analyzer: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to measure the mass-to-charge ratio (m/z) with high accuracy (typically < 5 ppm).

  • Data Analysis: Compare the experimentally measured exact mass to the theoretical masses of potential elemental formulas using the instrument's software.

Expected Data & Interpretation

For a molecular formula of C₇H₁₀N₂O₂, the expected exact masses are:

  • [M+H]⁺ (Positive Ion Mode): 155.08151 m/z

  • [M-H]⁻ (Negative Ion Mode): 153.06695 m/z

Confirmation of the measured mass within a narrow error margin (e.g., ±0.001 Da) of the theoretical value provides strong evidence for the proposed molecular formula.

Furthermore, fragmentation patterns observed in the mass spectrum can offer preliminary structural clues. Carboxylic acids are known to undergo characteristic fragmentation, such as the loss of the carboxyl group.[4][5][6][7][8]

Table 1: Predicted HRMS Fragmentation Data

Observed m/z (Predicted) Fragment Lost Proposed Fragment Structure Fragmentation Pathway
155.0815 - [C₇H₁₁N₂O₂]⁺ Protonated Parent Ion [M+H]⁺
109.0760 COOH [C₆H₉N₂]⁺ α-cleavage, loss of carboxyl radical

| 81.0447 | C(CH₃)₂COOH | [C₃H₃N₂]⁺ | Cleavage of the N-C bond |

This initial MS analysis establishes the elemental composition, which is a critical constraint for interpreting the subsequent spectroscopic data.

Infrared (IR) Spectroscopy: Identifying Functional Groups

With the molecular formula in hand, the next step is to identify the functional groups present. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful tool for detecting the characteristic vibrational frequencies of chemical bonds.

Core Objective: To confirm the presence of the key functional groups: the carboxylic acid (-COOH) and the pyrazole ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Expected Data & Interpretation

The IR spectrum of a carboxylic acid is highly characteristic.[9][10][11][12][13] The most prominent feature is the extremely broad O-H stretching vibration, which arises from strong intermolecular hydrogen bonding between acid dimers.

IR_Interpretation Molecule This compound OH_Stretch O-H Stretch (Carboxylic Acid) Molecule->OH_Stretch ~3300-2500 cm⁻¹ (Very Broad) CO_Stretch C=O Stretch (Carboxylic Acid) Molecule->CO_Stretch ~1760-1690 cm⁻¹ (Strong, Sharp) CH_Aromatic C-H Stretch (Pyrazole Ring) Molecule->CH_Aromatic ~3100 cm⁻¹ (Sharp) CN_Stretch C=N/C=C Stretch (Pyrazole Ring) Molecule->CN_Stretch ~1600-1450 cm⁻¹ (Medium) HMBC_Correlations cluster_moiety1 2-Methylpropanoic Acid Moiety cluster_moiety2 Pyrazole Ring C_quat Cq (δ ~65) COOH C=O (δ ~175) N1 N1 CH3 CH₃ (δ ~1.6) CH3->C_quat C_CH3 C-CH₃ (δ ~25) CH3->C_CH3 CH3->COOH C5 C5 (δ ~130) H5 H5 (δ ~7.8) C5->H5 H5->C_quat

References

A Comprehensive Spectroscopic and Structural Elucidation Guide to 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data essential for the structural confirmation and quality assessment of this compound. The methodologies and interpretations presented herein are grounded in established scientific principles and supported by authoritative references to ensure accuracy and reliability.

Introduction: Synthesis and Structural Context

This compound belongs to a class of compounds incorporating a pyrazole ring, a versatile scaffold in medicinal chemistry. The synthesis of such pyrazole derivatives often involves cyclocondensation reactions. For instance, the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds are common routes to form the pyrazole core.[1][2] The specific synthesis of the title compound would likely involve the alkylation of pyrazole with a suitable 2-methyl-2-halopropanoic acid derivative. Understanding the synthetic route is crucial as it can inform the potential impurities that may be observed in spectroscopic analyses.

The structural features of this compound—a carboxylic acid, a tertiary carbon center, and a pyrazole ring—give rise to a unique spectroscopic fingerprint. This guide will dissect this fingerprint to provide a comprehensive understanding of the molecule's structure and properties.

Mass Spectrometry Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound (C7H10N2O2), high-resolution mass spectrometry (HRMS) is the preferred method for accurate mass determination.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • Ionization Mode: ESI is typically employed in both positive and negative ion modes to observe the protonated molecule [M+H]+ and the deprotonated molecule [M-H]-, respectively.

  • Data Acquisition: The instrument is calibrated using a standard of known mass. Data is acquired over a mass range appropriate for the expected molecular ion, for instance, m/z 50-500.

Data Interpretation and Predicted Fragmentation

The predicted monoisotopic mass of this compound is 154.07423 Da.[3] The following table summarizes the predicted m/z values for various adducts that may be observed in ESI-MS.[3]

AdductPredicted m/z
[M+H]+155.08151
[M+Na]+177.06345
[M-H]-153.06695
[M+NH4]+172.10805
[M+K]+193.03739
[M+H-H2O]+137.07149
[M+HCOO]-199.07243

The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide further structural information. A plausible fragmentation pathway for the [M+H]+ ion is depicted below.

M_H [M+H]+ m/z = 155.08 loss_cooh Loss of COOH (45 Da) M_H->loss_cooh - HCOOH fragment1 Fragment 1 m/z = 110.08 loss_cooh->fragment1 loss_ch3 Loss of CH3 (15 Da) fragment1->loss_ch3 - CH3 fragment2 Fragment 2 m/z = 95.07 loss_ch3->fragment2

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR are essential for the complete assignment of the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The spectral width should cover the expected range for organic molecules (e.g., 0-200 ppm).

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrazole ring, the methyl groups, and the carboxylic acid. The predicted chemical shifts and multiplicities are detailed in the table below.

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Carboxylic Acid (OH)10-12Singlet (broad)1H
Pyrazole H-4~7.5Triplet1H
Pyrazole H-3, H-5~6.3, ~7.8Doublet2H
Methyl (CH₃)~1.5Singlet6H

The following diagram illustrates the different proton environments in the molecule.

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The expected chemical shifts are summarized below.

Carbon AssignmentPredicted Chemical Shift (ppm)
Carboxylic Acid (C=O)170-180
Pyrazole C-3, C-5~138, ~128
Pyrazole C-4~106
Tertiary Carbon~60
Methyl (CH₃)~25

The different carbon environments are visualized in the following diagram.

Caption: ¹³C NMR assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample spectrum is then acquired, typically over the range of 4000-400 cm⁻¹. Several scans are co-added to improve the signal-to-noise ratio.

IR Spectral Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the pyrazole ring.

Functional GroupExpected Absorption Range (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300Very broad band due to hydrogen bonding
C=O (Carboxylic Acid)1700-1725Strong, sharp absorption
C=N, C=C (Pyrazole)1400-1600Medium to strong absorptions
C-H (sp² and sp³)2850-3100Absorptions for aromatic and alkyl C-H

The presence of a very broad band in the 2500-3300 cm⁻¹ region, overlapping with the C-H stretching vibrations, is a hallmark of a carboxylic acid dimer formed through hydrogen bonding.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation and characterization of this compound. By combining the data from mass spectrometry, ¹H and ¹³C NMR, and IR spectroscopy, researchers can confidently confirm the identity and purity of this compound, which is crucial for its application in scientific research and drug development.

References

Introduction: The Pyrazole Carboxylic Acid Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Pyrazole Carboxylic Acid Derivatives

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone scaffold in medicinal chemistry and agrochemical development.[1][2] Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, contribute to its successful integration into a multitude of clinically and commercially significant molecules.[2] When functionalized with a carboxylic acid group, the resulting pyrazole carboxylic acid derivatives gain an additional critical interaction point, enabling them to bind with high affinity to a diverse range of biological targets. This guide provides a comprehensive overview of the major biological activities of these derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. The versatility of this scaffold is demonstrated by its presence in drugs ranging from the anti-inflammatory agent Celecoxib to potent anticancer, antimicrobial, and herbicidal compounds.[1][3][4][5]

Anti-Inflammatory Activity: Selective COX-2 Inhibition

The most prominent example of a pyrazole carboxylic acid derivative in clinical use is Celecoxib, a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[6][7][8] Understanding its mechanism provides a clear framework for the anti-inflammatory potential of this compound class.

Mechanism of Action: The Arachidonic Acid Cascade

Inflammation, pain, and fever are physiological responses mediated by prostaglandins.[7][9] These signaling molecules are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. There are two primary isoforms of this enzyme:

  • COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the stomach lining and maintaining platelet aggregation.[9]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[8][9]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[8] While this effectively reduces inflammation, the inhibition of COX-1 can lead to common gastrointestinal side effects, such as stomach ulcers.[9]

Pyrazole derivatives like Celecoxib possess a unique diaryl-substituted structure with a polar sulfonamide side chain.[6][8] This structure allows it to bind selectively to a hydrophilic side pocket present in the active site of COX-2, which is larger and more flexible than the active site of COX-1.[8][9] This selective inhibition blocks the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1, thereby providing potent anti-inflammatory effects with a reduced risk of gastrointestinal toxicity.[9][10]

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Homeostatic Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PG_Homeostatic PG_Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->PG_Inflammatory Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 NSAIDs Non-selective NSAIDs NSAIDs->COX1 NSAIDs->COX2

Caption: Selective inhibition of COX-2 by pyrazole derivatives like Celecoxib.

Structure-Activity Relationship (SAR) Insights

For potent and selective COX-2 inhibition, specific structural features in diaryl-substituted pyrazoles are crucial:

  • 1,5-Diaryl Substitution: The presence of aryl groups at the 1 and 5 positions of the pyrazole ring is fundamental for activity.

  • Para-Sulfonamide Moiety: A benzenesulfonamide group at the para-position of the N1-phenyl ring is critical for binding to the specific hydrophilic pocket of the COX-2 enzyme.[8]

  • C3-Substitution: Substitution at the C3 position, such as a trifluoromethyl group in Celecoxib, contributes to the overall potency and selectivity.[6]

Several studies have synthesized and evaluated novel pyrazole carboxylic acid derivatives, identifying compounds with potent anti-inflammatory activity comparable to or exceeding that of standard drugs like indomethacin and diclofenac sodium.[11][12][13]

Anticancer Activity: A Multi-Targeted Approach

Pyrazole carboxylic acid derivatives have emerged as a promising scaffold for the development of novel anticancer agents, exhibiting activity against a wide range of cancer cell lines.[4][14][15][16] Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic pathways.[10]

Key Mechanisms of Anticancer Action
  • Induction of Apoptosis: Many pyrazole derivatives exert their anticancer effects by triggering programmed cell death. This can be associated with the activation of pro-apoptotic proteins like CASP3 and CASP9 and/or the inhibition of anti-apoptotic molecules such as PDK1 and AKT1.[10]

  • Cell Cycle Arrest: Certain derivatives have been shown to cause cell cycle arrest, often at the G0/G1 interphase.[10][14] This is frequently accompanied by increased expression of cell cycle inhibitors like p21 and p27.[10]

  • Enzyme Inhibition: Specific pyrazole carboxylic acids have been designed as inhibitors of enzymes crucial for cancer cell survival and proliferation. A recent study identified a potent inhibitor of ALKBH1, a DNA 6mA demethylase, highlighting the potential for targeted therapy.[17]

  • COX-2 Independent Mechanisms: While Celecoxib's anticancer properties were initially linked to COX-2 inhibition, it is now known to affect other pathways involved in malignant transformation, including binding to Cadherin-11 and promoting the degradation of β-catenin.[8][10]

Data on Anticancer Activity

The following table summarizes the cytotoxic activity of representative pyrazole carboxylic acid derivatives against various human cancer cell lines.

Compound ClassCancer Cell LineReported Activity (IC50)Reference
Pyrazole-Thiazolidinone HybridsLung CancerModerate Inhibition[16]
1-Thiazol-2-yl-pyrazole-5-carboxylic AcidsB-cell Lymphoma (BJAB)Potent Anti-proliferative[14]
1-Benzyl-5-p-tolyl-pyrazole-3-carboxylic AcidsHuman Promyelocytic Leukemia (HL-60)Promising Activity[15]
1H-Pyrazole-4-carboxylic Acid DerivativesGastric Cancer (HGC27, AGS)Significant Viability Reduction[17]
Pyrazole Naphthalene DerivativesBreast Cancer (MCF-7)Potent Activity[16]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial and Antifungal Activity

The pyrazole scaffold is a key component in many agricultural fungicides and has been extensively investigated for its broader antimicrobial properties against human pathogens.[18][19][20][21]

Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)

A primary mechanism of action for many pyrazole carboxamide fungicides is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[19][22][23][24]

  • Function of SDH: SDH is a crucial enzyme that links the Krebs cycle to the respiratory chain by oxidizing succinate to fumarate and transferring electrons to the ubiquinone pool.

  • Inhibition: Pyrazole carboxamides bind to the ubiquinone-binding site (Qp site) of the SDH enzyme complex.[19] This binding is often stabilized by hydrogen bonds between the amide's carbonyl oxygen and amino acid residues like tyrosine (TYR) and tryptophan (TRP) in the active site.[19]

  • Consequence: By blocking electron transport, these compounds disrupt cellular respiration, leading to a severe depletion of ATP and ultimately causing fungal cell death.[22] Microscopic analysis of fungi treated with these compounds often reveals damaged cell walls and abnormal mitochondrial morphology.[22][24]

SDH_Inhibition cluster_krebs Krebs Cycle ETC Mitochondrial Electron Transport Chain Succinate Succinate ComplexII Complex II Succinate Dehydrogenase (SDH) Succinate->ComplexII:f0 Oxidation Fumarate Fumarate ComplexII:f0->Fumarate Q Ubiquinone (Q) ComplexII->Q e- ComplexIII Complex III Q->ComplexIII e- ATP ATP Production ComplexIII->ATP ... leads to Fungicide Pyrazole Carboxamide Fungicide Fungicide->ComplexII Binds to Qp site & Blocks e- transfer

Caption: Inhibition of mitochondrial Complex II (SDH) by pyrazole fungicides.

Data on Antimicrobial Activity

Pyrazole carboxylic acid derivatives have shown efficacy against a range of bacterial and fungal pathogens.

Compound Derivative TypeTarget Organism(s)Activity Metric (MIC/EC50)Reference
3-(Difluoromethyl)-1-methyl-pyrazole-4-carboxamideRhizoctonia solaniEC50 = 0.022 mg/L[22]
Pyrazolylthiazole Carboxylic AcidsStaphylococcus aureusMIC = 6.25 µg/mL[13]
Pyrazole-3,4-dicarboxylic AcidsCandida albicans, Candida tropicalisGood Inhibitory Effects[18][20]
4-Acyl-pyrazole-3-carboxylic AcidsBacillus subtilis, Staphylococcus aureusActive by Diffusion Method[20]
Pyrazole-4-carboxamide (Oxime Ether)Rhizoctonia solaniEC50 = 1.1 µg/mL[23][24]

Herbicidal Activity

In the field of agriculture, pyrazole carboxamides are vital components of modern herbicides.[25][26] Their development often involves molecular hybridization strategies, combining the pyrazole scaffold with other known herbicidal pharmacophores.

Mechanisms of Herbicidal Action
  • HPPD Inhibition: Some pyrazole derivatives act as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme essential for plastoquinone and tocopherol biosynthesis in plants. Inhibition of HPPD leads to a "bleaching" effect in weeds.[25]

  • ALS Inhibition: Other derivatives have been identified as potential inhibitors of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).

  • Synthetic Auxins: Certain pyrazole-containing structures can be metabolized by plants into compounds that mimic the action of the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible weeds.

SAR in Herbicidal Pyrazoles

Structure-activity relationship studies have provided key insights for designing effective pyrazole-based herbicides:

  • Substitution at C3: The substituent at the 3-position of the pyrazole ring significantly influences herbicidal activity. For example, a benzyloxy group substituted with an electron-withdrawing group like trifluoromethyl can greatly enhance bleaching activity.[25][26]

  • N-Substituent of Carbamoyl Group: The nature of the substituent on the carbamoyl nitrogen also modulates activity and crop selectivity. An N-ethoxycarbamoyl group has been found to provide a good balance of high herbicidal activity and safety for rice crops.[25][26]

General Synthesis of Pyrazole Carboxylic Acid Derivatives

A common and versatile method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-dicarbonyl compound.[27]

Knorr_Synthesis cluster_reactants Starting Materials Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) Condensation Condensation Reaction (Acid or Base Catalysis) Dicarbonyl->Condensation Hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) Hydrazine->Condensation Dehydration Dehydration & Cyclization Condensation->Dehydration Product Substituted Pyrazole Derivative Dehydration->Product Hydrolysis Ester Hydrolysis (e.g., NaOH, H₂O) Product->Hydrolysis if starting with an ester FinalProduct Pyrazole Carboxylic Acid Hydrolysis->FinalProduct

Caption: General workflow for Knorr pyrazole synthesis.

Step-by-Step Protocol (Example: Synthesis of 1-Phenyl-5-methyl-1H-pyrazole-3-carboxylic acid):

  • Intermediate Formation: In a round-bottom flask, react diethyl oxalate with acetone in the presence of a base like sodium ethoxide to form the intermediate diethyl 2,4-dioxopentanedioate.

  • Condensation: Dissolve the intermediate in a suitable solvent like glacial acetic acid. Add phenylhydrazine dropwise to the solution.

  • Cyclization: Reflux the reaction mixture for several hours. The hydrazine will react with the dicarbonyl compound, leading to cyclization and the formation of the pyrazole ring ester (ethyl 1-phenyl-5-methyl-1H-pyrazole-3-carboxylate).

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH) to the reaction mixture and continue to reflux to hydrolyze the ester to the corresponding carboxylic acid.

  • Workup and Purification: After cooling, acidify the mixture with hydrochloric acid (HCl) to precipitate the pyrazole carboxylic acid product. Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol.

  • Characterization: Confirm the structure of the final product using analytical techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry.[18]

Conclusion

Pyrazole carboxylic acid derivatives stand out as a uniquely versatile and privileged scaffold in chemical biology. Their structural features allow for precise tuning of electronic and steric properties, enabling the design of highly potent and selective agents against a wide array of biological targets. From the well-established anti-inflammatory mechanism of Celecoxib to the multifaceted approaches in cancer therapy and the targeted disruption of microbial and plant metabolic pathways, these compounds continue to be a fertile ground for the discovery of new therapeutic agents and agrochemicals. The ongoing exploration of novel synthetic routes and a deeper understanding of their structure-activity relationships will undoubtedly lead to the development of next-generation derivatives with enhanced efficacy and safety profiles.

References

The Pyrazole Scaffold: A Privileged Framework for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Therapeutic Targets of Pyrazole Compounds

Introduction: The Versatility of the Pyrazole Ring in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3][4] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic systems, have rendered it a "privileged scaffold" in drug discovery.[1] This versatility has led to the development of a multitude of FDA-approved drugs and clinical candidates targeting a wide array of diseases, from inflammatory conditions and cancer to cardiovascular and neurodegenerative disorders.[1][2] This guide provides an in-depth exploration of the key therapeutic targets of pyrazole-containing compounds, delving into their mechanisms of action, the experimental workflows for their validation, and the structural insights that drive their therapeutic efficacy.

I. Targeting Protein Kinases: A Dominant Arena for Pyrazole Inhibitors

Protein kinases, enzymes that regulate a vast number of cellular processes through phosphorylation, are a major class of therapeutic targets, particularly in oncology and immunology.[5][6] The pyrazole scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.[7][6]

A. Mitogen-Activated Protein Kinase (MAPK) Pathway: The Case of p38 MAPK

The p38 MAP kinase is a critical serine/threonine kinase involved in the cellular response to inflammatory cytokines and stress signals.[8][9] Its dysregulation is implicated in a variety of inflammatory diseases. Pyrazole-based compounds, particularly N-pyrazole, N'-aryl ureas, have emerged as potent inhibitors of p38 MAP kinase.[8][9]

Mechanism of Action: These inhibitors function by binding to a key domain on p38 that is distinct from the ATP-binding site.[8] They stabilize a conformation of the kinase that is incompatible with ATP binding, effectively shutting down its catalytic activity.[9] This allosteric inhibition is achieved through interactions with the conserved DFG (Asp-Phe-Gly) motif in the activation loop of the kinase.[8][9]

Signaling Pathway: p38 MAPK Inhibition by Pyrazole Compounds

p38_pathway cluster_upstream Upstream Activators cluster_p38 p38 MAPK cluster_downstream Downstream Effects Inflammatory Stimuli Inflammatory Stimuli MKK3/6 MKK3/6 Inflammatory Stimuli->MKK3/6 activates p38 p38 MKK3/6->p38 phosphorylates Transcription Factors Transcription Factors p38->Transcription Factors activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines Transcription Factors->Pro-inflammatory Cytokines upregulates Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->p38 inhibits

Caption: Inhibition of the p38 MAPK signaling pathway by pyrazole compounds.

B. Janus Kinases (JAKs): Modulating the Cytokine Response

The JAK/STAT signaling pathway is central to the signal transduction of numerous cytokines and growth factors, playing a pivotal role in immunity, hematopoiesis, and inflammation.[10][11] Dysregulation of this pathway is associated with various cancers and autoimmune disorders.[10] Pyrazole-containing compounds, such as Ruxolitinib, are potent inhibitors of JAKs.[7][10][12]

Mechanism of Action: Pyrazole-based JAK inhibitors are typically ATP-competitive, binding to the ATP-binding pocket of the JAK enzymes (JAK1, JAK2, JAK3, and TYK2).[7][10] This binding prevents the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, thereby blocking the downstream gene expression responsible for cellular proliferation and immune responses.[10]

Signaling Pathway: JAK/STAT Inhibition by Pyrazole Compounds

JAK_STAT_pathway cluster_receptor Cell Surface Receptor cluster_jak Janus Kinase cluster_stat STAT Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer dimerizes Nucleus Nucleus STAT Dimer->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->JAK inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole compounds.

C. Other Notable Kinase Targets

The versatility of the pyrazole scaffold extends to the inhibition of a broad spectrum of other kinases implicated in cancer and other diseases, including:

  • Cyclin-Dependent Kinases (CDKs): Pyrazole derivatives can inhibit CDKs, which are key regulators of the cell cycle. This leads to cell cycle arrest and apoptosis in cancer cells.[13]

  • Aurora Kinases: These are essential for mitotic progression, and their inhibition by pyrazole compounds can induce polyploidy and cell death in cancer cells.[14]

  • Epidermal Growth Factor Receptor (EGFR): Some pyrazole-based compounds have shown inhibitory activity against EGFR, a receptor tyrosine kinase often overexpressed in various cancers.[5][15]

  • Bruton's Tyrosine Kinase (BTK): Pyrazole-containing drugs like Ibrutinib are irreversible inhibitors of BTK, crucial for B-cell signaling, and are used in the treatment of B-cell malignancies.[1][3]

Table 1: Representative Pyrazole-Based Kinase Inhibitors and their Targets

Compound NameTarget Kinase(s)Therapeutic AreaIC50 ValuesReference
BIRB 796 p38 MAP KinaseInflammatory Diseases-[8]
Ruxolitinib JAK1, JAK2Myelofibrosis, Polycythemia Vera~3 nM[7]
AT9283 Aurora A, Aurora B, JAK2, Abl(T315I)Cancer~3 nM (Aurora A/B)[14]
Ibrutinib BTKB-cell MalignanciesSub-nanomolar[1]
Compound 3f JAK1, JAK2, JAK3Cancer3.4 nM (JAK1), 2.2 nM (JAK2), 3.5 nM (JAK3)[10][11]

II. Targeting Enzymes: Beyond the Kinome

Beyond protein kinases, pyrazole derivatives have demonstrated significant inhibitory activity against other classes of enzymes, most notably cyclooxygenases.

Cyclooxygenase (COX) Enzymes: The Foundation of Anti-Inflammatory Pyrazoles

The discovery of pyrazole-based selective COX-2 inhibitors, such as Celecoxib, revolutionized the treatment of inflammation and pain.[1][16] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[17][18]

Mechanism of Action: Pyrazole-based COX-2 inhibitors selectively bind to the active site of the COX-2 enzyme.[17][18][19] This selectivity is attributed to the larger and more flexible active site of COX-2 compared to COX-1, allowing the bulkier pyrazole-containing molecules to fit and exert their inhibitory effect.[19] By blocking COX-2, these compounds reduce the production of pro-inflammatory prostaglandins.[19]

Experimental Workflow: COX-2 Inhibition Assay

COX2_Assay cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Recombinant COX-2 Recombinant COX-2 Incubation Incubation Recombinant COX-2->Incubation Arachidonic Acid Arachidonic Acid Arachidonic Acid->Incubation Pyrazole Compound Pyrazole Compound Pyrazole Compound->Incubation Prostaglandin E2 (PGE2) Prostaglandin E2 (PGE2) Incubation->Prostaglandin E2 (PGE2) produces ELISA ELISA Prostaglandin E2 (PGE2)->ELISA measured by Quantification Quantification ELISA->Quantification leads to

Caption: A typical workflow for a COX-2 enzyme inhibition assay.

III. Modulating G-Protein Coupled Receptors (GPCRs): The Cannabinoid Receptors

GPCRs represent a large and diverse family of transmembrane receptors that are targets for a significant portion of modern pharmaceuticals. Pyrazole-based compounds have been developed as potent modulators of cannabinoid receptors (CB1 and CB2).[20][21]

Mechanism of Action: Pyrazole derivatives can act as agonists, antagonists, or inverse agonists at cannabinoid receptors.[20][21][22][23] For example, Rimonabant, a pyrazole-based compound, is a well-known CB1 receptor antagonist/inverse agonist.[21][22] These compounds bind to the orthosteric or allosteric sites of the receptors, modulating their downstream signaling pathways, which are involved in processes such as appetite, pain sensation, and immune response.[23][24]

Table 2: Pyrazole-Based Cannabinoid Receptor Modulators

Compound TypeTarget ReceptorPharmacological EffectPotential Therapeutic ApplicationReference
Rimonabant Analogs CB1Antagonist/Inverse AgonistObesity, Neuropathic Pain[21][22]
Tricyclic Pyrazoles CB1 / CB2High Affinity LigandsNeuropathic Pain, Glaucoma[21]
1,3-Disubstituted Pyrazoles CB1Partial AgonistPeripheral Pain[20]

IV. Experimental Protocols: A Guide to Target Validation

The validation of therapeutic targets for pyrazole compounds relies on a suite of robust in vitro and cell-based assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: p38 MAP Kinase)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazole compound against a specific kinase.

Materials:

  • Recombinant human p38 MAP kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • Specific peptide substrate for p38

  • Pyrazole compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the pyrazole compound in kinase buffer.

  • In a 96-well plate, add the kinase, the pyrazole compound dilutions (or DMSO for control), and the peptide substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative effect of a pyrazole compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)[15]

  • Complete cell culture medium

  • Pyrazole compound stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear-bottom white plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the pyrazole compound (or DMSO for control) for 72 hours.

  • After the incubation period, measure cell viability using the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells.

  • Calculate the percentage of cell viability relative to the DMSO-treated control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its proven success in targeting a diverse range of proteins, particularly kinases and enzymes, underscores its importance in drug development.[1][3] Future research will likely focus on the development of next-generation pyrazole-based inhibitors with enhanced selectivity and improved pharmacokinetic profiles. The exploration of new therapeutic targets for pyrazole compounds, guided by a deeper understanding of disease biology and advanced computational modeling, holds immense promise for addressing unmet medical needs.

References

An In-depth Technical Guide to 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid, a heterocyclic carboxylic acid with potential applications in medicinal chemistry and materials science. This document details the compound's chemical identity, including its CAS number, molecular formula, and structure. A plausible synthetic pathway is proposed, complete with a detailed experimental protocol. The guide also explores the broader context of pyrazole-containing compounds in drug discovery, outlining their diverse biological activities and established roles as valuable pharmacophores. While specific experimental data for the title compound is limited, this guide consolidates available information and provides a framework for its synthesis and potential evaluation.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents. Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The ability of the pyrazole nucleus to act as a bioisostere for other aromatic systems, coupled with its capacity for hydrogen bonding, contributes to its prevalence in approved drugs and clinical candidates. This guide focuses on a specific derivative, this compound, to provide a detailed understanding of its synthesis and potential utility.

Chemical Identity and Properties

Chemical Name: this compound

CAS Number: 851975-10-5

Molecular Formula: C₇H₁₀N₂O₂

Molecular Weight: 154.17 g/mol

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties (Computed)
PropertyValueSource
Molecular Weight154.17 g/mol PubChem
XLogP30.6PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count2PubChem
Exact Mass154.074227566 DaPubChem
Topological Polar Surface Area51.5 ŲPubChem

Synthesis of this compound

A specific, peer-reviewed synthesis protocol for this compound is not currently available in the public domain. However, based on established methods for the N-alkylation of pyrazoles, a plausible and robust synthetic route can be designed. The proposed method involves the N-alkylation of pyrazole with a suitable ester of 2-bromo-2-methylpropanoic acid, followed by hydrolysis of the ester to yield the final carboxylic acid.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

  • N-Alkylation: Reaction of pyrazole with an alkyl 2-bromo-2-methylpropanoate (e.g., methyl or ethyl ester) in the presence of a base to form the corresponding alkyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate.

  • Hydrolysis: Saponification of the resulting ester using a base such as sodium hydroxide, followed by acidification to yield the desired carboxylic acid.

Synthesis_Pathway cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis pyrazole Pyrazole ester_intermediate Methyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate pyrazole->ester_intermediate + Base, Solvent bromoester Methyl 2-bromo-2-methylpropanoate bromoester->ester_intermediate + Base, Solvent base1 Base (e.g., K2CO3) solvent1 Solvent (e.g., DMF) product This compound ester_intermediate->product + 1. Base + 2. Acid base2 Base (e.g., NaOH) acid Acid (e.g., HCl)

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a guideline based on general procedures for similar reactions and should be optimized for best results.

Step 1: Synthesis of Methyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate

  • Materials:

    • Pyrazole

    • Methyl 2-bromo-2-methylpropanoate

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

    • Slowly add methyl 2-bromo-2-methylpropanoate (1.1 eq) to the suspension at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford methyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate.

Step 2: Synthesis of this compound

  • Materials:

    • Methyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate

    • Sodium hydroxide (NaOH)

    • Methanol

    • Water

    • Hydrochloric acid (HCl), concentrated

  • Procedure:

    • Dissolve the ester from Step 1 in a mixture of methanol and water.

    • Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (40-50 °C) until the hydrolysis is complete (monitored by TLC).

    • Remove the methanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

    • A precipitate may form, which can be collected by filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by recrystallization from an appropriate solvent system.

Potential Applications in Drug Discovery and Materials Science

While specific biological data for this compound is not yet published, the structural motifs present in the molecule suggest several areas of potential interest for researchers.

Medicinal Chemistry

The pyrazole core is a well-established pharmacophore. The introduction of a carboxylic acid moiety, as seen in the title compound, can modulate physicochemical properties such as solubility and can also serve as a key interaction point with biological targets. Pyrazole carboxylic acid derivatives have been investigated for a range of therapeutic applications.[1][2]

  • Anti-inflammatory and Analgesic Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids. It is plausible that this compound could exhibit anti-inflammatory or analgesic properties.

  • Antimicrobial and Antifungal Agents: The pyrazole nucleus is present in several antimicrobial and antifungal compounds.

  • Anticancer Potential: Numerous pyrazole-containing molecules have been developed as anticancer agents, often targeting protein kinases.

The gem-dimethyl substitution on the alpha-carbon of the propanoic acid moiety may confer increased metabolic stability, a desirable trait in drug candidates.

Materials Science

Carboxylic acid-functionalized heterocycles are of growing interest in materials science, particularly as organic linkers for the synthesis of Metal-Organic Frameworks (MOFs). The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group can coordinate with metal ions to form porous, crystalline structures with applications in gas storage, separation, and catalysis.

Conclusion

This compound (CAS No. 851975-10-5) is a structurally interesting molecule that combines the versatile pyrazole scaffold with a carboxylic acid functional group. While detailed experimental data on this specific compound is currently limited, this guide provides its key identifiers, computed physicochemical properties, and a plausible, detailed synthetic protocol. The established biological significance of pyrazole derivatives suggests that this compound could be a valuable building block for the development of new therapeutic agents. Furthermore, its structure makes it a candidate for applications in materials science as an organic linker. This technical guide serves as a foundational resource for researchers interested in the synthesis and exploration of this compound and its potential applications.

References

An In-depth Technical Guide to 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a multitude of pharmacologically active compounds.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold due to its versatile binding capabilities and favorable pharmacokinetic properties. Pyrazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1] This guide provides a comprehensive technical overview of a specific pyrazole derivative, 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid , intended for researchers and professionals in drug development. We will delve into its fundamental properties, propose a robust synthetic pathway, outline a thorough analytical characterization workflow, and explore its potential applications in modern drug discovery.

Core Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its synthesis, purification, and formulation. The key computed properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂[2]
Molecular Weight 154.17 g/mol [2]
Monoisotopic Mass 154.07423 Da[3]
IUPAC Name This compound[2]
CAS Number 851975-10-5
Predicted XlogP 0.5[3]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]

Proposed Synthesis Pathway

Rationale for Synthetic Strategy

The proposed synthesis leverages the nucleophilicity of the pyrazole nitrogen to displace a leaving group on an appropriate carbon framework. The use of an ester form of the propanoic acid derivative in the initial step protects the carboxylic acid functionality, which could otherwise interfere with the base-mediated alkylation. The final step is a straightforward saponification to yield the desired carboxylic acid. This approach is logical and has been widely applied in the synthesis of related N-substituted pyrazole compounds.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate

  • To a solution of pyrazole (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The use of NaH ensures the complete deprotonation of pyrazole to form the highly nucleophilic pyrazolide anion.

  • Stir the resulting mixture at room temperature for 30 minutes to ensure complete salt formation.

  • Slowly add ethyl 2-bromo-2-methylpropanoate (1.1 eq) to the reaction mixture. This α-bromo ester provides the isobutyric acid framework and a good leaving group (bromide) for the nucleophilic substitution reaction.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product into a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide (LiOH, 2-3 eq) to the solution. LiOH is a strong base that effectively hydrolyzes the ester to the corresponding carboxylate salt.

  • Stir the reaction mixture at room temperature for 2-4 hours, again monitoring by TLC until the starting material is consumed.

  • Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid such as 1M hydrochloric acid (HCl). This protonates the carboxylate salt to form the desired carboxylic acid.

  • Extract the final product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Saponification A Pyrazole + NaH in DMF C Reaction Mixture (Stir 12-18h) A->C B Ethyl 2-bromo-2-methylpropanoate B->C D Quench (aq. NH4Cl) & Workup C->D E Purification (Column Chromatography) D->E F Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate E->F G Ester + LiOH in THF/H2O F->G Proceed to Hydrolysis H Acidification (1M HCl) & Workup G->H I This compound H->I

Caption: Proposed two-step synthesis of the title compound.

In-depth Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized this compound, a suite of analytical techniques must be employed.

TechniquePurposeExpected Results
¹H NMR Structural elucidation and confirmationSignals corresponding to the pyrazole ring protons, the two equivalent methyl groups (a singlet), and the carboxylic acid proton (a broad singlet).
¹³C NMR Carbon skeleton confirmationResonances for the carbons of the pyrazole ring, the quaternary carbon, the methyl carbons, and the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak [M+H]⁺ at m/z 155.08151.[3]
HPLC Purity assessmentA single major peak indicating high purity, with retention time dependent on the column and mobile phase used.
FT-IR Functional group identificationCharacteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretch of the carbonyl group, and C-N/C=N stretches of the pyrazole ring.
High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of the final compound. A C18 column with a gradient elution using a mobile phase of water and acetonitrile with an acidic modifier like formic acid would provide good peak shape and resolution.[4]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 155.08. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum should show three distinct signals for the pyrazole ring protons. The two methyl groups are chemically equivalent and should appear as a singlet integrating to 6 hydrogens. The carboxylic acid proton will likely appear as a broad singlet.

  • ¹³C NMR: The spectrum will confirm the presence of all 7 carbon atoms in their unique chemical environments.

Potential Applications in Drug Discovery

The pyrazole scaffold is a key component in many FDA-approved drugs, often targeting kinases and other enzymes.[5][6] Given its structure, this compound could serve as a valuable building block or a lead compound in several therapeutic areas.

As an Enzyme Inhibitor

Many small molecule inhibitors feature a carboxylic acid group for hydrogen bonding interactions within the active site of an enzyme, and a heterocyclic ring for further interactions. The structural motif of this compound makes it a candidate for screening against various enzyme targets, particularly in the areas of inflammation and oncology. For example, pyrazole derivatives have been investigated as inhibitors of Janus kinases (JAKs), which are crucial in cytokine signaling pathways implicated in inflammatory diseases and cancers.[6]

JAK-STAT Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_P pSTAT Dimer STAT->STAT_P 4. Dimerization Nucleus Nucleus STAT_P->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Expression Inhibitor This compound (Potential Inhibitor) Inhibitor->JAK Potential Inhibition

Caption: Potential inhibition of the JAK-STAT pathway.

Conclusion

This compound, with a molecular weight of 154.17 g/mol , is a structurally interesting molecule that embodies the pharmacologically significant pyrazole scaffold. While specific applications are yet to be extensively documented in peer-reviewed literature, its features suggest potential as a valuable intermediate or lead compound in drug discovery, particularly in the development of enzyme inhibitors. The proposed synthetic and analytical workflows provide a solid framework for researchers to produce and characterize this compound, enabling further investigation into its biological activities.

References

The Pyrazole Core: A Journey from Serendipitous Discovery to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a seemingly simple five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has carved a remarkable path through the landscape of chemistry and medicine. From its initial, almost accidental, discovery in the late 19th century to its current status as a privileged scaffold in modern drug design, the story of pyrazole is one of scientific curiosity, synthetic innovation, and profound therapeutic impact. This guide provides a comprehensive exploration of the discovery and history of pyrazole-based compounds, delving into the foundational synthetic methodologies that unlocked their potential and tracing their evolution into a diverse and clinically significant class of pharmaceuticals. We will examine the key historical milestones, dissect the mechanisms of seminal synthetic reactions, and analyze the structure-activity relationships that have guided the development of pyrazole-containing drugs, offering a deep technical resource for professionals in the field.

The Dawn of a Heterocycle: Discovery and First Syntheses

The journey of pyrazole begins in the laboratory of German chemist Ludwig Knorr. In 1883, while investigating quinine derivatives, Knorr serendipitously synthesized a novel heterocyclic compound.[1] He named this new five-membered ring system "pyrazole," a term derived from "pyrrole" to indicate the replacement of a carbon atom with a nitrogen atom.[2] This discovery marked the formal entry of pyrazoles into the world of organic chemistry.

While Knorr was the first to identify and name the pyrazole scaffold, the first synthesis of the parent pyrazole molecule is credited to another German chemist, Eduard Buchner, in 1889.[3] Buchner's work provided the first deliberate pathway to this new class of compounds. Shortly after, in 1898, Hans von Pechmann, also a German chemist, developed an alternative and significant method for pyrazole synthesis.[4][5] These pioneering efforts laid the groundwork for the extensive exploration of pyrazole chemistry that would follow.

Table 1: Key Milestones in the Early History of Pyrazole

YearScientist(s)Key Contribution
1883Ludwig KnorrDiscovered and named the pyrazole ring system.[1]
1889Eduard BuchnerFirst reported synthesis of the parent pyrazole molecule.[3]
1898Hans von PechmannDeveloped a novel synthesis of pyrazole from diazomethane and acetylene.[5]

Foundational Syntheses: Unlocking the Pyrazole Core

The ability to rationally synthesize pyrazole and its derivatives was crucial for unlocking their therapeutic potential. Two classical name reactions, the Knorr pyrazole synthesis and the Pechmann pyrazole synthesis, remain cornerstones of pyrazole chemistry.

The Knorr Pyrazole Synthesis: A Versatile Condensation

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a versatile and widely used method for the preparation of pyrazoles.[6] The reaction involves the condensation of a hydrazine or its derivative with a 1,3-dicarbonyl compound, typically in the presence of an acid catalyst.[7][8]

The genius of the Knorr synthesis lies in its elegant simplicity and the predictable reactivity of its components. The 1,3-dicarbonyl compound provides the three-carbon backbone of the pyrazole ring, while the hydrazine supplies the two adjacent nitrogen atoms. The use of an acid catalyst is critical to activate the carbonyl groups of the dicarbonyl compound, making them more susceptible to nucleophilic attack by the hydrazine.[9] The choice of solvent and reaction temperature can influence the reaction rate and, in the case of unsymmetrical dicarbonyl compounds, the regioselectivity of the final product.

The mechanism of the Knorr pyrazole synthesis proceeds through a series of well-defined steps:

Knorr_Mechanism hydrazine Hydrazine (H2N-NHR') hydrazone Hydrazone Intermediate hydrazine->hydrazone 1. Nucleophilic attack on carbonyl dicarbonyl 1,3-Dicarbonyl (R-CO-CH2-CO-R'') dicarbonyl->hydrazone enol_hydrazone Enamine/Enol Intermediate hydrazone->enol_hydrazone 2. Tautomerization cyclized_intermediate Cyclized Hemiaminal Intermediate enol_hydrazone->cyclized_intermediate 3. Intramolecular cyclization pyrazole Pyrazole Product cyclized_intermediate->pyrazole 4. Dehydration

Caption: Knorr Pyrazole Synthesis Mechanism.

  • Nucleophilic Attack: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate after the elimination of a water molecule.[10]

  • Tautomerization: The hydrazone can tautomerize to an enamine or enol form, which facilitates the subsequent cyclization step.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine derivative then attacks the remaining carbonyl carbon in an intramolecular fashion, leading to a cyclized hemiaminal intermediate.[9]

  • Dehydration: The final step involves the acid-catalyzed dehydration of the cyclized intermediate to yield the stable aromatic pyrazole ring.

Objective: To synthesize 3,5-dimethyl-1-phenyl-1H-pyrazole via the Knorr pyrazole synthesis.

Materials:

  • Phenylhydrazine

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenylhydrazine (10 mmol) in ethanol (20 mL).

  • Slowly add acetylacetone (10 mmol) to the solution while stirring.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water (50 mL) to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 3,5-dimethyl-1-phenyl-1H-pyrazole.

  • Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., NMR, IR).

The Pechmann Pyrazole Synthesis: A Cycloaddition Approach

The Pechmann pyrazole synthesis, developed by Hans von Pechmann in 1898, provides an alternative route to pyrazoles through a 1,3-dipolar cycloaddition reaction.[5] The classical Pechmann synthesis involves the reaction of diazomethane with an acetylene.[11][12]

The Pechmann synthesis is fundamentally different from the Knorr synthesis as it builds the pyrazole ring through a cycloaddition process. Diazomethane acts as a 1,3-dipole, and the acetylene serves as the dipolarophile. The choice of substituted acetylenes allows for the introduction of various functional groups onto the pyrazole ring. The reaction is often carried out at low temperatures due to the reactive and potentially explosive nature of diazomethane.

The mechanism of the Pechmann pyrazole synthesis is a concerted or stepwise 1,3-dipolar cycloaddition:

Pechmann_Mechanism diazomethane Diazomethane (CH2N2) cycloadduct 3H-Pyrazole Intermediate diazomethane->cycloadduct 1. [3+2] Cycloaddition acetylene Acetylene (R-C≡C-R') acetylene->cycloadduct pyrazole Pyrazole Product cycloadduct->pyrazole 2. Tautomerization (1,5-H shift)

Caption: Pechmann Pyrazole Synthesis Mechanism.

  • [3+2] Cycloaddition: The diazomethane adds across the triple bond of the acetylene in a [3+2] cycloaddition manner to form a non-aromatic 3H-pyrazole intermediate.[5]

  • Tautomerization: This intermediate then undergoes a rapid tautomerization, typically a 1,5-hydrogen shift, to yield the stable aromatic pyrazole.

Objective: To synthesize pyrazole-3-carboxylic acid via a modified Pechmann synthesis using ethyl diazoacetate and propiolic acid.

Materials:

  • Ethyl diazoacetate

  • Propiolic acid

  • Diethyl ether

  • Standard laboratory glassware

  • Stirring apparatus

  • Low-temperature bath

Procedure:

  • Caution: Diazomethane and its derivatives are toxic and potentially explosive. This procedure should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • In a round-bottom flask, dissolve propiolic acid (10 mmol) in diethyl ether (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of ethyl diazoacetate (10 mmol) in diethyl ether to the cooled propiolic acid solution over a period of 30 minutes with continuous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully remove the solvent under reduced pressure.

  • The resulting crude ethyl pyrazole-3-carboxylate can be purified by column chromatography.

  • Subsequent hydrolysis of the ester will yield pyrazole-3-carboxylic acid.

From Laboratory Curiosity to Lifesaving Medications: The Rise of Pyrazole-Based Drugs

The true significance of the pyrazole scaffold became apparent with the discovery of its diverse biological activities. Over the past century, pyrazole-containing compounds have been developed into a wide array of therapeutic agents, targeting a multitude of diseases.

A Timeline of Therapeutic Breakthroughs

The journey of pyrazole-based drugs began with the synthesis of Antipyrine (phenazone) by Ludwig Knorr in 1883.[1][6] This marked the advent of the first synthetic, non-opioid analgesic and antipyretic drug.[13] The success of Antipyrine spurred further research into pyrazolone derivatives, leading to the development of other non-steroidal anti-inflammatory drugs (NSAIDs). The latter half of the 20th century and the beginning of the 21st century witnessed an explosion in the discovery of pyrazole-based drugs with diverse mechanisms of action, including selective COX-2 inhibitors and protein kinase inhibitors.

Drug_Timeline antipyrine 1883: Antipyrine (Analgesic, Antipyretic) phenylbutazone 1949: Phenylbutazone (NSAID) antipyrine->phenylbutazone celecoxib 1998: Celecoxib (COX-2 Inhibitor) phenylbutazone->celecoxib sildenafil 1998: Sildenafil (PDE5 Inhibitor) celecoxib->sildenafil ruxolitinib 2011: Ruxolitinib (JAK Inhibitor) sildenafil->ruxolitinib apixaban 2012: Apixaban (Factor Xa Inhibitor) ruxolitinib->apixaban pirtobrutinib 2023: Pirtobrutinib (BTK Inhibitor) apixaban->pirtobrutinib

Caption: Timeline of Key Pyrazole-Based Drug Approvals.[14]

Pyrazole-Based Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The anti-inflammatory properties of pyrazole derivatives were among the first to be recognized. The development of pyrazole-based NSAIDs has been a significant area of research, culminating in the creation of highly effective and selective drugs.

The anti-inflammatory activity of pyrazole-based NSAIDs is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes. The structure-activity relationship studies have revealed several key features:

  • N-1 Substitution: The nature of the substituent at the N-1 position of the pyrazole ring is crucial for activity and selectivity. Aromatic or heteroaromatic rings at this position, as seen in celecoxib, are often associated with potent and selective COX-2 inhibition.[13]

  • Substitution at C-3 and C-5: The substituents at the C-3 and C-5 positions also play a significant role. For instance, in celecoxib, the trifluoromethyl group at C-3 and the p-tolyl group at C-5 are important for binding to the COX-2 active site.

  • Sulfonamide Moiety: The presence of a sulfonamide group on the N-1 phenyl ring is a hallmark of many selective COX-2 inhibitors, contributing to their specific binding interactions within the COX-2 enzyme.[13]

Pyrazole-Based Kinase Inhibitors

In recent years, the pyrazole scaffold has emerged as a critical component in the design of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

The versatility of the pyrazole ring allows it to serve as a scaffold for designing inhibitors that can selectively target the ATP-binding site of various kinases. Key SAR insights include:

  • Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, forming crucial interactions with the hinge region of the kinase active site.[8]

  • Substituent Orientation: The substituents on the pyrazole ring can be strategically positioned to occupy specific hydrophobic pockets within the kinase domain, thereby enhancing potency and selectivity.[1]

  • Planarity: The planar nature of the pyrazole ring can facilitate favorable stacking interactions with aromatic residues in the active site.[8]

Conclusion and Future Perspectives

From its humble beginnings as a laboratory curiosity, the pyrazole ring has evolved into a cornerstone of medicinal chemistry. The foundational synthetic methods developed by pioneers like Knorr and Pechmann paved the way for the creation of a vast library of pyrazole derivatives. The subsequent exploration of their biological activities has led to the development of numerous life-changing medications. The journey of pyrazole-based compounds is far from over. As our understanding of disease biology deepens, the versatile and adaptable pyrazole scaffold will undoubtedly continue to be a source of inspiration for the design of next-generation targeted therapeutics. The ongoing research into novel synthetic methodologies and the exploration of new biological targets for pyrazole-based compounds promise a future where this remarkable heterocycle will continue to make significant contributions to human health.

References

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Pyrazole Derivatives in Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its remarkable versatility stems from a combination of favorable physicochemical properties, synthetic accessibility, and the capacity for multi-vector functionalization, allowing for the fine-tuning of steric and electronic properties to achieve desired biological activity.[3]

The pyrazole nucleus is not merely a theoretical curiosity; it is the structural cornerstone of numerous blockbuster drugs approved by the FDA and other regulatory bodies worldwide.[4] These include the anti-inflammatory drug Celecoxib (Celebrex®), the anticancer agent Crizotinib (Xalkori®), and the phosphodiesterase-5 inhibitor Sildenafil (Viagra®).[1][5] The prevalence of this moiety across a wide spectrum of therapeutic areas—from inflammation and oncology to infectious diseases and neurological disorders—underscores its profound impact on drug design.[6][7][8] This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and diverse pharmacological applications of pyrazole derivatives, grounded in field-proven insights and authoritative references.

Part 1: The Pyrazole Core - Synthesis and Chemical Properties

The success of the pyrazole scaffold is intrinsically linked to its synthetic tractability. The chemical properties of the ring, particularly the differential reactivity of its nitrogen and carbon atoms, provide a rich playground for synthetic chemists. The N-1 nitrogen acts as a hydrogen bond donor, while the N-2 nitrogen behaves as a hydrogen bond acceptor, enabling diverse interactions with biological targets.[4] Electrophilic substitution preferentially occurs at the C4 position, while nucleophilic attacks are more common at C3 and C5.[9]

Foundational Synthetic Strategies

The most prevalent and historically significant method for constructing the pyrazole ring is the Knorr pyrazole synthesis , a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[10] This method's robustness and tolerance for a wide variety of substituents have made it a workhorse in medicinal chemistry.

Another major pathway involves the reaction of α,β-unsaturated carbonyl compounds (like chalcones) with hydrazines.[2][6] This approach allows for different substitution patterns and is often used to generate pyrazoline intermediates, which can then be oxidized to the aromatic pyrazole.[6] More recent advancements have introduced novel, efficient methodologies, including multicomponent reactions, microwave-assisted synthesis, and the use of eco-friendly catalysts like nano-ZnO, which offer advantages in terms of yield, reaction time, and sustainability.[6][11]

G cluster_knorr Knorr Pyrazole Synthesis cluster_chalcone Synthesis from α,β-Unsaturated Ketones K_dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) K_reaction Cyclocondensation (Acid or Base Catalyst) K_dicarbonyl->K_reaction K_hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) K_hydrazine->K_reaction K_product Substituted Pyrazole K_reaction->K_product C_ketone α,β-Unsaturated Carbonyl (e.g., Chalcone) C_condensation Condensation C_ketone->C_condensation C_hydrazine Hydrazine Derivative C_hydrazine->C_condensation C_pyrazoline Pyrazoline Intermediate C_condensation->C_pyrazoline C_oxidation Oxidation C_pyrazoline->C_oxidation C_product Substituted Pyrazole C_oxidation->C_product

Caption: Common synthetic routes to the pyrazole core.

Detailed Experimental Protocol: Knorr Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol describes a nano-ZnO catalyzed green synthesis of a 1,3,5-substituted pyrazole derivative, adapted from the literature.[6] The choice of a nano-ZnO catalyst is deliberate; it provides a large surface area, enhancing catalytic efficiency and allowing for milder reaction conditions and easier work-up compared to traditional acid catalysts.[6]

Objective: To synthesize 1-phenyl-3-methyl-5-phenyl-1H-pyrazole.

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Nano-ZnO catalyst (10 mol%)

  • Ethanol (solvent)

  • Glacial Acetic Acid (catalyst for second step)

  • Acetophenone (1.0 eq)

Procedure:

  • Step 1: Synthesis of Intermediate Phenylhydrazone: To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq) and a catalytic amount of nano-ZnO (10 mol%).

  • Reflux the reaction mixture for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The rationale for using reflux is to provide sufficient thermal energy to overcome the activation barrier of the condensation reaction.

  • Upon completion, cool the reaction mixture to room temperature. The product, an intermediate phenylhydrazone, often precipitates out.

  • Filter the precipitate, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum.

  • Step 2: Cyclization to Pyrazole: To a solution of the intermediate phenylhydrazone (1.0 eq) and acetophenone (1.0 eq) in glacial acetic acid, reflux the mixture for 4-6 hours. Acetic acid serves as both the solvent and the acid catalyst for the intramolecular cyclization.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water. The pyrazole product will precipitate.

  • Filter the solid product, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 1,3,5-trisubstituted pyrazole.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: The Pharmacological Landscape and Structure-Activity Relationships

The true power of the pyrazole scaffold lies in its ability to be tailored to interact with a vast array of biological targets. By modifying the substituents at the N1, C3, C4, and C5 positions, medicinal chemists can modulate potency, selectivity, and pharmacokinetic properties.

Anti-inflammatory Activity: Targeting COX-2

Perhaps the most famous application of pyrazoles is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. Celecoxib is the archetypal example.[7]

  • Mechanism of Action: COX enzymes mediate the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in inflammation. COX-1 is constitutively expressed and has housekeeping functions, while COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

  • Structure-Activity Relationship (SAR): The SAR for diaryl-substituted pyrazole COX-2 inhibitors is well-established.[7]

    • N1 Position: A substituted phenyl ring at the N1 position is crucial.

    • C5 Position: A p-substituted phenyl ring at the C5 position fits into a hydrophobic side pocket of the COX-2 active site, a key feature distinguishing it from COX-1.

    • C3 Position: A group capable of interacting with Arg513, such as the sulfonamide moiety in Celecoxib, is critical for high-affinity binding and selectivity.

AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolism PGs Prostaglandins COX2->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selective Inhibition

Caption: Mechanism of action for Celecoxib as a COX-2 inhibitor.

Anticancer Activity: Targeting Protein Kinases

Pyrazole derivatives have emerged as a powerful class of protein kinase inhibitors, leading to several approved anticancer drugs.[7][12] Crizotinib, an inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1, is a prominent example used to treat certain types of non-small cell lung cancer.[5][7]

  • Mechanism of Action: Kinases are enzymes that transfer phosphate groups to proteins, a fundamental process in cell signaling. In many cancers, kinases become constitutively active due to mutations or chromosomal rearrangements (e.g., EML4-ALK fusion), leading to uncontrolled cell proliferation and survival. Crizotinib binds to the ATP-binding pocket of the ALK kinase domain, preventing its signaling and inducing apoptosis in cancer cells.

  • SAR for Kinase Inhibitors: The design of pyrazole-based kinase inhibitors often follows a "hinge-binding" pharmacophore model.

    • The pyrazole core itself often serves as a scaffold to correctly orient other functional groups.

    • One of the pyrazole nitrogens typically forms a critical hydrogen bond with the "hinge region" of the kinase ATP-binding site.

    • Substituents at various positions are optimized to occupy adjacent hydrophobic pockets (like the C3 and C5 positions) and solvent-exposed regions (often the N1 position) to enhance potency and selectivity.[7]

DrugTarget(s)Indication
Celecoxib COX-2Arthritis, Acute Pain[13]
Crizotinib ALK, ROS1Non-Small Cell Lung Cancer[5][7]
Ruxolitinib JAK1, JAK2Myelofibrosis[5]
Erdafitinib FGFRBladder Cancer[5]
Pirtobrutinib BTKMantle Cell Lymphoma[14]
Apixaban Factor XaAnticoagulant[5]
Table 1: Selected FDA-Approved Drugs Containing a Pyrazole Scaffold.
CNS Activity: Targeting Cannabinoid Receptors

The pyrazole derivative Rimonabant (withdrawn) was a potent and selective antagonist/inverse agonist of the cannabinoid CB1 receptor.[6][15] Although no longer marketed due to psychiatric side effects, its development provided invaluable insights into the SAR of CB1 receptor ligands.

  • SAR for CB1 Antagonists: Studies on Rimonabant and its analogs revealed key structural requirements for potent and selective CB1 antagonism.[15][16]

    • N1 Position: A 2,4-dichlorophenyl substituent was found to be optimal for high affinity.[16][17]

    • C3 Position: A carboxamido group, particularly with a piperidinyl substituent, was crucial for activity.[15]

    • C5 Position: A para-substituted phenyl ring, such as p-chlorophenyl, was required for potent antagonism.[15]

Antimicrobial and Antiviral Activities

The pyrazole scaffold is also a fertile ground for developing agents against infectious diseases.[6][9] Numerous derivatives have been reported with significant antibacterial, antifungal, and antiviral properties.[8][9] For instance, certain 3-substituted pyrazole esters have shown activity as allosteric inhibitors of the West Nile Virus NS2B-NS3 proteinase, with IC50 values in the low micromolar range.[6][9] The mechanism often involves inhibiting essential microbial enzymes or disrupting cell membrane integrity.[5]

Compound SeriesTarget Organism/VirusReported IC50/MIC ValuesReference
Pyrazole Carbaldehyde DerivativesMCF7 Breast Cancer Cells0.25 µM[7]
Polysubstituted Pyrazole DerivativesHepG2 Hepatocellular Carcinoma2.0 µM[7]
3-Substituted Pyrazole EstersWest Nile Virus NS2B-NS3 Proteinase1.96 µM[6][9]
Trifluoromethyl Phenyl-PyrazolesStaphylococcus aureusMIC: 2x value eradicates biofilm[5]
Table 2: Example Biological Activity Data for Pyrazole Derivatives.

Part 3: Future Perspectives

The journey of pyrazole derivatives in medicinal chemistry is far from over. Current research is focused on several exciting frontiers:

  • Novel Targets: Exploring the utility of pyrazoles against new and challenging biological targets, including protein-protein interactions and epigenetic modifiers.[12]

  • Hybrid Molecules: Designing hybrid molecules that incorporate a pyrazole moiety alongside another pharmacophore to achieve dual-acting or synergistic effects.[18]

  • Green Chemistry: Expanding the use of sustainable synthetic methods, such as flow chemistry and biocatalysis, for the production of pyrazole intermediates and final compounds.[11]

  • Targeted Delivery: Conjugating pyrazole-based drugs to targeting ligands or nanoparticles to improve their delivery to diseased tissues and reduce off-target toxicity.

The pyrazole scaffold has proven itself to be a remarkably durable and adaptable platform for drug discovery. Its continued exploration, guided by a deep understanding of its chemical properties and structure-activity relationships, promises to deliver the next generation of innovative medicines.

References

theoretical studies on pyrazole carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Study of Pyrazole Carboxylic Acids

Authored by a Senior Application Scientist

Foreword: The pyrazole nucleus, a five-membered aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives, particularly pyrazole carboxylic acids, are foundational to a multitude of therapeutic agents, demonstrating activities ranging from anti-inflammatory and anticancer to antimicrobial.[1][2][3] The true potential of this chemical family, however, is unlocked not just in the wet lab, but through the predictive power of theoretical and computational chemistry. This guide serves as a comprehensive manual for researchers, scientists, and drug development professionals, detailing the core theoretical methodologies that illuminate the structure-activity relationships (SAR), reaction mechanisms, and therapeutic promise of pyrazole carboxylic acids. We will move beyond mere protocols to explain the causality behind computational choices, ensuring a robust and self-validating approach to modern drug discovery.

Section 1: The Rationale for a Computational Approach

In drug discovery, the path from a lead compound to a clinical candidate is long and fraught with failure. Theoretical studies offer a powerful means to de-risk this process. By modeling pyrazole carboxylic acids in silico, we can:

  • Predict Physicochemical Properties: Understand electronic structure, stability, and reactivity before committing to complex synthesis.[4][5]

  • Elucidate Structure-Activity Relationships (SAR): Identify the specific molecular features that govern a compound's biological activity, guiding the rational design of more potent and selective analogs.[6][7][8]

  • Visualize Molecular Interactions: Simulate how a pyrazole derivative binds to its biological target (e.g., an enzyme active site), revealing the key interactions that drive its therapeutic effect.[9][10]

  • Prioritize Synthetic Efforts: Screen virtual libraries of compounds and prioritize those with the highest predicted activity and best drug-like properties, saving significant time and resources.

This guide is structured to walk you through an integrated workflow, demonstrating how different computational techniques are synergistically applied to achieve these goals.

Section 2: Core Theoretical Methodologies

The computational investigation of pyrazole carboxylic acids rests on three primary pillars: Quantum Mechanics (QM), Molecular Docking, and Quantitative Structure-Activity Relationship (QSAR) modeling, often complemented by Molecular Dynamics (MD) simulations.

Quantum Mechanics: Density Functional Theory (DFT)

The Causality: Before we can understand how a molecule interacts with a biological system, we must first understand the molecule itself. DFT is the workhorse of modern computational chemistry for this purpose. It allows us to calculate the electronic structure of a molecule, providing fundamental insights into its geometry, stability, and reactivity.[11][12][13]

Key Analyses:

  • Geometry Optimization: Determines the most stable 3D conformation of the molecule, providing accurate bond lengths and angles. A common and robust approach is using the B3LYP functional with the 6-31G(d) basis set.[4][5]

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity.[4]

  • Molecular Electrostatic Potential (MEP): This analysis maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding.[14]

  • Spectroscopic Prediction: DFT can accurately predict vibrational (FT-IR) and electronic (UV-Vis) spectra, which serves as a powerful tool for validating experimental results.[4][14]

Molecular Docking: Probing the Protein-Ligand Interface

The Causality: Most drugs function by binding to a specific protein target. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site and estimates the strength of the interaction.[15][16] This is crucial for understanding the mechanism of action and for designing compounds that fit the target site with high affinity and selectivity.

Key Concepts:

  • Protein & Ligand Preparation: Crystal structures of target proteins are obtained from the Protein Data Bank (PDB). They must be prepared by removing water molecules, adding hydrogen atoms, and assigning charges.[9][15] Ligands (the pyrazole derivatives) must be assigned correct 3D structures and charges.

  • Search Algorithm & Scoring Function: The algorithm explores various possible binding poses of the ligand within the active site. The scoring function then estimates the binding affinity (e.g., in kcal/mol) for each pose. A lower binding energy score typically indicates a more favorable interaction.[9]

  • Interaction Analysis: The primary output is not just a score, but a visual model of the complex. This allows for the detailed analysis of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket.[9][10]

QSAR: Building Predictive Models

The Causality: QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[17] By training a model on a set of molecules with known activity, we can then predict the activity of new, unsynthesized compounds. This is a cornerstone of lead optimization.

Key Concepts:

  • Molecular Descriptors: These are numerical values that quantify different aspects of a molecule's structure (e.g., electronic, thermodynamic, topological properties). Many electronic descriptors are derived from initial DFT calculations.

  • Model Development: Using a "training set" of compounds, statistical methods like multiple linear regression are used to build an equation linking the descriptors to activity. The model's predictive power is then validated using an external "test set" of compounds.[6][7]

  • Statistical Validation: The quality of a QSAR model is assessed by statistical metrics like the squared correlation coefficient (r²) and the leave-one-out cross-validation coefficient (Q²). High values for these parameters indicate a robust and predictive model.[18]

Molecular Dynamics (MD) Simulations: Capturing System Dynamics

The Causality: While docking provides a static snapshot of binding, biological systems are dynamic. MD simulations model the movements of atoms in the protein-ligand complex over time, providing a more realistic view of the interaction and assessing the stability of the docked pose.[10]

Key Analysis:

  • Root Mean Square Deviation (RMSD): This is calculated over the simulation trajectory to measure the structural deviation of the protein and ligand from their initial docked positions. A stable RMSD value over time suggests the binding pose is stable.[10]

Section 3: An Integrated Computational Workflow for Drug Discovery

These methodologies are most powerful when used in concert. The following workflow represents a best-practice approach for the theoretical investigation of novel pyrazole carboxylic acid derivatives.

G cluster_0 Phase 1: Library Design & Initial Analysis cluster_1 Phase 2: Screening & Prioritization cluster_2 Phase 3: In-depth Analysis & Validation A Virtual Library of Pyrazole Carboxylic Acids B DFT Calculations (Geometry Optimization, FMO, MEP) A->B Calculate Descriptors C QSAR Model Development (Using existing experimental data) B->C D Molecular Docking (Screen library against protein target) B->D E Identify 'Hit' Compounds (High predicted activity & good docking score) C->E Predict Activity D->E Rank by Binding Affinity F MD Simulations (Assess binding stability of top hits) E->F Select Top Candidates G Prioritized Candidates for Synthesis & In Vitro Testing F->G Confirm Stability

Caption: Integrated workflow for computational drug discovery.

Section 4: Field-Proven Protocols

The trustworthiness of computational results hinges on rigorous and validated protocols.

Protocol 1: DFT Analysis of a Pyrazole Carboxylic Acid
  • Structure Creation: Build the 3D structure of the target molecule (e.g., 3-(2-furyl)-1H-pyrazole-5-carboxylic acid) in a molecular modeling program.

  • Input File Generation: Specify the calculation type (Optimization + Frequency), the level of theory (e.g., B3LYP), and the basis set (e.g., 6-31G(d)).

  • Execution: Submit the calculation to a QM software package (e.g., Gaussian, ORCA).

  • Validation: Confirm the geometry optimization has converged by checking for the absence of imaginary frequencies in the output file.

  • Data Extraction:

    • From the optimized coordinates, measure key bond lengths and angles.

    • From the molecular orbitals section, identify the HOMO and LUMO energies and calculate the energy gap (ΔE = ELUMO - EHOMO).

    • Generate the MEP surface to visualize reactive sites.

  • Interpretation: Compare calculated properties to experimental data if available. A low HOMO-LUMO gap may suggest higher reactivity, while the MEP plot can predict sites for hydrogen bonding in a protein active site.[4][19]

Protocol 2: Molecular Docking with AutoDock Vina

This protocol outlines docking a pyrazole carboxamide derivative into the COX-2 enzyme.[9]

  • Protein Preparation:

    • Download the crystal structure of human COX-2 from the Protein Data Bank (PDB).

    • Using a preparation wizard (e.g., in AutoDock Tools), remove water molecules and co-crystallized ligands.

    • Add polar hydrogen atoms and compute Gasteiger charges.

    • Save the prepared protein in the required PDBQT format.

  • Ligand Preparation:

    • Draw the 2D structure of the pyrazole ligand and convert it to a 3D structure.

    • Minimize the ligand's energy using a suitable force field.

    • Define rotatable bonds and save in PDBQT format.

  • Grid Box Definition: Define a 3D grid box that encompasses the entire active site of the COX-2 enzyme. The size and center of this box are critical for a successful docking run.

  • Docking Execution: Run AutoDock Vina, specifying the prepared protein, ligand, and grid box configuration.

  • Results Analysis:

    • Analyze the output to identify the binding pose with the lowest energy score.[9]

    • Visualize the protein-ligand complex in a molecular viewer (e.g., PyMOL, BIOVIA Discovery Studio).

    • Identify and measure key interactions, such as hydrogen bonds between the ligand's carboxylic acid or amide groups and active site residues (e.g., Arg513, Tyr385 in COX-2).

Section 5: Data Synthesis and Interpretation

A key skill is synthesizing diverse computational data into actionable insights. Below is a sample data table for a hypothetical series of pyrazole carboxylic acid derivatives targeting a protein kinase.

Compound IDHOMO (eV)LUMO (eV)ΔE (eV)Docking Score (kcal/mol)Predicted pIC50 (QSAR)Key Interaction Residue
PCA-01-6.8-1.55.3-8.57.2LYS-78
PCA-02-7.1-1.35.8-7.96.8LYS-78
PCA-03-6.5-2.04.5-9.27.9LYS-78, ASP-145
PCA-04-6.9-1.65.3-9.07.6LYS-78

Interpretation:

  • Compound PCA-03 emerges as the most promising candidate. It has the lowest HOMO-LUMO gap (ΔE), suggesting higher reactivity, which often correlates with biological activity.[14]

  • This is supported by its top-ranking docking score (-9.2 kcal/mol) and the highest predicted activity (pIC50 = 7.9) from the QSAR model.

  • Crucially, the docking analysis reveals that PCA-03 forms an additional hydrogen bond with ASP-145, an interaction not seen in the other analogs. This provides a testable hypothesis: the chemical feature in PCA-03 responsible for this extra interaction is critical for its enhanced activity.

Section 6: Case Study - COX Pathway Inhibition

Pyrazole carboxamides are a well-known class of selective COX-2 inhibitors.[9] Computational studies are instrumental in explaining this selectivity.

Biological Context: The cyclooxygenase (COX) enzyme has two main isoforms, COX-1 and COX-2. COX-1 is involved in baseline physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a key goal for developing anti-inflammatory drugs with fewer gastrointestinal side effects.[9]

COX_Pathway cluster_cox COX Enzymes ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Phys Prostaglandins (Physiological) COX1->Prostaglandins_Phys Prostaglandins_Inflam Prostaglandins (Inflammation) COX2->Prostaglandins_Inflam Inhibitor Pyrazole Carboxamide (Selective Inhibitor) Inhibitor->COX2

Caption: COX signaling pathway and selective inhibition by pyrazole carboxamides.

Computational Insight: Molecular docking studies reveal that the active site of COX-2 is slightly larger and has a side pocket that is absent in COX-1. Pyrazole-based inhibitors with bulky substituents are designed to fit into this side pocket, granting them selectivity. The docking models clearly show these specific interactions, guiding chemists to synthesize derivatives that optimally exploit this structural difference.

Conclusion

Theoretical and computational studies are no longer an accessory to drug discovery; they are a central pillar. For pyrazole carboxylic acids, these methods provide an unparalleled view into the molecular-level phenomena that govern therapeutic activity. By integrating DFT, molecular docking, QSAR, and MD simulations, researchers can move beyond trial-and-error synthesis to a paradigm of rational, hypothesis-driven design. This in-depth guide provides the framework and proven protocols to apply these powerful techniques, accelerating the journey from a promising pyrazole scaffold to a life-changing therapeutic.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-methyl-2-(1H-pyrazol-1-yl)propanoic acid is a valuable building block in medicinal chemistry and drug discovery. The pyrazole moiety is a common scaffold in a variety of biologically active compounds, and the appended carboxylic acid functionality allows for further chemical modifications, such as amide bond formation, to explore structure-activity relationships. This document provides a detailed, two-step protocol for the synthesis of this compound, commencing with the N-alkylation of pyrazole followed by the hydrolysis of the resulting ester intermediate. The causality behind the selection of reagents and reaction conditions is explained to provide a comprehensive understanding of the synthetic process.

Overall Synthesis Workflow

The synthesis of this compound is achieved through a two-step process:

  • N-Alkylation: Reaction of pyrazole with ethyl 2-bromo-2-methylpropanoate in the presence of a strong base to form ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate.

  • Hydrolysis: Saponification of the ethyl ester to the desired carboxylic acid.

SynthesisWorkflow Pyrazole Pyrazole Alkylation Step 1: N-Alkylation (NaH, DMF) Pyrazole->Alkylation BromoEster Ethyl 2-bromo-2-methylpropanoate BromoEster->Alkylation IntermediateEster Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate Alkylation->IntermediateEster Hydrolysis Step 2: Hydrolysis (NaOH, EtOH/H2O) IntermediateEster->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct Purification Purification & Analysis FinalProduct->Purification

Caption: Overall workflow for the synthesis of this compound.

PART 1: Detailed Synthesis Protocol

Step 1: Synthesis of Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate (N-Alkylation)

The first step involves the N-alkylation of pyrazole with ethyl 2-bromo-2-methylpropanoate. Sodium hydride is chosen as the base to deprotonate the pyrazole, forming the pyrazolide anion, which then acts as a nucleophile.[1][2] Dimethylformamide (DMF) is used as the solvent due to its polar aprotic nature, which effectively solvates the sodium cation and facilitates the SN2 reaction.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
PyrazoleC₃H₄N₂68.081.0503.40 g
Sodium Hydride (60% dispersion in oil)NaH24.001.1552.20 g
Ethyl 2-bromo-2-methylpropanoateC₆H₁₁BrO₂195.051.0552.510.24 g (8.1 mL)
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09--100 mL
Saturated aq. Ammonium ChlorideNH₄Cl53.49--~50 mL
Ethyl AcetateC₄H₈O₂88.11--As needed
BrineNaCl(aq)---As needed
Anhydrous Magnesium SulfateMgSO₄120.37--As needed

Experimental Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.20 g, 55 mmol).

  • Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous DMF (50 mL) to the flask.

  • Dissolve pyrazole (3.40 g, 50 mmol) in anhydrous DMF (50 mL) and add it dropwise to the sodium hydride suspension at 0 °C (ice bath) over 30 minutes.

  • Allow the reaction mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease.

  • Cool the mixture back to 0 °C and add ethyl 2-bromo-2-methylpropanoate (10.24 g, 52.5 mmol) dropwise over 30 minutes.

  • Let the reaction mixture warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate by flash column chromatography on silica gel (using a gradient of hexanes and ethyl acetate) to yield a colorless oil.

Step 2: Synthesis of this compound (Hydrolysis)

The second step is the saponification of the sterically hindered ethyl ester. A mixture of ethanol and water is used as the solvent system, and sodium hydroxide is the base for the hydrolysis.[3][4] The reaction is heated to reflux to overcome the steric hindrance around the carbonyl group.[3][5]

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoateC₉H₁₄N₂O₂182.221.0407.29 g
Sodium HydroxideNaOH40.003.01204.80 g
EthanolC₂H₅OH46.07--80 mL
WaterH₂O18.02--40 mL
2M Hydrochloric AcidHCl36.46--As needed
DichloromethaneCH₂Cl₂84.93--As needed
Anhydrous Sodium SulfateNa₂SO₄142.04--As needed

Experimental Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate (7.29 g, 40 mmol) in ethanol (80 mL).

  • Add a solution of sodium hydroxide (4.80 g, 120 mmol) in water (40 mL).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with dichloromethane (2 x 30 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid. A white precipitate should form.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

PART 2: Purification and Characterization Workflow

PurificationWorkflow CrudeProduct Crude Product Purification Purification CrudeProduct->Purification Recrystallization Recrystallization Purification->Recrystallization Step 2 ColumnChromatography Column Chromatography Purification->ColumnChromatography Step 1 PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct Characterization Characterization PureProduct->Characterization NMR ¹H & ¹³C NMR Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR

Caption: General workflow for the purification and characterization of the synthesized compounds.

Characterization Data (Expected):

  • ¹H NMR: Expect characteristic peaks for the pyrazole ring protons, the methyl protons, and the carboxylic acid proton.

  • ¹³C NMR: Expect signals corresponding to the carbons of the pyrazole ring, the quaternary carbon, the methyl carbons, and the carboxylic acid carbonyl carbon.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.

  • Infrared (IR) Spectroscopy: Look for a broad absorption band for the O-H stretch of the carboxylic acid and a strong absorption for the C=O stretch.

PART 3: Safety Precautions

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Pyrazole: Harmful if swallowed and toxic in contact with skin. Causes skin and serious eye irritation.[6][7][8][9]

  • Sodium Hydride: Flammable solid that reacts violently with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage. Handle under an inert atmosphere.[1][10][11][12][13]

  • Ethyl 2-bromo-2-methylpropanoate: Flammable liquid and vapor. Causes serious eye damage and may cause an allergic skin reaction. It is a lachrymator.[14][15]

  • Dimethylformamide (DMF): A combustible liquid that is harmful in contact with skin and if inhaled. It can cause serious eye irritation.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

References

Application Note: A Multi-Modal Analytical Framework for the Comprehensive Characterization of 2-methyl-2-(1H-pyrazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical methods required for the comprehensive characterization of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid, a heterocyclic building block of significant interest in pharmaceutical and materials science research. Ensuring the identity, purity, and structural integrity of such compounds is paramount for reproducible downstream applications and regulatory compliance. We present an integrated, multi-modal approach employing chromatographic, spectrometric, and spectroscopic techniques. This guide is intended for researchers, quality control analysts, and drug development professionals, offering not just protocols, but the underlying scientific rationale for method selection and parameter optimization.

Introduction: The Imperative for Rigorous Characterization

This compound (C7H10N2O2, MW: 154.17 g/mol ) is a bifunctional molecule incorporating a stable pyrazole ring and a carboxylic acid moiety.[1][2][3] This unique combination makes it a valuable synthon for creating complex molecules with potential therapeutic activity. The pyrazole ring can engage in hydrogen bonding and π-stacking, while the carboxylic acid provides a handle for amide bond formation or salt generation.

Given its role as a critical starting material, a full and unambiguous characterization is non-negotiable. An impure or misidentified batch can lead to failed syntheses, misleading biological data, and significant project delays. The following sections detail a self-validating system of analyses designed to provide a complete analytical profile of the compound.

Physicochemical Properties Summary
PropertyValueSource
Molecular Formula C7H10N2O2[1]
Molecular Weight 154.17 g/mol [2][3]
CAS Number 851975-10-5
Appearance White to off-white solidGeneral knowledge
Melting Point 107 - 111 °C
Monoisotopic Mass 154.07423 Da[1]

Integrated Analytical Workflow

The characterization process follows a logical progression, beginning with fundamental purity assessment and moving towards definitive structural confirmation. Each step provides data that validates the findings of the others, creating a robust and trustworthy analytical package.

Analytical_Workflow cluster_0 Initial Assessment & Purity cluster_1 Identity & Structural Confirmation cluster_2 Final Report Sample Test Sample (this compound) MP Physical Characterization (Melting Point) Sample->MP HPLC Chromatographic Purity & Assay (RP-HPLC-UV) Sample->HPLC LCMS Mass Confirmation (LC-MS) HPLC->LCMS Confirms Purity NMR Definitive Structure Elucidation (¹H & ¹³C NMR) LCMS->NMR Confirms Mass FTIR Functional Group Analysis (FTIR) NMR->FTIR Confirms Structure EA Elemental Composition (CHN Analysis) FTIR->EA Report Certificate of Analysis (Identity, Purity, Structure Confirmed) EA->Report

Caption: Integrated workflow for comprehensive characterization.

Chromatographic Analysis: Purity and Assay by RP-HPLC

Expertise & Rationale: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for determining the purity of small organic molecules. A C18 stationary phase is selected for its hydrophobicity, which effectively retains the nonpolar pyrazole and methyl components of the analyte. The mobile phase is acidified (e.g., with formic or trifluoroacetic acid) for a critical reason: to suppress the ionization of the carboxylic acid group (pKa ≈ 4-5).[4] This ensures a single, un-ionized species interacts with the column, resulting in sharp, symmetrical peaks and reproducible retention times. UV detection is ideal due to the chromophoric nature of the pyrazole ring.

Protocol 3.1: RP-HPLC Method
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Filter both phases through a 0.22 µm membrane filter and degas thoroughly.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. Sonicate for 2 minutes to ensure complete dissolution.

    • Prepare a working solution by diluting this stock to a final concentration of 0.1 mg/mL using the same diluent.

  • Instrumentation and Conditions:

    • Inject 5 µL of the working solution into the HPLC system.

    • Run the analysis according to the parameters in the table below.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak to determine the purity of the sample. For assay determination against a reference standard, use a calibration curve.

Table 3.1: Recommended HPLC Parameters
ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B over 1 min, equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 220 nm
Expected Retention Time ~7-9 minutes (highly dependent on exact system)

Mass Spectrometry: Unambiguous Identity Confirmation

Expertise & Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) provides unequivocal confirmation of the compound's molecular weight. By coupling the separation power of LC with the mass-resolving capability of MS, we can verify that the main peak from the HPLC analysis corresponds to the correct mass. Electrospray Ionization (ESI) in positive mode is the preferred method, as the basic nitrogen atoms on the pyrazole ring are readily protonated to form the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) can further provide the exact mass, allowing for molecular formula confirmation with high confidence.

Protocol 4.1: LC-MS Method
  • System Setup: Utilize the same LC system and conditions as described in Protocol 3.1, diverting the column effluent to the MS detector.

  • Mass Spectrometer Parameters:

    • Set the instrument to acquire data in positive ESI mode.

    • Scan a mass range of m/z 100-500.

    • Optimize source parameters (e.g., capillary voltage, gas flow, source temperature) to maximize the signal for the target ion. A spray voltage of ~3.5 kV is a good starting point.[5]

  • Data Analysis:

    • Extract the ion chromatogram for the expected [M+H]⁺ ion (m/z 155.0815).

    • Verify that the retention time of this ion matches the main peak observed by UV detection.

    • Examine the mass spectrum of the peak to confirm the presence of the protonated molecule and other potential adducts.

Table 4.1: Expected Ions in ESI+ Mass Spectrum
Ion AdductFormulaCalculated m/z
[M+H]⁺ (Protonated) [C7H11N2O2]⁺155.08151
[M+Na]⁺ (Sodium) [C7H10N2O2Na]⁺177.06345
[M+K]⁺ (Potassium) [C7H10N2O2K]⁺193.03739
Data derived from predicted values.[1]

NMR Spectroscopy: Definitive Structural Elucidation

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive elucidation of molecular structure. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. For this compound, ¹H NMR is expected to show four distinct signals with an integration ratio corresponding to the structure. The use of a deuterated solvent like DMSO-d₆ is recommended as it can exchange with the acidic proton of the carboxylic acid, allowing for its observation as a broad singlet.

Protocol 5.1: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument Setup: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, acquire at least 16 scans.

    • For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

  • Data Processing: Process the raw data with appropriate Fourier transformation, phasing, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Table 5.1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
Assignment¹H δ (ppm), Multiplicity, Integration¹³C δ (ppm)Rationale
2 x -CH₃ ~1.6 (s, 6H)~25Geminal methyls on a quaternary carbon, equivalent, appear as a singlet.[6][7]
Quaternary C -~65The carbon atom attached to the methyl groups and the pyrazole ring.
Pyrazole C4-H ~6.3 (t, 1H)~107Pyrazole proton coupled to C3-H and C5-H.
Pyrazole C5-H ~7.5 (d, 1H)~129Pyrazole proton coupled to C4-H.
Pyrazole C3-H ~7.8 (d, 1H)~140Pyrazole proton coupled to C4-H, typically the most downfield.
-COOH ~12-13 (br s, 1H)~175Carboxylic acid proton, typically a broad singlet, highly downfield.
(Note: These are estimated chemical shifts. Actual values may vary based on experimental conditions.)

Complementary Analytical Techniques

To complete the characterization dossier, the following techniques provide additional validating evidence.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of key functional groups.

    • Expected Peaks: A broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700-1725 cm⁻¹), C=N and C=C stretches from the pyrazole ring (~1400-1600 cm⁻¹), and C-H stretches (~2850-3000 cm⁻¹).

  • Elemental Analysis (CHN): Verifies the elemental composition against the theoretical values.

    • Theoretical for C₇H₁₀N₂O₂: C, 54.54%; H, 6.54%; N, 18.17%. The experimental values should be within ±0.4% of the theoretical values.

  • Melting Point: A sharp melting point range close to the literature value (107-111 °C) is a strong indicator of high purity.

Conclusion

The analytical strategy detailed in this application note provides a robust, multi-faceted framework for the complete characterization of this compound. By integrating chromatographic separation (HPLC), mass confirmation (LC-MS), and definitive structural elucidation (NMR), supported by complementary techniques, researchers can ensure the identity, purity, and quality of this important chemical building block. Adherence to these protocols will generate a comprehensive and trustworthy data package suitable for research, development, and regulatory purposes.

References

Application Note: Structural Verification of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid via ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the structural analysis of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid using one-dimensional proton nuclear magnetic resonance (¹H NMR) spectroscopy. As a valuable building block in medicinal chemistry and materials science, unambiguous structural confirmation of this molecule is paramount. This note details the theoretical basis for the expected ¹H NMR spectrum, a step-by-step protocol for sample preparation and data acquisition, and a thorough guide to spectral interpretation. The distinct electronic environments of the pyrazole ring and the isobutyric acid moiety give rise to a unique spectral fingerprint, allowing for clear structural verification and purity assessment.

Introduction and Theoretical Background

This compound combines a five-membered aromatic heterocycle (pyrazole) with a branched-chain carboxylic acid. The pyrazole ring is an important pharmacophore, and its substitution pattern critically influences biological activity. ¹H NMR spectroscopy is an indispensable tool for confirming the precise connectivity and electronic environment of the molecule.

The structure presents four distinct proton environments, which are expected to yield four unique signals in the ¹H NMR spectrum:

  • Pyrazole Ring Protons (H-3, H-4, H-5): The pyrazole ring is an electron-rich aromatic system. The nitrogen atom at position 2 acts as an electron-withdrawing group via induction, which influences the chemical shifts of the adjacent protons. Consequently, the protons at the C-3 and C-5 positions are expected to be the most deshielded (shifted downfield), while the proton at C-4 will be comparatively shielded (shifted upfield). These three protons will exhibit a characteristic splitting pattern due to spin-spin coupling.

  • Gem-Dimethyl Protons (-C(CH₃)₂): Due to the free rotation around the C-C single bond, the six protons of the two methyl groups are chemically and magnetically equivalent. They are expected to appear as a sharp singlet.

  • Carboxylic Acid Proton (-COOH): This acidic proton is highly deshielded and typically appears as a broad singlet far downfield.[1][2] Its chemical shift and peak shape are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1][3]

Experimental Protocol

This section outlines a standardized procedure for preparing a sample of this compound for high-resolution ¹H NMR analysis. Adherence to this protocol is critical for obtaining high-quality, reproducible spectra.[4]

Materials and Equipment
  • This compound sample

  • Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent ability to dissolve carboxylic acids and slow the exchange rate of the acidic proton, allowing for its observation.

  • High-precision 5 mm NMR tubes

  • Glass Pasteur pipette and glass wool

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (10-20 mg) dissolve 2. Dissolve in Solvent (0.6-0.7 mL DMSO-d₆) weigh->dissolve mix 3. Vortex (Ensure complete dissolution) dissolve->mix filter 4. Filter into NMR Tube (Use glass wool plug) mix->filter load 5. Load Sample (Into spectrometer) filter->load shim 6. Lock & Shim (Optimize field homogeneity) load->shim acquire 7. Acquire Spectrum (Using defined parameters) shim->acquire process 8. Process Data (FT, Phase, Baseline) acquire->process analyze 9. Analyze & Assign (Integrate, Assign Peaks) process->analyze

Caption: Experimental workflow from sample preparation to data analysis.

Step-by-Step Procedure
  • Weigh Sample: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.[4]

  • Add Solvent: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[5]

  • Dissolve: Vortex the sample until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Filter: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[5] The final sample depth should be approximately 4-5 cm.[4]

  • Acquisition: Load the sample into the NMR spectrometer. Lock onto the deuterium signal of the DMSO-d₆ and shim the magnetic field to achieve optimal homogeneity. Acquire the ¹H NMR spectrum using the parameters outlined in Table 2.

Recommended Spectrometer Parameters
ParameterRecommended ValueRationale
Spectrometer Frequency≥ 400 MHzHigher field strength provides better signal dispersion and resolution.
Pulse ProgramStandard 1D Proton (e.g., zg30)A standard single-pulse experiment is sufficient for structural confirmation.
Spectral Width-2 to 14 ppmEncompasses the full range of expected proton chemical shifts.
Acquisition Time2-4 secondsEnsures adequate data points for resolving sharp signals.
Relaxation Delay (d1)2-5 secondsAllows for nearly complete T1 relaxation, important for accurate integration.
Number of Scans16-64Sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.
Temperature298 K (25 °C)Standard operating temperature for routine analysis.

Spectral Interpretation and Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the pyrazole ring, the gem-dimethyl groups, and the carboxylic acid proton.

Molecular Structure and Proton Assignments

References

Application Note: High-Resolution Mass Spectrometric Analysis of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the sensitive and selective analysis of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a compound of interest in pharmaceutical development and chemical synthesis, possessing both a carboxylic acid and a pyrazole moiety, its characterization and quantification demand robust analytical methods. This application note details predicted ionization and fragmentation behavior, offers step-by-step protocols for direct infusion and LC-MS/MS analysis, and provides a framework for data interpretation. The methodologies are designed for researchers, analytical scientists, and drug development professionals requiring accurate and reliable analysis of this and structurally similar molecules.

Introduction

This compound is a small molecule featuring a carboxylic acid functional group and a heterocyclic pyrazole ring. Compounds containing the pyrazole scaffold are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties[1][2]. The accurate identification and quantification of such molecules are critical during drug discovery, development, and quality control processes.

Mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable tool for the analysis of small molecules[3]. Its high sensitivity and selectivity allow for confident structural elucidation and trace-level quantification in complex matrices. This note outlines a systematic approach to developing a robust analytical method for this compound using electrospray ionization (ESI), a soft ionization technique well-suited for polar molecules containing acidic or basic functional groups[3][4].

Molecular Structure and Predicted Mass Spectrometric Behavior

Before developing a specific protocol, it is essential to predict the compound's behavior within the mass spectrometer based on its structure.

Molecular Formula: C₇H₁₀N₂O₂ Monoisotopic Mass: 154.0742 g/mol Structure:

Chemical structure of this compound

Ionization

Given the presence of an acidic carboxylic acid proton and two basic nitrogen atoms in the pyrazole ring, the compound is expected to ionize well in both negative and positive electrospray ionization modes.

  • Negative Ion Mode (ESI-): The most favorable ionization pathway will be the deprotonation of the carboxylic acid group to form the [M-H]⁻ ion at m/z 153.0669. This is typically a very efficient process for carboxylic acids, leading to high sensitivity[5][6].

  • Positive Ion Mode (ESI+): Protonation will likely occur on one of the nitrogen atoms of the pyrazole ring, forming the [M+H]⁺ ion at m/z 155.0815.

Predicted Fragmentation (MS/MS)

Tandem mass spectrometry (MS/MS) is crucial for structural confirmation and for developing selective quantitative methods (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM). The predicted fragmentation pathways for both ion modes are outlined below.

The primary and most dominant fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (CO₂), which has a mass of 44.01 Da[7]. This is a highly characteristic fragmentation.

  • Predicted Major Fragment: Loss of CO₂ from the precursor ion at m/z 153.07 will generate a product ion at m/z 109.06 ([M-H-CO₂]⁻). This transition (153.1 → 109.1) is expected to be the most intense and is ideal for quantification.

Fragmentation in positive mode is often more complex. Several pathways are possible:

  • Loss of Water: The protonated carboxylic acid can lose a molecule of water (H₂O, 18.01 Da), resulting in an acylium ion at m/z 137.07 .

  • Loss of Carbon Monoxide: Following the loss of water, the resulting acylium ion can further lose carbon monoxide (CO, 28.00 Da), yielding a fragment at m/z 109.08 .

  • Cleavage of the Pyrazole Ring: The pyrazole ring itself can fragment, although this is often less predictable without experimental data. A common fragmentation for N-substituted pyrazoles involves cleavage of the ring structure[8].

  • Cleavage at the Quaternary Carbon: The bond between the quaternary carbon and the pyrazole nitrogen could cleave, leading to a protonated pyrazole fragment (m/z 69.04) or a fragment corresponding to the remaining propanoic acid moiety.

The most reliable transition for quantification in positive mode would likely be 155.1 → 137.1 or 155.1 → 109.1, pending experimental verification.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the analysis of this compound.

Protocol 1: Initial Characterization by Direct Infusion

Objective: To confirm the exact mass of the parent molecule and observe the primary fragment ions to validate the predicted fragmentation pathways. This is a crucial first step in method development[9].

Workflow Diagram:

G cluster_prep Sample Preparation cluster_infusion Direct Infusion cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep Prepare 1 µg/mL solution in 50:50 ACN:H₂O infuse Infuse into MS via syringe pump (5-10 µL/min) prep->infuse ms_scan Acquire Full Scan MS (Positive & Negative Mode) infuse->ms_scan msms_scan Acquire Product Ion Scan (MS/MS) on [M+H]⁺ and [M-H]⁻ ms_scan->msms_scan analyze Confirm parent mass & identify major fragments msms_scan->analyze

Caption: Workflow for direct infusion analysis.

Methodology:

  • Standard Preparation: Prepare a 1 µg/mL stock solution of this compound in a 50:50 (v/v) mixture of acetonitrile (ACN) and deionized water.

  • Infusion Setup: Use a syringe pump to deliver the solution directly to the mass spectrometer's ESI source at a flow rate of 5-10 µL/min.

  • MS Acquisition (Full Scan):

    • Acquire data in both positive and negative ion modes over a scan range of m/z 50-300.

    • Confirm the presence of the [M+H]⁺ ion (m/z 155.08) and the [M-H]⁻ ion (m/z 153.07).

  • MS/MS Acquisition (Product Ion Scan):

    • Select the [M-H]⁻ ion (m/z 153.1) as the precursor and perform a product ion scan to identify fragments. Apply a range of collision energies (e.g., 10-30 eV) to observe the formation of the m/z 109.1 fragment.

    • Repeat the process in positive mode, selecting the [M+H]⁺ ion (m/z 155.1) as the precursor to identify its key fragments.

Table 1: Key Instrumental Parameters for Direct Infusion

ParameterNegative Ion Mode (ESI-)Positive Ion Mode (ESI+)Rationale
Ionization ModeESIESIOptimal for polar molecules with acidic/basic sites[3].
Capillary Voltage2.5 - 3.5 kV3.0 - 4.0 kVStandard range to ensure stable spray and efficient ionization.
Desolvation Gas Flow600 - 800 L/hr600 - 800 L/hrAids in solvent evaporation and ion release.
Desolvation Temp.350 - 450 °C350 - 450 °CEnsures complete desolvation without thermal degradation.
Source Temperature120 - 150 °C120 - 150 °CMaintains source cleanliness and stability.
Collision Energy (MS/MS)15 eV (Optimized)20 eV (Optimized)Energy required to induce characteristic fragmentation. Must be optimized empirically.
Protocol 2: Quantitative Analysis by LC-MS/MS

Objective: To develop a robust, selective, and sensitive method for the quantification of the analyte in a sample matrix. This protocol uses reversed-phase liquid chromatography for separation.

LC-MS/MS Workflow Diagram:

G sample Sample Preparation (e.g., Protein Precipitation) lc LC Separation (C18 Column, Gradient Elution) sample->lc ms MS Detection (ESI-, MRM Mode) lc->ms quant Data Processing & Quantification ms->quant

Caption: Standard LC-MS/MS workflow for quantification.

Methodology:

  • Sample Preparation (e.g., from plasma):

    • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing a suitable internal standard (IS).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new vial or 96-well plate for injection. This protein precipitation method is a common and effective starting point for bioanalysis[10].

  • Liquid Chromatography (LC) Conditions:

    • A standard C18 column is a good starting point for a molecule of this polarity[11]. The use of formic acid as a mobile phase modifier aids in protonation for positive mode and improves peak shape for acids in negative mode.

    Table 2: LC Parameters

ParameterSettingRationale
ColumnC18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmProvides good retention and resolution for small molecules.
Mobile Phase A0.1% Formic Acid in WaterStandard aqueous phase for reversed-phase chromatography.
Mobile Phase B0.1% Formic Acid in AcetonitrileStandard organic phase.
Flow Rate0.4 mL/minCompatible with standard 2.1 mm ID columns and ESI sources.
Gradient5% B to 95% B over 5 min, hold 1 min, re-equilibrateA generic gradient to elute the compound; should be optimized for specific applications[10][11].
Injection Vol.5 µLA typical volume to balance sensitivity and peak shape.
Column Temp.40 °CImproves peak shape and reduces viscosity.
  • Mass Spectrometry (MS) Conditions:

    • Based on the predicted fragmentation, negative ion mode is recommended for the highest sensitivity and selectivity. The method should be set up in Multiple Reaction Monitoring (MRM) mode.

    Table 3: MRM Transitions and MS Parameters (ESI-)

ParameterSetting
Ionization ModeESI-
MRM Transition (Quant)153.1 > 109.1 (Loss of CO₂)
MRM Transition (Qual)To be determined experimentally
Dwell Time100 ms
Capillary Voltage3.0 kV
Desolvation Temp.400 °C
Collision Energy15 eV (Requires optimization)

Data Interpretation and System Validation

  • Peak Identification: The analyte peak should be identified based on its retention time and the detection of the specified MRM transition.

  • Quantification: A calibration curve should be constructed by analyzing a series of known standards. The curve should be linear over the desired concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.99.

  • Validation: For regulated environments, the method should be validated according to relevant guidelines (e.g., FDA, EMA). This includes assessing accuracy, precision, selectivity, matrix effect, and stability. The development process should flow systematically from the mass spectrometer back to sample preparation to ensure optimal conditions are met[9].

Conclusion

This application note provides a robust, scientifically-grounded framework for the development of a sensitive and selective mass spectrometric method for this compound. By leveraging fundamental principles of ionization and fragmentation, a reliable LC-MS/MS protocol using ESI in negative mode is proposed. The predicted 153.1 > 109.1 MRM transition, corresponding to the characteristic loss of CO₂, is expected to provide excellent performance for quantitative applications. The outlined protocols serve as a comprehensive starting point for researchers in pharmaceutical and chemical analysis, and can be adapted for other structurally related compounds.

References

Application Notes & Protocols: Characterizing Putative FAAH Inhibitors Using 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Scientific Rationale

The endocannabinoid system (ECS) is a critical lipid signaling network that modulates numerous physiological processes, including pain, inflammation, and neurotransmission. Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme, is the principal catabolic regulator of the endocannabinoid anandamide (AEA).[1][2] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling.[3][4][5] Consequently, inhibition of FAAH presents a compelling therapeutic strategy to enhance endogenous cannabinoid tone, offering potential treatments for pain and neuroinflammatory disorders.[2][6]

This document provides a comprehensive suite of in vitro protocols to characterize the biological activity of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid , a novel small molecule hereafter referred to as PPA . Based on its structure, which contains a pyrazole heterocycle and a carboxylic acid moiety—features common in other enzyme inhibitors—we hypothesize that PPA acts as an inhibitor of FAAH.[7]

This guide is designed for researchers in drug discovery and pharmacology. It details a logical, three-stage assay cascade:

  • Biochemical Target Engagement: Directly measuring the inhibitory activity of PPA on purified FAAH enzyme.

  • Cellular Target Engagement: Confirming the compound's activity in a physiological, cell-based context.

  • Cell Viability Assessment: A critical control to ensure observed effects are specific to FAAH inhibition and not a result of general cytotoxicity.

By following these protocols, researchers can robustly determine the potency, cellular efficacy, and safety profile of PPA and similar investigational compounds.

The Role of FAAH in Endocannabinoid Signaling

The canonical function of FAAH is to control the duration and magnitude of AEA signaling. AEA is synthesized "on-demand" in post-synaptic neurons and travels retrogradely to bind to pre-synaptic cannabinoid receptors (CB1), modulating neurotransmitter release. FAAH, located on the post-synaptic membrane, captures and degrades intracellular AEA, thus acting as a crucial off-switch for the signal.[2] Inhibiting FAAH prevents this degradation, leading to an accumulation of AEA and enhanced CB1 receptor activation.

FAAH_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor NT_vesicle Neurotransmitter Vesicles CB1->NT_vesicle Inhibits NT_release ↓ Neurotransmitter Release AEA_synth AEA Synthesis (On-Demand) AEA Anandamide (AEA) AEA_synth->AEA Produces AEA->CB1 Binds & Activates (Retrograde Signal) FAAH FAAH Enzyme AEA->FAAH Substrate Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation Hydrolyzes PPA PPA (Putative Inhibitor) PPA->FAAH Inhibits

Caption: FAAH's role in the endocannabinoid signaling pathway.

Protocol 1: Biochemical FAAH Inhibition Assay (Fluorometric)

Principle of the Assay

This biochemical assay directly measures the enzymatic activity of purified FAAH. It utilizes a synthetic substrate, such as AMC-arachidonoyl amide, which is non-fluorescent. In the presence of active FAAH, the substrate is hydrolyzed, releasing a highly fluorescent product, 7-amino-4-methylcoumarin (AMC).[6][8][9] The rate of fluorescence increase is directly proportional to FAAH activity. By measuring the reduction in this rate in the presence of PPA, we can determine its direct inhibitory potency, typically expressed as an IC₅₀ value.

Materials and Reagents
  • Recombinant Human FAAH (e.g., from Cayman Chemical or Abcam)

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)

  • FAAH Fluorometric Substrate (e.g., AMC-arachidonoyl amide)

  • PPA (test compound)

  • URB597 or JZL195 (positive control inhibitor)[8]

  • DMSO (vehicle)

  • Opaque, black 96-well microplates

  • Fluorescence plate reader (Ex/Em = 340-360 nm / 450-465 nm)[8][9]

Experimental Workflow

Caption: Workflow for the biochemical FAAH inhibition assay.

Step-by-Step Protocol
  • Compound Preparation: Prepare a 10 mM stock solution of PPA in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Also, prepare a stock of the positive control (e.g., URB597 at 1 mM).

  • Plate Layout: Design the plate to include wells for:

    • 100% Activity Control: Enzyme + Substrate + DMSO vehicle.

    • 0% Activity Control (Blank): Buffer + Substrate + DMSO vehicle (no enzyme).

    • Test Compound Wells: Enzyme + Substrate + PPA dilutions.

    • Positive Control Wells: Enzyme + Substrate + positive control inhibitor.

  • Assay Execution (Final Volume: 100 µL/well): a. Add 88 µL of FAAH Assay Buffer to all wells. b. Add 1 µL of DMSO, PPA dilution, or positive control dilution to the appropriate wells. c. Add 1 µL of purified FAAH enzyme solution to all wells except the "Blank" wells. d. Mix gently and pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme. e. Initiate the reaction by adding 10 µL of the FAAH fluorometric substrate to all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity (Ex/Em ≈ 360/465 nm) every 2 minutes for 30 minutes.

  • Data Analysis: a. For each well, calculate the rate of reaction (slope of fluorescence vs. time). b. Normalize the data:

    • % Activity = [(Rate_sample - Rate_blank) / (Rate_100%_activity - Rate_blank)] * 100

    • % Inhibition = 100 - % Activity c. Plot % Inhibition versus the logarithm of PPA concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Expected Data Summary
CompoundTargetIC₅₀ (Biochemical)Notes
PPA FAAHTo be determinedThe primary experimental value.
URB597 FAAH~5 nMPotent, well-characterized control.[1]
DMSO FAAH>100 µMVehicle control, should show no inhibition.

Protocol 2: Cell-Based FAAH Activity Assay

Principle of the Assay

This assay measures the activity of FAAH within intact cells, providing a more physiologically relevant assessment of compound potency. It accounts for factors like cell permeability and stability. The principle is similar to the biochemical assay, using a cell-permeable fluorogenic substrate.[1][2] Alternatively, one can measure the accumulation of endogenous FAAH substrates like AEA via LC-MS in compound-treated cells.[10] Here, we describe the fluorometric method.

Materials and Reagents
  • Cell Line expressing FAAH (e.g., Neuro-2a, HEK293 cells transfected with human FAAH).

  • Complete Cell Culture Medium (e.g., DMEM + 10% FBS).

  • Assay Buffer (e.g., HBSS or PBS).

  • PPA and control compounds (as above).

  • Cell-permeable FAAH substrate.

  • Opaque, white-walled 96-well cell culture plates.

  • Fluorescence plate reader.

Step-by-Step Protocol
  • Cell Seeding: The day before the assay, seed cells into a 96-well plate at a density that will result in an 80-90% confluent monolayer on the day of the experiment. Incubate overnight (37°C, 5% CO₂).

  • Compound Treatment: a. Prepare serial dilutions of PPA and controls in cell culture medium. b. Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the test compounds or vehicle. c. Incubate for 1-2 hours (or a time determined by preliminary experiments) at 37°C, 5% CO₂.

  • Assay Execution: a. Prepare the FAAH substrate solution in Assay Buffer according to the manufacturer's protocol. b. After the incubation period, remove the compound-containing medium. c. Add 100 µL of the substrate solution to each well.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence reader (37°C) and measure fluorescence kinetically as described in Protocol 1 (Section 3.4).

  • Data Analysis: Analyze the data as described in Section 3.5 to determine the cellular IC₅₀ value.

Protocol 3: Cytotoxicity Assessment (MTT Assay)

Principle of the Assay

It is crucial to confirm that the observed reduction in FAAH activity is not merely a consequence of the compound killing the cells. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan.[11] The amount of formazan produced is proportional to the number of living cells.

Materials and Reagents
  • Cell line used in Protocol 2.

  • Complete Cell Culture Medium.

  • PPA and control compounds.

  • Doxorubicin or Staurosporine (positive control for cytotoxicity).

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl).

  • Clear, flat-bottomed 96-well plates.

  • Absorbance plate reader (570 nm).

Step-by-Step Protocol
  • Cell Seeding and Treatment: Seed and treat cells with PPA and controls exactly as described in the cell-based assay (Section 4.3, steps 1-2). The incubation time should match the longest duration used in the functional assays.

  • MTT Incubation: a. After the compound treatment period, add 10 µL of MTT Reagent to each well. b. Incubate for 2-4 hours at 37°C, 5% CO₂, allowing the formazan crystals to form.

  • Solubilization: a. Carefully remove the medium. b. Add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals. c. Gently mix on an orbital shaker for 10-15 minutes until the crystals are fully dissolved.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Normalize the data to the vehicle-treated control wells (representing 100% viability). b. Plot % Viability versus the logarithm of PPA concentration to determine the CC₅₀ (50% cytotoxic concentration).

Data Interpretation and Validation

A successful FAAH inhibitor candidate should exhibit a clear separation between its functional potency and its cytotoxicity.

  • Potent and Specific Inhibitor: The biochemical and cellular IC₅₀ values for PPA should be significantly lower (ideally >10-fold) than its CC₅₀ value. For example, an IC₅₀ of 0.1 µM and a CC₅₀ of >10 µM would indicate that the compound inhibits FAAH at concentrations that are not toxic to the cells.

  • Poor Cell Permeability: If the biochemical IC₅₀ is potent but the cellular IC₅₀ is much weaker, it may suggest that PPA has difficulty crossing the cell membrane.

  • Non-Specific Activity/Toxicity: If the cellular IC₅₀ is very close to the CC₅₀, the observed "inhibition" in the cellular assay is likely due to cell death rather than specific engagement with FAAH.[12][13] This result would invalidate the cellular data and suggest the compound is not a viable candidate.

By integrating the results from these three assays, researchers can confidently validate this compound as a specific FAAH inhibitor, providing a solid foundation for further preclinical development.

References

Application Notes and Protocols: The Strategic Use of 2-methyl-2-(1H-pyrazol-1-yl)propanoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Preamble: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it a desirable feature in drug design.[3] Compounds incorporating the pyrazole moiety exhibit a vast range of biological activities, including anti-inflammatory, anti-cancer, and anti-infective properties.[2]

The intermediate, 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid, offers a strategic advantage by incorporating this key heterocycle into a versatile building block. The gem-dimethyl substitution provides steric shielding and modulates lipophilicity, while the carboxylic acid handle serves as a prime reaction site for elaboration into amides, esters, and other functional groups, enabling its seamless integration into drug discovery pipelines.

Physicochemical & Structural Properties

A clear understanding of the intermediate's fundamental properties is essential for its effective use in synthesis.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 851975-10-5[4]
Molecular Formula C₇H₁₀N₂O₂[4]
Molecular Weight 154.17 g/mol [5]
Canonical SMILES CC(C)(C(=O)O)N1C=CC=N1N/A
Appearance White to off-white solid (typical)N/A
Purity ≥97% (Commercially available)N/A

Synthesis of the Intermediate: A Representative Protocol

While multiple synthetic routes to pyrazole carboxylic acids exist, a robust and common approach involves the N-alkylation of pyrazole followed by ester hydrolysis.[6][7] The following protocol is a representative, field-proven method adapted for this specific target.

G cluster_synthesis Part A: Synthesis of Intermediate cluster_application Part B: Application Example A Step 1: N-Alkylation (Pyrazole + Bromoester) B Step 2: Ester Hydrolysis (NaOH, H₂O) A->B C Workup & Purification (Acidification, Extraction, Crystallization) B->C D Characterization (NMR, MS, mp) C->D E Step 3: Amide Coupling (Intermediate + Amine + Coupling Agent) D->E Proceed to Application F Workup & Purification (Extraction, Chromatography) E->F G Final Product Characterization F->G

Caption: Overall workflow from synthesis to application.

This step involves the nucleophilic attack of the deprotonated pyrazole onto an electrophilic alkyl halide. Sodium hydride is a common and effective base for generating the pyrazolide anion due to the irreversible nature of the deprotonation (liberation of H₂ gas).

Caption: Representative synthesis of the title compound.

Protocol:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add pyrazole (1.0 eq).

  • Add anhydrous tetrahydrofuran (THF, ~5-10 mL per mmol of pyrazole).

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Causality: This strong, non-nucleophilic base deprotonates the pyrazole N-H to form the sodium pyrazolide salt. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases. The mixture should become a clearer solution.

  • Cool the reaction back to 0 °C.

  • Add a solution of ethyl 2-bromo-2-methylpropanoate (1.05 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor by TLC for the consumption of pyrazole.

Saponification is a standard method for converting an ester to a carboxylic acid under basic conditions.

Protocol:

  • Upon reaction completion, cool the mixture to 0 °C and cautiously quench by the slow addition of water to destroy any excess NaH.

  • Add a solution of sodium hydroxide (NaOH, 3.0 eq) in a 1:1 mixture of water and ethanol. Causality: Ethanol is used as a co-solvent to ensure miscibility of the organic ester in the aqueous base, facilitating efficient hydrolysis.

  • Heat the mixture to reflux (~70-80 °C) for 2-4 hours, monitoring the disappearance of the ester intermediate by TLC.

  • Cool the reaction mixture to room temperature and remove the organic solvents (THF, ethanol) under reduced pressure.

  • Dilute the remaining aqueous residue with water and wash with diethyl ether or ethyl acetate (2x) to remove any unreacted starting materials or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of cold 2M HCl. The product should precipitate as a white solid. Causality: Acidification protonates the carboxylate salt, rendering it neutral and causing it to precipitate from the aqueous solution due to its lower solubility.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Characterization: Verification of the Intermediate

The identity and purity of the synthesized compound must be confirmed. The following data are predicted based on the known chemical structure.

AnalysisPredicted Spectroscopic Data
¹H NMR δ ~7.7-7.9 (d, 1H, pyrazole-H5), ~7.5 (t, 1H, pyrazole-H3), ~6.3 (t, 1H, pyrazole-H4), ~1.7 (s, 6H, 2xCH₃), COOH proton may be broad or not observed. (Solvent: CDCl₃ or DMSO-d₆)
¹³C NMR δ ~175-180 (C=O), ~141 (pyrazole C5), ~130 (pyrazole C3), ~107 (pyrazole C4), ~65 (quaternary C), ~25 (CH₃). (Solvent: CDCl₃ or DMSO-d₆)
MS (ESI-) [M-H]⁻ calculated for C₇H₉N₂O₂⁻: 153.07

Application: Amide Bond Formation Protocol

The carboxylic acid group is a versatile handle for further functionalization. Amide bond formation is a cornerstone reaction in drug development.[8] Using modern coupling agents avoids the need for harsh reagents like thionyl chloride and allows for the coupling of sensitive substrates under mild conditions.

Caption: Amide coupling using the title intermediate.

Protocol:

  • To a clean, dry vial, add this compound (1.0 eq).

  • Add the desired primary or secondary amine (1.1 eq).

  • Dissolve the components in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Add a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq).

  • Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq). Causality: DIPEA serves two purposes: it neutralizes the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the activated ester intermediate. It also acts as a proton scavenger for the HCl generated during the reaction.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HATU byproducts), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

This self-validating protocol, from synthesis to application, provides a comprehensive framework for researchers to effectively utilize this compound as a strategic intermediate in the pursuit of novel chemical entities.

References

Application Note: Developing Novel Assays for Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Pyrazole carboxylic acids are a cornerstone of modern medicinal chemistry, acting as crucial scaffolds in the development of therapeutics targeting a wide array of proteins. Their prevalence in drug discovery pipelines necessitates robust and efficient analytical methods for screening and quantification. This application note provides detailed protocols and scientific rationale for two distinct, high-impact assays: a Fluorescence Polarization (FP)-based competition assay for high-throughput screening (HTS) and a sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for precise quantification in biological matrices. This guide is intended for researchers, scientists, and drug development professionals seeking to implement state-of-the-art analytical techniques for pyrazole carboxylic acid derivatives.

Introduction: The Pivotal Role of Pyrazole Carboxylic Acids in Drug Discovery

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug design. When functionalized with a carboxylic acid, this scaffold exhibits a remarkable ability to engage in specific, high-affinity interactions with biological targets. Pyrazole carboxylic acid derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] Their utility as enzyme inhibitors has been particularly notable, with successful applications in targeting kinases, proteases, and oxidoreductases.[5]

The journey from a promising pyrazole carboxylic acid "hit" to a viable drug candidate is critically dependent on accurate and reliable bioanalytical assays. Early-stage discovery requires high-throughput methods to screen large compound libraries, while later-stage development demands highly sensitive and specific quantification to support pharmacokinetic and pharmacodynamic studies.

Assay Design and Scientific Rationale

The selection of an appropriate assay is dictated by the specific experimental objective. This guide details two powerful, yet distinct, methodologies that cover the spectrum of drug discovery needs.

Fluorescence Polarization (FP) for High-Throughput Screening

The FP assay is a homogeneous, solution-based technique ideal for the rapid screening of large compound libraries.[6][7] The core principle of this competitive binding assay is the displacement of a fluorescently labeled ligand (probe) from a target protein by an unlabeled test compound (the pyrazole carboxylic acid). When the small, fluorescently labeled probe is bound to the much larger target protein, it tumbles slowly in solution, resulting in a high degree of polarized emitted light. Conversely, when displaced by a competing compound, the probe tumbles rapidly, leading to a decrease in fluorescence polarization. This change in polarization is directly proportional to the binding affinity of the test compound.[6][8]

Causality Behind Experimental Choices:

  • Homogeneous Format: FP assays require no separation or washing steps, making them highly amenable to automation and high-throughput applications.[8][9]

  • Sensitivity and Ratiometric Measurement: The ratiometric nature of FP measurements makes the assay robust and less susceptible to fluctuations in instrument performance or fluorescence intensity.[9]

  • Versatility: The FP method is applicable to a wide range of protein classes, including G-protein-coupled receptors (GPCRs), nuclear receptors, and enzymes.[6]

LC-MS/MS for Gold-Standard Quantification in Biological Matrices

For the definitive quantification of pyrazole carboxylic acids in complex biological fluids like plasma or serum, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard.[10][11] This technique synergistically combines the superior separation capabilities of liquid chromatography with the unparalleled sensitivity and selectivity of tandem mass spectrometry.[10][12]

Causality Behind Experimental Choices:

  • Chromatographic Separation: A reverse-phase high-performance liquid chromatography (HPLC) column, typically a C18, is employed to separate the analyte of interest from endogenous matrix components, thereby minimizing ion suppression and enhancing analytical accuracy.

  • Tandem Mass Spectrometry (MS/MS): The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exquisite selectivity. A specific precursor ion (the molecular ion of the analyte) is isolated, fragmented, and a characteristic product ion is detected. This unique precursor-to-product ion transition serves as a highly specific fingerprint for the analyte, effectively eliminating interference from co-eluting compounds.[13]

Detailed Experimental Protocols

Protocol 1: Fluorescence Polarization Competition Assay

Objective: To identify and rank the binding affinities of pyrazole carboxylic acid derivatives against a target protein.

Materials:

  • Purified target protein

  • Fluorescently labeled probe with known affinity for the target

  • Assay Buffer (e.g., Phosphate Buffered Saline, 0.01% Tween-20, pH 7.4)

  • Pyrazole carboxylic acid test compounds dissolved in 100% DMSO

  • 384-well, non-binding, black microplates

  • A microplate reader equipped with fluorescence polarization optics

Experimental Workflow Diagram:

FP_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_readout 3. Data Acquisition & Analysis A Prepare Reagents: Target Protein, Fluorescent Probe, Assay Buffer C Dispense Protein & Probe Mixture to Assay Plate A->C B Compound Plating: Serial dilutions of Pyrazole Carboxylic Acids in DMSO D Add Test Compounds (including controls) B->D C->D E Incubate at Room Temperature (e.g., 60 min, protected from light) D->E F Read Fluorescence Polarization (mP) E->F G Data Analysis: Calculate % Inhibition & IC50 values F->G

Caption: Workflow for the FP-based competition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2X concentrated solutions of the target protein and the fluorescent probe in the assay buffer. The optimal concentrations should be predetermined through checkerboard titration experiments.

  • Compound Plating: Create a serial dilution series of the pyrazole carboxylic acid compounds in DMSO. Transfer a small volume (e.g., 100 nL) of these dilutions into the wells of a 384-well plate. Be sure to include wells for positive control (a known high-affinity binder) and negative control (DMSO only).

  • Assay Assembly: Add the 2X protein/probe mixture to the compound plate. The final assay volume is typically 10-20 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for a predetermined optimal duration (e.g., 60 minutes), ensuring it is protected from light to prevent photobleaching of the fluorophore.

  • Data Acquisition: Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_min_control) / (mP_max_control - mP_min_control))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Example Data Presentation:

Compound IDIC50 (nM)Hill Slope
PCA-00115.21.050.995
PCA-00287.60.980.991
PCA-003>10,000N/AN/A
Protocol 2: LC-MS/MS Quantification in Human Plasma

Objective: To accurately determine the concentration of a specific pyrazole carboxylic acid in human plasma samples.

Materials:

  • Human plasma samples

  • Analytical standard of the pyrazole carboxylic acid

  • Stable isotope-labeled internal standard (SIL-IS) of the analyte

  • Acetonitrile (ACN) containing 0.1% formic acid

  • Water containing 0.1% formic acid

  • LC-MS/MS system (e.g., triple quadrupole)

  • C18 reverse-phase HPLC column

Experimental Workflow Diagram:

LCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_quant 3. Data Quantification A Aliquot Plasma Sample B Spike with Internal Standard (IS) A->B C Protein Precipitation (add cold Acetonitrile) B->C D Centrifuge and Collect Supernatant C->D E Inject Supernatant D->E F Chromatographic Separation (C18 column) E->F G Mass Spectrometric Detection (MRM mode) F->G H Integrate Peak Areas (Analyte & IS) G->H I Calculate Peak Area Ratio (Analyte/IS) H->I J Determine Concentration from Calibration Curve I->J

Caption: Workflow for LC-MS/MS quantification in plasma.

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of a plasma sample, add 10 µL of the SIL-IS solution.

    • Add 200 µL of ice-cold ACN to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the clear supernatant to a clean vial or 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Inject a small volume (e.g., 2-5 µL) of the supernatant onto the LC-MS/MS system.

    • LC Conditions (Example):

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: ACN + 0.1% Formic Acid

      • Gradient: A suitable linear gradient (e.g., 5% to 95% B over 3 minutes)

      • Flow Rate: 0.5 mL/min

    • MS/MS Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative, optimized for the analyte.

      • MRM Transitions: Optimize precursor/product ion pairs for both the analyte and the SIL-IS.

  • Data Quantification:

    • Integrate the chromatographic peak areas for the analyte and the SIL-IS.

    • Calculate the ratio of the analyte peak area to the SIL-IS peak area.

    • Construct a calibration curve by spiking known concentrations of the analytical standard into blank plasma and processing these standards alongside the unknown samples.

    • Plot the peak area ratio versus concentration for the calibration standards and perform a linear regression.

    • Quantify the analyte in the unknown samples by interpolating their peak area ratios against the calibration curve.

Example Data Presentation:

Sample TypeAnalyte Peak AreaIS Peak AreaPeak Area RatioCalculated Conc. (ng/mL)
Calibrant 14,8901,510,0000.00321.0
Calibrant 5245,5001,495,0000.164250.0
QC Low9,9501,505,0000.00662.1
Unknown 176,8001,488,0000.051615.7

Trustworthiness and Method Validation

The reliability of any assay is paramount. Each protocol must be a self-validating system, adhering to established industry guidelines.[14][15][16][17]

  • For the FP Assay:

    • Counter-Screening: To eliminate false positives arising from compound autofluorescence or other artifacts, active compounds should be subjected to counter-screens (e.g., an assay lacking the target protein).[20]

  • For the LC-MS/MS Assay:

    • Comprehensive Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA or ICH M10).[14][17] This includes assessing selectivity, accuracy, precision, recovery, calibration curve performance, and analyte stability.[16][21]

    • Quality Control (QC): Each analytical run must include QC samples at low, medium, and high concentrations to ensure the accuracy and precision of the data.[16]

    • Matrix Effect Assessment: It is crucial to evaluate the potential for ion suppression or enhancement from the biological matrix to ensure that the quantification is not compromised.[12]

Conclusion

The assays presented in this application note provide a robust framework for the comprehensive analysis of pyrazole carboxylic acids throughout the drug discovery and development process. The FP assay offers a rapid, cost-effective solution for large-scale screening campaigns, enabling the efficient identification of novel chemical matter. The LC-MS/MS method provides the high sensitivity, specificity, and accuracy required for lead optimization and preclinical/clinical studies. By implementing these well-validated and scientifically sound protocols, researchers can generate high-quality, reliable data to accelerate the advancement of new pyrazole carboxylic acid-based therapeutics.

References

Application Note & Scale-Up Protocol: Synthesis of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid, a valuable building block in pharmaceutical and agrochemical research. The protocol details a robust two-step synthetic route commencing with the N-alkylation of pyrazole with ethyl 2-bromo-2-methylpropanoate, followed by saponification of the resulting ester. This application note emphasizes critical safety procedures, process control parameters, and analytical methods necessary for transitioning from laboratory-scale to pilot-plant production. The causality behind experimental choices is explained to provide researchers with a deep understanding of the process, ensuring reproducibility, safety, and high product purity.

Introduction and Reaction Principle

Pyrazole derivatives are a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[1] The target molecule, this compound, incorporates a sterically hindered carboxylic acid function attached to a pyrazole ring, making it a key intermediate for compounds with potential biological activity.

The selected synthetic strategy is a two-step process:

  • N-Alkylation: A nucleophilic substitution reaction where the pyrazole anion, generated in situ by a strong base, attacks an electrophilic carbon source.

  • Saponification: A base-mediated hydrolysis of the intermediate ester to yield the final carboxylic acid product.

The overall reaction scheme is as follows:

Step 1: N-Alkylation Pyrazole + Ethyl 2-bromo-2-methylpropanoate → Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate

Step 2: Saponification Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate → this compound

This route is chosen for its high efficiency, use of readily available starting materials, and amenability to scale-up. The primary challenge lies in the safe handling of the strong base required for the initial deprotonation of pyrazole.

Critical Scale-Up Considerations

Transitioning from a benchtop synthesis to a multi-kilogram scale introduces significant challenges that must be proactively managed.

  • Reagent Handling and Safety: The protocol utilizes Sodium Hydride (NaH), a highly reactive and flammable solid.[2][3] At scale, the addition of NaH must be performed in a controlled manner under a strictly inert atmosphere (Nitrogen or Argon) to prevent ignition. The evolution of hydrogen gas during the deprotonation step must be safely vented. All equipment must be thoroughly dried and purged of air and moisture.[4][5]

  • Thermal Management: The deprotonation of pyrazole with NaH is exothermic. On a large scale, the heat generated can accelerate the reaction rate uncontrollably. Therefore, a jacketed reactor with efficient cooling is mandatory. The electrophile should be added slowly via a dropping funnel to maintain the internal temperature within the specified range.

  • Reaction Monitoring: In-process controls (IPCs) are crucial. Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be used to monitor the consumption of the starting material and the formation of the intermediate ester before proceeding to the hydrolysis step.

  • Work-up and Phase Separation: Quenching the reaction mixture, especially residual NaH, must be done with extreme caution by slowly adding a proton source like isopropanol before the aqueous workup. At a larger scale, liquid-liquid extractions can be complicated by the formation of emulsions. Sufficient settling time and potentially the use of brine washes are recommended to achieve clean phase separation.

  • Product Isolation and Purification: The final product is isolated via crystallization. The choice of solvent, cooling rate, and agitation speed are critical parameters that affect crystal size, purity, and overall yield. These parameters must be optimized at the lab scale before being implemented in the pilot plant.

Detailed Safety Protocols: Handling Sodium Hydride

Sodium Hydride (60% dispersion in mineral oil) is the most hazardous reagent in this synthesis. Strict adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical safety goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[3][4]

  • Inert Atmosphere: All operations involving NaH must be conducted under an inert atmosphere (e.g., nitrogen or argon).[3] This includes weighing, transfer, and addition to the reactor. Use a glove box for weighing and preparing the NaH slurry.[3]

  • Dispersion Rinsing (Optional but recommended for purity): The mineral oil can be removed by washing the NaH dispersion with dry hexanes or pentane under an inert atmosphere, followed by decantation. This produces pure, powdered NaH, which is significantly more pyrophoric and requires expert handling. For most scale-up applications, using the dispersion directly is safer.

  • Quenching Procedure: Never add water directly to a reaction mixture containing active NaH.[2][5] Unreacted NaH should be quenched by the slow, controlled addition of a high-boiling point alcohol like isopropanol or butanol at 0°C. The reaction is complete when hydrogen evolution ceases.

  • Spill Management: In case of a spill, do NOT use water.[6] Cover the spill with a dry powder absorbent such as dry sand, soda ash, or powdered lime.[2][6] Evacuate the area and remove all ignition sources.[2]

Experimental Protocol (100 g Scale)

This protocol outlines the synthesis to produce approximately 100 g of the final product.

Reagent and Equipment Data
ReagentCAS No.Mol. Wt. ( g/mol )MolesMass / VolumeNotes
Pyrazole288-13-168.081.0068.1 gEnsure dry
Sodium Hydride (60% in oil)7646-69-724.00 (as NaH)1.1044.0 gHighly reactive
Ethyl 2-bromo-2-methylpropanoate600-00-0195.051.05204.8 gLachrymator
Anhydrous Tetrahydrofuran (THF)109-99-9--1.5 LSolvent
Sodium Hydroxide (NaOH)1310-73-240.003.00120.0 gFor hydrolysis
Water (H₂O)7732-18-5--1.0 LFor hydrolysis
Methanol (MeOH)67-56-1--500 mLFor hydrolysis
Hydrochloric Acid (conc. HCl)7647-01-0--~250 mLFor acidification
Ethyl Acetate (EtOAc)141-78-6--2.0 LExtraction solvent
Brine (sat. NaCl solution)---500 mLFor washing

Equipment:

  • 5 L 4-neck round-bottom flask (or jacketed reactor)

  • Mechanical stirrer with a gas-tight seal

  • Thermometer/temperature probe

  • 500 mL pressure-equalizing dropping funnel

  • Condenser with a nitrogen/argon inlet bubbler

  • Heating/cooling bath or reactor jacket control system

Step-by-Step Procedure

Part A: Synthesis of Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate

  • Reactor Setup: Assemble the 5 L reactor with the mechanical stirrer, thermometer, condenser, and dropping funnel. Ensure all glassware is oven-dried and cooled under a stream of nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

  • Charge Reagents: Charge anhydrous THF (1.0 L) and pyrazole (68.1 g, 1.00 mol) into the reactor. Stir until the pyrazole is fully dissolved.

  • NaH Addition: Cool the solution to 0-5°C using an ice bath or cooling jacket. In a separate flask under nitrogen, suspend Sodium Hydride (44.0 g of 60% dispersion, 1.10 mol) in 200 mL of anhydrous THF. Slowly add this slurry to the pyrazole solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

    • Causality: Slow addition is critical to control the exotherm and the rate of hydrogen gas evolution.

  • Deprotonation: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours. The formation of a thick white precipitate of sodium pyrazolide indicates the completion of the deprotonation.

  • Alkylation: Cool the reaction mixture back down to 0-5°C. Add a solution of ethyl 2-bromo-2-methylpropanoate (204.8 g, 1.05 mol) in anhydrous THF (300 mL) to the dropping funnel. Add this solution dropwise to the reactor over 1.5-2 hours, maintaining the internal temperature below 15°C.

    • Causality: The bromopropanoate is a reactive electrophile and lachrymator; controlled addition prevents temperature spikes and minimizes exposure.

  • Reaction Completion: After the addition, let the reaction warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by TLC or HPLC until the pyrazole starting material is consumed.

  • Quenching: Cool the mixture to 0°C and very slowly add 100 mL of isopropanol to quench any unreacted NaH. Stir for 1 hour at 0°C.

  • Work-up: Slowly pour the reaction mixture into 1 L of cold water. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 500 mL). Combine the organic layers, wash with water (1 x 500 mL) and then with brine (1 x 500 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester as an oil.

Part B: Saponification to this compound

  • Hydrolysis Setup: Dissolve the crude ester in a mixture of Methanol (500 mL) and Water (500 mL) in a suitable flask. Add Sodium Hydroxide pellets (120.0 g, 3.00 mol) and stir vigorously.

  • Reaction: Heat the mixture to reflux (approx. 70-80°C) for 4-6 hours. Monitor the reaction by TLC/HPLC until the ester is no longer detectable.

  • Solvent Removal: Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with 500 mL of water and cool to 0-5°C in an ice bath. Slowly and carefully acidify the solution by adding concentrated HCl until the pH is ~2-3. A white precipitate of the product will form.

    • Causality: The product is a carboxylic acid, which is insoluble in acidic aqueous media. This step protonates the carboxylate salt, causing it to precipitate.

  • Isolation: Stir the cold slurry for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 200 mL) until the washings are neutral.

  • Drying: Dry the product in a vacuum oven at 50°C to a constant weight.

Characterization and Quality Control
  • Appearance: White to off-white solid.

  • Yield: Expected ~110-130 g (65-77% over two steps).

  • Purity (HPLC): ≥98%.

  • Identity (¹H NMR, ¹³C NMR, MS): Confirm the structure and match it with reference spectra.

  • Melting Point: Determine the melting point range.

Visualization of Workflow and Mechanism

Scale-Up Synthesis Workflow

G cluster_prep Preparation cluster_step1 Step 1: N-Alkylation cluster_workup1 Workup 1 cluster_step2 Step 2: Saponification cluster_workup2 Workup & Isolation cluster_qc Final Product P1 Reactor Setup (Dry, N2 Purge) P2 Charge Pyrazole & Anhydrous THF P1->P2 S1_1 Cool to 0°C P2->S1_1 S1_2 Slow Addition of NaH Slurry in THF S1_1->S1_2 S1_3 H2 Gas Evolution (Vent Safely) S1_2->S1_3 S1_4 Warm to RT (Deprotonation) S1_2->S1_4 S1_5 Cool to 0°C S1_4->S1_5 S1_6 Dropwise Addition of Et-2-bromo-2-methylpropanoate S1_5->S1_6 S1_7 Stir Overnight at RT S1_6->S1_7 S1_8 IPC Check (TLC/HPLC) S1_7->S1_8 W1_1 Cool to 0°C S1_8->W1_1 W1_2 Quench with Isopropanol W1_1->W1_2 W1_3 Aqueous Workup & EtOAc Extraction W1_2->W1_3 W1_4 Concentrate to Crude Ester W1_3->W1_4 S2_1 Dissolve Ester in MeOH/H2O W1_4->S2_1 S2_2 Add NaOH S2_1->S2_2 S2_3 Reflux (4-6h) S2_2->S2_3 S2_4 IPC Check (TLC/HPLC) S2_3->S2_4 W2_1 Remove MeOH S2_4->W2_1 W2_2 Cool to 0°C W2_1->W2_2 W2_3 Acidify with HCl (pH 2-3) W2_2->W2_3 W2_4 Filter Precipitate W2_3->W2_4 W2_5 Wash with Cold H2O W2_4->W2_5 W2_6 Vacuum Dry W2_5->W2_6 QC This compound (QC Analysis) W2_6->QC

Caption: Overall workflow for the scale-up synthesis.

Reaction Mechanism

Caption: Key steps in the reaction mechanism.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Synthesis Yield of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this important pyrazole derivative. As Senior Application Scientists, we provide in-depth technical guidance based on established chemical principles and field-proven insights to help you improve your yield and purity.

Synthesis Overview: A Two-Step Approach

The most common and efficient route to synthesize this compound involves a two-step process:

  • Aza-Michael Addition: The reaction of pyrazole with methyl methacrylate to form the intermediate ester, methyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate.

  • Hydrolysis: The subsequent conversion of the methyl ester to the final carboxylic acid product.

This guide will address potential issues and provide troubleshooting strategies for each of these critical steps.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Hydrolysis Pyrazole Pyrazole Intermediate Methyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate Pyrazole->Intermediate Base Catalyst (e.g., Cs2CO3) Solvent (e.g., THF) MMA Methyl Methacrylate MMA->Intermediate Final_Product This compound Intermediate->Final_Product Base (e.g., NaOH) or Acid (e.g., HCl) Solvent (e.g., MeOH/H2O)

Caption: Overall synthetic workflow for this compound.

Part 1: Aza-Michael Addition - Troubleshooting and FAQs

The aza-Michael addition is a crucial C-N bond-forming reaction. While generally reliable, several factors can influence its success and yield.

Q1: My aza-Michael addition reaction is sluggish or shows low conversion. What are the potential causes and how can I improve it?

A1: Low conversion in the aza-Michael addition can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Base Strength and Stoichiometry: The choice and amount of base are critical for deprotonating the pyrazole, making it a more potent nucleophile.

    • Insight: While stronger bases like sodium hydride (NaH) can be effective, they can also lead to side reactions. Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) often provide a good balance of reactivity and selectivity.[1]

    • Troubleshooting:

      • If using a weak base, ensure it is freshly dried, as moisture can quench the base.

      • Increase the stoichiometry of the base incrementally (e.g., from 1.1 to 1.5 equivalents).

      • Consider switching to a stronger base like NaH if weaker bases are ineffective, but be mindful of potential side reactions.

  • Solvent Choice: The solvent plays a key role in solvating the reactants and influencing the reaction rate.

    • Insight: Polar aprotic solvents like Tetrahydrofuran (THF) and Dimethylformamide (DMF) are generally good choices for this reaction as they can solvate the pyrazole anion effectively.[1][2]

    • Troubleshooting:

      • Ensure your solvent is anhydrous, as water can interfere with the base and the reaction.

      • If the reaction is slow in THF, switching to a more polar solvent like DMF can sometimes accelerate the reaction.

  • Reaction Temperature: Temperature directly impacts the reaction kinetics.

    • Insight: Many aza-Michael additions of pyrazoles proceed well at room temperature.[1] However, for less reactive substrates or when using weaker bases, moderate heating may be necessary. Some protocols even report solvent- and catalyst-free conditions at elevated temperatures (e.g., 80°C).[3]

    • Troubleshooting:

      • If the reaction is slow at room temperature, try gradually increasing the temperature to 40-60°C and monitor the progress by TLC or LC-MS.

      • Be cautious with excessive heat, as it can promote side reactions, such as polymerization of the methyl methacrylate.

Q2: I am observing the formation of multiple products in my aza-Michael addition. What are the likely side reactions and how can I suppress them?

A2: The formation of multiple products is a common issue. Here are the most probable side reactions and mitigation strategies:

  • Polymerization of Methyl Methacrylate: Methyl methacrylate can polymerize under basic conditions, especially at elevated temperatures.

    • Insight: This is often observed as the formation of a viscous or solid mass in the reaction mixture.

    • Troubleshooting:

      • Maintain a lower reaction temperature.

      • Add the methyl methacrylate slowly to the reaction mixture containing the deprotonated pyrazole to keep its concentration low.

      • Ensure that the base is not excessively strong or used in large excess.

  • Formation of Regioisomers (for substituted pyrazoles): If you are using a substituted pyrazole (e.g., 3-methylpyrazole), the addition can occur at either of the two nitrogen atoms, leading to a mixture of regioisomers.

    • Insight: The regioselectivity is influenced by steric and electronic factors of the substituents on the pyrazole ring.

    • Troubleshooting:

      • This is less of a concern with unsubstituted pyrazole. For substituted pyrazoles, careful selection of reaction conditions (temperature, solvent, and catalyst) may favor one isomer over the other. Literature precedent for similar substituted pyrazoles should be consulted.

Optimized Protocol for Aza-Michael Addition
ParameterRecommended ConditionRationale
Base Cesium Carbonate (Cs₂CO₃)Mild and effective base, minimizes side reactions.[1]
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for reactants and intermediates.[1]
Temperature Room Temperature (20-25°C)Sufficient for the reaction to proceed without promoting polymerization.
Stoichiometry Pyrazole: 1.0 eq, Methyl Methacrylate: 1.2 eq, Cs₂CO₃: 1.2 eqA slight excess of the acrylate and base ensures complete consumption of the pyrazole.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS for completion.

Step-by-Step Experimental Protocol:

  • To a solution of pyrazole (1.0 equivalent) in anhydrous THF, add cesium carbonate (1.2 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl methacrylate (1.2 equivalents) dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Part 2: Hydrolysis of the Ester - Troubleshooting and FAQs

The hydrolysis of the sterically hindered methyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate can be challenging under standard conditions.

Q1: The hydrolysis of my ester intermediate is very slow or incomplete. What are the best methods for hydrolyzing a hindered ester?

A1: Steric hindrance around the carbonyl group of the ester makes it less accessible to nucleophilic attack by hydroxide ions.

  • Stronger Basic Conditions:

    • Insight: Increasing the concentration of the base and/or the temperature can accelerate the hydrolysis. However, harsh conditions may lead to degradation of the product.

    • Troubleshooting:

      • Use a higher concentration of NaOH or KOH (e.g., 2-4 M).

      • Increase the reaction temperature to reflux.

      • A mixture of methanol and water is a common solvent system.

  • Non-Aqueous Hydrolysis:

    • Insight: In some cases, non-aqueous conditions can be more effective for the hydrolysis of hindered esters. A system of potassium t-butoxide in dimethyl sulfoxide (DMSO) has been shown to be effective.

    • Troubleshooting:

      • This method requires strictly anhydrous conditions. The use of pre-formed dimsyl ion with t-butanol can be a more convenient alternative to handling potassium t-butoxide.

  • Acid-Catalyzed Hydrolysis:

    • Insight: While base-catalyzed hydrolysis is more common, acid-catalyzed hydrolysis using a strong acid like HCl or H₂SO₄ in a mixture of water and an organic solvent (like dioxane or acetic acid) can also be effective.

    • Troubleshooting:

      • This method may require prolonged heating at reflux. The pyrazole ring is generally stable under these conditions, but compatibility with other functional groups should be considered.

Q2: How do I purify the final product, this compound?

A2: The purification of the final carboxylic acid product typically involves an acid-base workup followed by recrystallization.

  • Acid-Base Workup:

    • Insight: This method leverages the acidic nature of the product to separate it from neutral or basic impurities.

    • Procedure:

      • After the hydrolysis reaction, if performed under basic conditions, carefully acidify the reaction mixture with a strong acid (e.g., 2M HCl) to a pH of approximately 2-3. This will protonate the carboxylate salt, causing the carboxylic acid to precipitate if it is insoluble in the aqueous medium.

      • If the product is soluble, extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallization:

    • Insight: This is a powerful technique for purifying solid compounds.

    • Procedure:

      • Dissolve the crude carboxylic acid in a minimum amount of a hot solvent in which the acid has high solubility at elevated temperatures and low solubility at room temperature. Suitable solvents include water, ethanol/water mixtures, or ethyl acetate/hexane mixtures.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Optimized Protocol for Hydrolysis and Purification
ParameterRecommended ConditionRationale
Hydrolysis Reagent Sodium Hydroxide (NaOH)A common and effective base for saponification.
Solvent Methanol/Water (e.g., 3:1 v/v)Good solubility for both the ester and the hydroxide salt.
Temperature Reflux (60-70°C)Provides the necessary energy to overcome the steric hindrance.
Workup Acidification with HClProtonates the carboxylate to yield the final product.
Purification RecrystallizationEffective for obtaining a high-purity solid product.

Step-by-Step Experimental Protocol:

  • Dissolve the crude methyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate in a mixture of methanol and 2M aqueous sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any unreacted ester or neutral impurities.

  • Carefully acidify the aqueous layer with 2M HCl with cooling in an ice bath until the pH is ~2-3.

  • Collect the precipitated solid by filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate.

  • Dry the crude product and recrystallize from a suitable solvent system to obtain pure this compound.

Logical Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low Yield of Final Product Check_Step1 Analyze Aza-Michael Addition Step Start->Check_Step1 Low_Conversion1 Low Conversion of Pyrazole? Check_Step1->Low_Conversion1 Yes Side_Products1 Side Products Observed? Check_Step1->Side_Products1 Yes Check_Step2 Analyze Hydrolysis Step Check_Step1->Check_Step2 No Optimize_Base Optimize Base: - Check dryness - Increase stoichiometry - Change to stronger base Low_Conversion1->Optimize_Base Optimize_Solvent Optimize Solvent: - Ensure anhydrous - Switch to more polar solvent (e.g., DMF) Low_Conversion1->Optimize_Solvent Optimize_Temp1 Optimize Temperature: - Increase to 40-60°C Low_Conversion1->Optimize_Temp1 Control_Polymerization Control Polymerization: - Lower temperature - Slow addition of MMA Side_Products1->Control_Polymerization Optimize_Base->Check_Step2 Optimize_Solvent->Check_Step2 Optimize_Temp1->Check_Step2 Control_Polymerization->Check_Step2 Low_Conversion2 Incomplete Hydrolysis? Check_Step2->Low_Conversion2 Yes Check_Purification Check Purification Step Check_Step2->Check_Purification No Optimize_Hydrolysis Optimize Hydrolysis: - Increase base concentration/temp - Consider non-aqueous method Low_Conversion2->Optimize_Hydrolysis Optimize_Hydrolysis->Check_Purification Loss_During_Workup Product Loss During Workup? Check_Purification->Loss_During_Workup Yes Success Improved Yield Check_Purification->Success No Optimize_Purification Optimize Purification: - Ensure complete precipitation (pH ~2-3) - Choose appropriate recrystallization solvent Loss_During_Workup->Optimize_Purification Optimize_Purification->Success

Caption: A logical flowchart for troubleshooting low yield issues.

References

Technical Support Center: Purification of 2-Methyl-2-(1H-pyrazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. The following troubleshooting guides and FAQs address specific issues you may encounter during your experiments, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities can be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthesis, these could include pyrazole, an acetone cyanohydrin derivative, or related alkylating agents.

  • Reaction Byproducts: Side reactions can lead to the formation of isomers or related pyrazole compounds. For example, if the synthesis involves the reaction of a carbonyl compound with hydrazine, regioisomers can be a significant byproduct.[1]

  • Process-Related Impurities: These include residual solvents (e.g., ethanol, toluene, ethyl acetate), excess reagents, and inorganic salts generated during the reaction or workup.[2][3]

  • Degradation Products: The compound may degrade under harsh acidic or basic conditions or at elevated temperatures, leading to decarboxylation or cleavage of the pyrazole ring.

Q2: What is the overall strategic approach to purifying this compound?

A2: The purification strategy leverages the compound's key chemical features: a carboxylic acid group and a pyrazole ring. The optimal approach depends on the nature of the impurities. For solid products, a combination of acid-base extraction followed by recrystallization is often the most effective method.[4] For stubborn impurities or non-crystalline products, column chromatography may be necessary.

Below is a decision-making workflow to guide your choice of purification technique.

Purification_Workflow start Crude Product This compound is_solid Is the crude product a solid? start->is_solid main_impurities What are the main impurities? (TLC/LCMS Analysis) is_solid->main_impurities Yes distillation Is distillation an option? (For liquid products) is_solid->distillation No (Oil) acid_base Acid-Base Extraction main_impurities->acid_base Neutral or Basic Impurities recrystallization Recrystallization main_impurities->recrystallization Impurities with different solubility chromatography Column Chromatography main_impurities->chromatography Similar polarity (e.g., isomers) acid_base->recrystallization Further Purification pure_product Pure Product recrystallization->pure_product chromatography->pure_product distillation->chromatography Impurities have similar boiling points

Caption: Decision workflow for selecting a purification technique.

Q3: How do the acidic (carboxylic acid) and basic (pyrazole) properties of the molecule influence the purification strategy?

A3: The amphoteric nature of this compound is key to its purification.

  • Acidic Nature: The carboxylic acid group (pKa ~4-5) is readily deprotonated by a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to form a water-soluble carboxylate salt.[5][6] This allows for its separation from neutral or basic organic impurities, which will remain in the organic phase during a liquid-liquid extraction.[7]

  • Basic Nature: The pyrazole ring is weakly basic and can be protonated by strong acids to form a salt.[8] This property can be exploited to separate it from neutral or acidic impurities, although extraction via the carboxylic acid group is generally more common and uses milder conditions.

This dual functionality allows for a highly selective purification via acid-base extraction, which is often the first and most effective step.[4][9]

Troubleshooting Guide

Recrystallization Issues
Q4: My recrystallization yield is very low. How can I improve it?

A4: Low yield is a common issue stemming from several factors:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[2] If the compound is too soluble at low temperatures, much of it will remain in the mother liquor.

  • Using Too Much Solvent: Using the absolute minimum amount of hot solvent to fully dissolve the crude product is critical. Excess solvent will retain more of your compound in solution upon cooling.

  • Cooling Too Rapidly: Fast cooling can trap impurities and lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and flask and keep the solution hot.

Q5: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A5: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[2] This often happens when a solution is highly supersaturated or when the boiling point of the solvent is higher than the melting point of the solute.

Solutions:

  • Add More Solvent: Add more of the "good" hot solvent to decrease the saturation level, allowing crystallization to occur at a lower temperature.[2]

  • Lower the Crystallization Temperature: Try a solvent with a lower boiling point.

  • Use a Mixed-Solvent System: Dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol) and slowly add a hot "poor" solvent (e.g., water) until the solution becomes turbid. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.[2]

Q6: How do I choose the best solvent system for recrystallization?

A6: Solvent selection is crucial and should be done on a small scale first. The principle of "like dissolves like" is a good starting point. Given the polarity of this compound, polar protic and aprotic solvents are good candidates.

Solvent/SystemPolarityBoiling Point (°C)Comments
WaterHigh100Good for highly polar compounds; may require a co-solvent.
Ethanol / WaterMixedVariableA common and effective system for compounds with intermediate polarity.[10]
IsopropanolMedium82Often a good single solvent for recrystallization.
Ethyl AcetateMedium77Good for moderately polar compounds.
Hexane / Ethyl AcetateMixedVariableExcellent for adjusting polarity to precipitate the product while leaving more non-polar impurities in solution.[2]
AcetoneMedium56A versatile solvent, but its low boiling point can lead to rapid evaporation.
Acid-Base Extraction Issues
Q7: My product is not fully precipitating after re-acidification of the basic aqueous layer. Why?

A7: Incomplete precipitation is typically due to one of two reasons:

  • Insufficient Acidification: The aqueous layer must be acidified to a pH well below the pKa of the carboxylic acid (i.e., pH < 3) to ensure complete protonation and precipitation.[9] Always check the pH with litmus paper or a pH meter. It's crucial to add enough acid to neutralize all the base used in the extraction plus an excess to protonate the carboxylate.[7]

  • Product Solubility: Your compound may have some residual solubility in the acidic aqueous solution. Cooling the solution in an ice bath can reduce solubility and promote further precipitation. If the product is still not precipitating, you may need to extract the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

Q8: I'm observing a persistent emulsion during the liquid-liquid extraction. How can I break it?

A8: Emulsions are common when there are fine particulates or amphiphilic molecules at the aqueous-organic interface.

Solutions:

  • Be Gentle: Instead of vigorous shaking, gently invert the separatory funnel several times.[4]

  • Add Brine: Add a small amount of saturated aqueous sodium chloride (NaCl) solution. This increases the ionic strength of the aqueous layer, making it more polar and helping to break the emulsion.

  • Patience: Allow the separatory funnel to stand undisturbed for a period.

  • Filtration: Filter the entire mixture through a pad of Celite or glass wool to remove particulates that may be stabilizing the emulsion.

Chromatography Issues
Q9: My compound is streaking badly on the silica gel TLC plate. How can I get a clean spot?

A9: Streaking or "tailing" of carboxylic acids on silica gel is a classic problem. It occurs because the acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel stationary phase.[4]

Solution: To suppress this interaction and ensure the compound remains fully protonated, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (mobile phase). This simple modification will typically result in a much sharper, well-defined spot.[4]

Q10: What column chromatography conditions are recommended for this compound?

A10: For preparative column chromatography, silica gel is the standard stationary phase.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Based on your TLC results, determine an optimal solvent ratio that gives your product an Rf value of approximately 0.2-0.4 for good separation.

  • Acidification: Just as with TLC, adding 0.5-1% acetic or formic acid to the mobile phase is critical to prevent tailing and ensure good peak shape.[4]

  • Alternative: For compounds that are difficult to purify on silica, reverse-phase (C18) HPLC can be an effective alternative, using a mobile phase of acetonitrile and water, often with a formic acid modifier.[11]

Detailed Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral or basic impurities.

Acid_Base_Extraction cluster_0 Organic Phase cluster_1 Aqueous Phase dissolve 1. Dissolve crude product in an organic solvent (e.g., Ethyl Acetate) transfer 2. Transfer to separatory funnel dissolve->transfer add_base 3. Add saturated aq. NaHCO3 solution transfer->add_base mix 4. Mix gently, venting frequently (CO2 evolution) add_base->mix separate 5. Separate layers mix->separate organic_layer Organic Layer (Contains neutral/ basic impurities) separate->organic_layer Top aqueous_layer Aqueous Layer (Contains sodium salt of product) separate->aqueous_layer Bottom repeat_extraction 6. Repeat extraction of organic layer with NaHCO3 organic_layer->repeat_extraction dry_evaporate 7. Dry organic layer (e.g., MgSO4) and evaporate to isolate impurities combine_aq 8. Combine aqueous layers aqueous_layer->combine_aq acidify 9. Cool in ice bath and acidify with 6M HCl (to pH < 3) combine_aq->acidify precipitate 10. Collect precipitated product by filtration acidify->precipitate wash_dry 11. Wash with cold water and dry under vacuum precipitate->wash_dry

References

Technical Support Center: Troubleshooting Common Side Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of pyrazole derivatives. Drawing from established literature and extensive laboratory experience, this resource provides in-depth troubleshooting advice in a practical question-and-answer format. Our goal is to empower you to optimize your reaction outcomes, improve yields, and ensure the purity of your target compounds.

Section 1: Regioselectivity Issues in the Knorr Pyrazole Synthesis and Related Reactions

The reaction of a 1,3-dicarbonyl compound with a substituted hydrazine is a cornerstone of pyrazole synthesis, known as the Knorr pyrazole synthesis.[1][2][3] However, a frequent challenge arises when using unsymmetrical 1,3-dicarbonyl compounds, leading to the formation of a mixture of regioisomers.[4][5] This can result in difficult purification processes and reduced yields of the desired product.[6]

Q1: My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of regioisomers. What are the primary factors controlling the outcome, and how can I favor the formation of a single isomer?

A1: The formation of regioisomers is a common issue governed by a combination of electronic and steric factors of the reactants, as well as the reaction conditions. [5] The substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound, leading to two different pyrazole products.[4][7]

Troubleshooting Strategies:

  • Solvent Selection: The choice of solvent can significantly impact regioselectivity. Non-nucleophilic, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity of the reaction in favor of one isomer.[8] This is because they do not compete with the hydrazine in attacking the more reactive carbonyl group.[8]

  • pH Control: Adjusting the pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, thereby influencing which nitrogen initiates the attack and, consequently, the regiochemical outcome.[5] Acidic conditions can favor one regioisomer, while neutral or basic conditions may favor the other.[5][6]

  • Steric Hindrance: You can intentionally introduce bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine to sterically hinder the attack at one of the carbonyl carbons, thus directing the reaction towards the formation of a single regioisomer.[5]

  • Electronic Effects: The presence of strong electron-withdrawing groups on the 1,3-dicarbonyl compound can make one carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, leading to improved regioselectivity.[5]

Experimental Protocol: Enhancing Regioselectivity using Fluorinated Alcohols

  • Reactant Preparation: Dissolve your unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Reaction Initiation: Add the substituted hydrazine (1.1 eq) to the solution at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, remove the HFIP under reduced pressure.

  • Purification: Purify the resulting product by recrystallization or column chromatography to isolate the desired regioisomer.

Q2: I am using an acetylenic ketone and a substituted hydrazine, and I am still getting a mixture of regioisomers. Are the controlling factors the same as in the Knorr synthesis?

A2: Yes, similar to the Knorr synthesis, the reaction of acetylenic ketones with substituted hydrazines can also lead to a mixture of two regioisomers.[4][9] The factors influencing the regioselectivity, such as steric and electronic effects of the substituents on both reactants, remain crucial.[10]

Troubleshooting Strategies:

  • Catalyst and Additive Screening: For certain substrates, the addition of specific catalysts or additives can influence the regiochemical outcome. It is advisable to screen different conditions based on literature precedents for similar substrates.

  • One-Pot Procedures: Some one-pot procedures, for instance, reacting phenylacetylene with aromatic aldehydes, molecular iodine, and hydrazines, have been reported to afford high regioselectivity.[10]

Section 2: Formation of Non-Aromatic and Other Undesired Heterocyclic Byproducts

Q3: I am synthesizing a pyrazole from an α,β-unsaturated carbonyl compound and hydrazine, but I am isolating a pyrazoline as the major product. How can I promote the formation of the aromatic pyrazole?

A3: The reaction of α,β-unsaturated carbonyl compounds with hydrazines typically proceeds through a pyrazoline intermediate, which is a non-aromatic, five-membered heterocycle.[1][9] To obtain the desired pyrazole, this intermediate needs to be oxidized.[6][9]

Troubleshooting Strategies:

  • In-situ Oxidation: Introduce an oxidizing agent directly into the reaction mixture to facilitate the conversion of the pyrazoline to the pyrazole in a one-pot fashion. Common oxidizing agents for this purpose include:

    • Iodine in the presence of a base.[9]

    • Air or oxygen, especially when the reaction is heated in a solvent like DMSO.[11]

    • Copper salts.[1]

  • Post-synthesis Oxidation: If you have already isolated the pyrazoline, you can subject it to a separate oxidation step. This provides a more controlled approach to obtaining the final pyrazole.

Experimental Protocol: Oxidation of Pyrazoline to Pyrazole

  • Reactant Preparation: Dissolve the isolated pyrazoline (1.0 eq) in a suitable solvent such as acetic acid or dimethyl sulfoxide (DMSO).

  • Addition of Oxidant: Add the chosen oxidizing agent (e.g., Iodine, 1.1 eq) to the solution.

  • Heating: Heat the reaction mixture to a temperature appropriate for the chosen solvent and oxidant (e.g., reflux in acetic acid).

  • Monitoring: Monitor the disappearance of the pyrazoline and the formation of the pyrazole by TLC or LC-MS.

  • Work-up and Purification: After completion, perform an appropriate aqueous work-up to remove the oxidant and any inorganic byproducts. Purify the crude product by recrystallization or column chromatography.

Q4: My reaction of ethyl acetoacetate with phenylhydrazine is yielding 1-phenyl-3-methyl-5-pyrazolone as a significant byproduct. How can I avoid its formation?

A4: The formation of pyrazolones is a classic side reaction, and in fact, the original Knorr synthesis in 1883 yielded a pyrazolone.[12] This occurs when a β-ketoester is used as the 1,3-dicarbonyl component.[13] The reaction can proceed through an intramolecular substitution on the ester by the second nitrogen of the hydrazine.[13]

Troubleshooting Strategies:

  • Choice of Dicarbonyl Compound: If your target is not a pyrazolone, avoid using β-ketoesters as starting materials. Instead, opt for 1,3-diketones.

  • Reaction Conditions: The reaction conditions can sometimes be tuned to favor the formation of the desired pyrazole over the pyrazolone. Experiment with different solvents, temperatures, and catalysts. For instance, using a nano-ZnO catalyst in aqueous media has been reported for the synthesis of pyrazole derivatives from ethyl acetoacetate and phenylhydrazine.[4]

Section 3: N-Alkylation and Other Substitution Reactions

Q5: I am trying to N-alkylate my pyrazole, but I am getting a mixture of products alkylated at both nitrogen atoms. How can I achieve selective N-alkylation?

A5: For unsymmetrical pyrazoles, direct N-alkylation can indeed lead to a mixture of regioisomers.[14][15] The outcome is often influenced by the steric environment around the nitrogen atoms.

Troubleshooting Strategies:

  • Steric Control: The alkylating agent will preferentially react at the less sterically hindered nitrogen atom.[14] Choosing a bulkier alkylating agent can enhance this selectivity.

  • Use of Trichloroacetimidates: A method using trichloroacetimidate electrophiles and a Brønsted acid catalyst has been developed for the N-alkylation of pyrazoles, where the regioselectivity is controlled by sterics.[14]

  • Functional Group Tuning: The regioselectivity of N-alkylation can be guided by the electronic nature of substituents already present on the pyrazole ring.[16]

Q6: I am observing undesired electrophilic substitution on the pyrazole ring during my synthesis or subsequent modification steps. How can I protect the ring?

A6: The pyrazole ring is susceptible to electrophilic substitution, primarily at the C4 position.[17][18] If your reaction conditions involve strong electrophiles, this can be a significant side reaction.

Troubleshooting Strategies:

  • Protecting Groups: Consider using a protecting group on the pyrazole ring if the C4 position needs to be unreactive for a subsequent step. Halogens, such as iodine, can be introduced at the C4 position and later removed.[19]

  • Reaction Condition Optimization: Carefully control the reaction conditions to minimize side reactions. This includes using the mildest possible reagents and lowest effective temperatures.

Section 4: Purification Challenges

Q7: I am having difficulty purifying my pyrazole compound from the reaction mixture using standard silica gel column chromatography.

A7: Pyrazole derivatives, being nitrogen-containing heterocycles, can sometimes interact strongly with the acidic silica gel, leading to poor separation, tailing of peaks, or even decomposition on the column.

Troubleshooting Strategies:

  • Recrystallization: This is often the most effective method for purifying solid pyrazole compounds.[20][21] Common solvents include ethanol, methanol, isopropanol, and mixed solvent systems like ethanol/water or hexane/ethyl acetate.[21]

  • Deactivated Silica Gel: If column chromatography is necessary, consider deactivating the silica gel by pre-treating it with a base like triethylamine.[20] This will neutralize the acidic sites on the silica and reduce unwanted interactions with your compound.

  • Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as neutral alumina or reversed-phase silica (C18).[20]

  • Acid-Base Extraction: Utilize the basic nature of the pyrazole ring to perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated pyrazole will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer and extract the purified pyrazole back into an organic solvent.

  • Formation of Acid Addition Salts: Pyrazoles can be purified by converting them into their acid addition salts, which can then be crystallized.[22][23] The purified salt can then be neutralized to regenerate the free pyrazole.

Data Summary and Visualization

Table 1: Common Side Products in Pyrazole Synthesis and Mitigation Strategies

Starting Materials Common Side Product(s) Primary Cause Recommended Mitigation Strategy
Unsymmetrical 1,3-dicarbonyl + Substituted hydrazineRegioisomersNon-selective nucleophilic attackUse of fluorinated solvents (TFE, HFIP), pH control, steric/electronic modification of reactants
α,β-Unsaturated carbonyl + HydrazinePyrazolineIncomplete oxidation of intermediateIn-situ or post-synthesis oxidation (e.g., with Iodine, air/DMSO)
β-Ketoester + HydrazinePyrazoloneIntramolecular reaction with the ester groupUse of 1,3-diketones instead of β-ketoesters
Unsymmetrical pyrazole + Alkylating agentN-alkylation regioisomersSimilar reactivity of the two ring nitrogensSteric control, use of specific alkylating agents (e.g., trichloroacetimidates)

Diagram 1: Knorr Pyrazole Synthesis - Main Pathway vs. Regioisomer Formation

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack at\nCarbonyl 1 Attack at Carbonyl 1 Attack at\nCarbonyl 2 Attack at Carbonyl 2 Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Attack at\nCarbonyl 1 Nucleophilic Attack Substituted\nHydrazine->Attack at\nCarbonyl 2 Nucleophilic Attack Desired\nRegioisomer Desired Regioisomer Attack at\nCarbonyl 1->Desired\nRegioisomer Main Pathway Undesired\nRegioisomer Undesired Regioisomer Attack at\nCarbonyl 2->Undesired\nRegioisomer Side Reaction

Caption: Regioselectivity in Knorr pyrazole synthesis.

Diagram 2: Troubleshooting Workflow for Low Pyrazole Yield

G start Low Yield in Pyrazole Synthesis check_purity Analyze Crude Product (NMR, LC-MS) start->check_purity side_products Significant Side Products Identified check_purity->side_products Yes no_side_products Mainly Starting Material or Low Conversion check_purity->no_side_products No identify_side_products Identify Side Product Structure side_products->identify_side_products optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) no_side_products->optimize_conditions purification_issue Product Loss During Purification? optimize_conditions->purification_issue yes_purification Review Purification Method (Recrystallization, Extraction) purification_issue->yes_purification Yes end Improved Yield purification_issue->end No yes_purification->end address_side_reaction Implement Mitigation Strategy (See Table 1) identify_side_products->address_side_reaction address_side_reaction->optimize_conditions

References

Optimizing Reaction Conditions for Pyrazole Carboxylic Acid Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of pyrazole carboxylic acids. This guide is tailored for researchers, scientists, and professionals in drug development who are actively involved in synthesizing these vital heterocyclic compounds. Pyrazole carboxylic acids are esteemed as fundamental building blocks in medicinal chemistry due to their wide-ranging biological activities.[1][2] However, their synthesis can often present considerable challenges.

This resource offers comprehensive troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and extensive laboratory experience. Our objective is to equip you with the knowledge to navigate common obstacles and achieve optimal outcomes in your synthetic work.

Section 1: Troubleshooting Guide - Navigating Common Synthetic Challenges

This section addresses specific issues that may arise during the synthesis of pyrazole carboxylic acids, focusing on the prevalent route involving the condensation of a β-ketoester with hydrazine, followed by hydrolysis.

Issue 1: Low or No Yield of the Desired Pyrazole Product

Question: I have followed the standard procedure for pyrazole synthesis by reacting my β-ketoester with hydrazine hydrate, but I am observing very low to no formation of the desired pyrazole product. What are the likely causes, and how can I improve my yield?

Answer: This is a frequent challenge that can be attributed to several factors, primarily concerning the initial cyclization reaction or subsequent steps.

Probable Causes & Solutions:

  • Incomplete Cyclization: The initial condensation and cyclization to form the pyrazole ring is a critical, and sometimes difficult, step.

    • pH of the Reaction Medium: The pH can significantly impact the rate of condensation. For many reactions involving hydrazine, a slightly acidic medium is optimal to activate the carbonyl group of the β-ketoester without fully protonating the hydrazine, which would render it non-nucleophilic.[3][4]

      • Troubleshooting Step: Monitor the pH of your reaction mixture. If it is neutral or basic, consider adding a catalytic amount of a mild acid like glacial acetic acid.[5]

    • Reaction Temperature and Time: These reactions can be sluggish at room temperature.

      • Troubleshooting Step: Consider increasing the reaction temperature. Refluxing in a suitable solvent like ethanol or 1-propanol is a common practice.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A typical protocol might involve heating for 1-4 hours.[6]

  • Side Reactions: The formation of unwanted byproducts can consume your starting materials and diminish the yield of the desired product.

    • Hydrazone Formation: The intermediate hydrazone may be stable and resistant to cyclization under the applied conditions.[5]

      • Troubleshooting Step: Ensure adequate heating and sufficient reaction time to promote the intramolecular cyclization.

  • Reagent Quality: The purity of your starting materials is of utmost importance.

    • Hydrazine Hydrate: Hydrazine hydrate can degrade over time.

      • Troubleshooting Step: Use a fresh bottle of hydrazine hydrate or verify the concentration of your current stock.

    • β-Ketoester: Impurities in the β-ketoester can interfere with the reaction.

      • Troubleshooting Step: If the purity is questionable, purify the β-ketoester by distillation.

Workflow for Troubleshooting Low Yield:

Caption: Troubleshooting flowchart for low yield in pyrazole synthesis.

Issue 2: Difficulty in the Hydrolysis of Pyrazole Esters

Question: I have successfully synthesized my pyrazole ester, but I am struggling with the final hydrolysis step to obtain the carboxylic acid. The reaction is either incomplete or leads to decomposition. What are the best practices for this saponification?

Answer: The hydrolysis of pyrazole esters can be challenging. The presence of substituents on the pyrazole ring can sterically hinder the attack of the hydroxide ion on the ester's carbonyl carbon.[7]

Probable Causes & Solutions:

  • Inadequate Hydrolysis Conditions: Standard hydrolysis conditions may not be sufficiently vigorous.

    • Base Strength and Concentration: A stronger base or a higher concentration may be necessary.

      • Troubleshooting Step: Instead of sodium carbonate or bicarbonate, consider using sodium hydroxide or potassium hydroxide. A concentration of 1-2 M is a good starting point.

    • Solvent System: The choice of solvent is critical for both solubility and reaction rate.

      • Troubleshooting Step: A mixture of an alcohol (like ethanol or methanol) and water is often effective as it helps to solubilize the ester. For particularly nonpolar esters, adding a co-solvent like THF might be required.

    • Temperature: Increasing the temperature can significantly accelerate the rate of hydrolysis.

      • Troubleshooting Step: Heat the reaction mixture to reflux and monitor the progress by TLC until all the starting ester has been consumed.[8]

  • Product Lability: The pyrazole carboxylic acid product itself might be unstable under harsh basic conditions.

    • Decarboxylation: Some substituted pyrazole carboxylic acids can be susceptible to decarboxylation at high temperatures.

      • Troubleshooting Step: If you suspect decarboxylation, try conducting the hydrolysis at a lower temperature for a more extended period.

Recommended Hydrolysis Protocol:

ParameterRecommended ConditionRationale
Base NaOH or KOHA strong nucleophile is needed for efficient ester cleavage.
Concentration 1-2 MEnsures a sufficient excess of hydroxide ions.
Solvent Ethanol/Water or Methanol/Water (e.g., 1:1 v/v)Improves the solubility of the pyrazole ester.
Temperature Reflux (typically 80-100 °C)Increases the reaction rate.
Reaction Time 2-12 hours (Monitor by TLC)Ensures complete conversion of the starting material.

Issue 3: Challenges in Product Purification

Question: My reaction to form the pyrazole carboxylic acid seems successful based on TLC analysis, but I am having difficulty isolating a pure product. What are the most effective purification strategies?

Answer: The purification of pyrazole carboxylic acids can be complicated by their physical properties and the nature of potential impurities.

Probable Causes & Solutions:

  • Product Solubility: Pyrazole carboxylic acids can exhibit variable solubility.

    • Aqueous Work-up: The standard work-up involves acidifying the reaction mixture after hydrolysis to precipitate the carboxylic acid.

      • Troubleshooting Step: Ensure you are acidifying to a pH where the carboxylic acid is fully protonated and minimally soluble (typically pH 2-3). Use an ice bath to cool the solution and maximize precipitation.

    • Co-precipitation of Impurities: Unreacted starting materials or side products may co-precipitate with your desired product.

      • Troubleshooting Step: Consider a liquid-liquid extraction. After acidification, extract the aqueous layer with an organic solvent like ethyl acetate. The pyrazole carboxylic acid should partition into the organic phase, leaving inorganic salts behind.

  • Recrystallization Challenges: Finding a suitable solvent system for recrystallization can be challenging.

    • Solvent Screening: A systematic approach to solvent screening is recommended.

      • Troubleshooting Step: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, hexane, and mixtures thereof). A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Crystallization from methanol or ethyl alcohol is a common practice.[6]

  • Chromatography: If recrystallization fails to yield a pure product, column chromatography is a viable alternative.

    • Stationary and Mobile Phase Selection:

      • Troubleshooting Step: Silica gel is the most common stationary phase. For the mobile phase, a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is a good starting point. Adding a small amount of an organic acid, such as acetic acid, propionic acid, or oxalic acid, to the mobile phase can help suppress the ionization of the carboxylic acid and reduce tailing on the silica gel column.[9]

Purification Workflow:

Caption: Decision tree for the purification of pyrazole carboxylic acids.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to pyrazole carboxylic acids?

A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound (like a β-ketoester) with a hydrazine derivative.[3][4] Subsequent hydrolysis of the resulting pyrazole ester yields the desired carboxylic acid.[8] Another common approach is the cycloaddition reaction between a diazo compound and an alkyne. The choice of route often depends on the availability of starting materials and the desired substitution pattern on the pyrazole ring.[10] A one-pot synthesis from arenes and carboxylic acids has also been developed.[11]

Q2: How can I monitor the progress of my pyrazole synthesis reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress. Use a suitable mobile phase that provides good separation between your starting materials, intermediates, and the final product. Staining with potassium permanganate or visualization under UV light (if the compounds are UV active) can help in identifying the spots. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is the preferred method.[12]

Q3: What are some common side products to be aware of?

A3: In the Knorr synthesis, potential side products include the formation of isomeric pyrazoles if an unsymmetrical 1,3-dicarbonyl compound is used.[10] Additionally, incomplete cyclization can leave stable hydrazone intermediates.[5] In subsequent steps like hydrolysis, side reactions such as decarboxylation can occur under harsh conditions. It is always advisable to thoroughly characterize your final product using techniques like NMR spectroscopy and mass spectrometry to confirm its structure and purity.[13]

Q4: What are some safety precautions I should take when working with hydrazine?

A4: Yes, hydrazine is acutely toxic via ingestion, inhalation, and dermal contact. It is also corrosive, a suspected carcinogen, and a reproductive toxin.[14] Always handle hydrazine and its derivatives in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a flame-resistant lab coat, nitrile gloves, and safety goggles.[14][15] Hydrazine is also flammable and can be reactive with oxidizing agents and certain metals.[16] Store it away from incompatible materials in a designated area for particularly hazardous substances.[14] In case of exposure, seek immediate medical attention.[15]

References

Technical Support Center: Byproduct Analysis in the Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazole and its derivatives are cornerstone heterocyclic scaffolds in modern medicinal chemistry and materials science, valued for their wide range of biological activities and applications.[1] The classical synthesis, often achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative (the Knorr pyrazole synthesis), is a powerful and versatile method.[2][3] However, this seemingly straightforward reaction is frequently complicated by the formation of undesired byproducts. These impurities, particularly regioisomers, can significantly reduce the yield of the target molecule and introduce formidable purification challenges.[4][5]

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed analytical protocols, and preventative strategies to help you identify, control, and minimize byproduct formation in your pyrazole syntheses.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during pyrazole synthesis.

Q1: My reaction is producing a mixture of two isomers that are very difficult to separate. What is happening and how can I fix it?

A1: You are likely forming a mixture of regioisomers. This is the most common byproduct issue, occurring when an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine.[4][6] The hydrazine can attack either of the two non-equivalent carbonyl groups, leading to two different pyrazole products.

  • Quick Fixes:

    • Change the Solvent: Switching to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically improve regioselectivity.[5][6]

    • Adjust the pH: Altering the reaction pH can influence which nitrogen atom of the substituted hydrazine is more nucleophilic, thereby directing the reaction towards a single isomer.[4][7]

Q2: My yield is very low, and the crude NMR shows a complex mixture of products, not just my desired pyrazole.

A2: Low yields and complex mixtures can stem from several factors beyond regioisomer formation.[8]

  • Check Starting Material Purity: Impurities in your 1,3-dicarbonyl or hydrazine can lead to side reactions. Ensure reactants are pure before starting.[8]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[8]

  • Side Reactions: Hydrazines can react with α,β-unsaturated carbonyl impurities or even the pyrazoline intermediates to form hydrazones and azines.[9]

Q3: I'm trying to synthesize a pyrazole from an α,β-unsaturated ketone, but I'm isolating a non-aromatic product. What is this byproduct?

A3: The reaction of α,β-unsaturated ketones with hydrazines first forms a pyrazoline intermediate. This intermediate must be oxidized to form the final aromatic pyrazole.[10][11] If the oxidation step is inefficient, you will isolate the pyrazoline.

  • Solution: Incorporate an oxidation step after the initial cyclization. Common methods include exposure to air over a prolonged period, or the addition of a mild oxidant.

Q4: How can I confirm the structure of the specific regioisomer I have synthesized?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. A 2D NMR technique called Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to confirm the spatial proximity of protons on the N-substituent and the adjacent substituent on the pyrazole ring, definitively assigning the structure.[12]

In-Depth Troubleshooting Guide: The Challenge of Regioisomers

The formation of regioisomers is the most prevalent and challenging byproduct issue in the synthesis of substituted pyrazoles. Controlling the regioselectivity is key to a successful and efficient synthesis.

Understanding the Root Cause

When a substituted hydrazine (R¹-NH-NH₂) reacts with an unsymmetrical 1,3-dicarbonyl (R²-CO-CH₂-CO-R³), the initial nucleophilic attack can occur at either carbonyl carbon. The outcome is governed by a delicate balance of electronic effects, steric hindrance, and reaction conditions.[4]

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound activate the adjacent carbonyl carbon, making it more electrophilic and a more likely site for the initial attack.[4]

  • Steric Effects: Bulky substituents on either the hydrazine or the dicarbonyl will sterically hinder attack at the nearby carbonyl group, directing the reaction to the less hindered site.[4]

  • Reaction Conditions (pH): The pH of the medium is critical. Under acidic conditions, the terminal -NH₂ of the substituted hydrazine is protonated, reducing its nucleophilicity. This can make the substituted nitrogen (-NHR¹) the more reactive nucleophile. Conversely, under neutral or basic conditions, the terminal -NH₂ is typically the more potent nucleophile.[4]

Visualization of Regioisomer Formation

The following diagram illustrates the two competing pathways for the reaction of methylhydrazine with an unsymmetrical 1,3-diketone.

G cluster_start Reactants cluster_pathA Pathway A cluster_pathB Pathway B start1 Unsymmetrical 1,3-Diketone (R² ≠ R³) A1 Attack at C-1 start1->A1 Hydrazine Attack B1 Attack at C-3 start1->B1 Hydrazine Attack start2 Substituted Hydrazine (R¹-NH-NH₂) start2->A1 start2->B1 A2 Intermediate A A1->A2 Cyclization A3 Regioisomer 1 A2->A3 Dehydration B2 Intermediate B B1->B2 Cyclization B3 Regioisomer 2 B2->B3 Dehydration

Caption: Competing reaction pathways leading to two possible regioisomers.

Strategies for Controlling Regioselectivity
StrategyPrincipleExample Application & CausalityReference
Solvent Selection Differential solvation of transition states.Using fluorinated alcohols (TFE, HFIP) stabilizes one transition state over the other through hydrogen bonding, dramatically favoring the formation of a single isomer.[5][6]
pH Control Modulating hydrazine nucleophilicity.Running the reaction under acidic conditions can protonate the more basic terminal nitrogen of the hydrazine, forcing the reaction to proceed through the less basic, substituted nitrogen, often reversing the regioselectivity seen under neutral conditions.[4]
Steric Directing Groups Introducing steric bulk to block one reaction site.Placing a bulky group (e.g., tert-butyl) next to one carbonyl group will physically block the hydrazine from attacking that site, forcing it to react at the less hindered carbonyl.[4]
Electronic Directing Groups Using electron-withdrawing groups (EWGs) to activate one site.An EWG like a trifluoromethyl (CF₃) group makes the adjacent carbonyl carbon significantly more electrophilic, promoting a highly selective initial attack at that position.[6]

Analytical Workflows for Byproduct Identification

Accurate identification and quantification of byproducts are crucial for optimizing your reaction and ensuring the purity of your final compound. A multi-technique approach is often necessary.

Analytical Workflow Overview

G cluster_workflow Byproduct Analysis Workflow A Crude Reaction Mixture B TLC Analysis (Initial Assessment) A->B C Flash Chromatography (Separation) B->C Impure? D LC-MS / GC-MS (Mass Identification) C->D Collect Fractions E ¹H & ¹³C NMR (Structural Elucidation) C->E Collect Fractions G Quantitative Analysis (HPLC or qNMR) C->G Quantify? H Pure Product & Byproducts (Characterized) D->H F 2D NMR (NOESY/HMBC) (Regioisomer Assignment) E->F Ambiguous? E->H F->H G->H

Caption: A typical workflow for the separation and identification of pyrazole byproducts.

Step-by-Step Protocols
Protocol 1: Separation of Regioisomers by Flash Column Chromatography

Flash chromatography is the most common method for separating regioisomers on a preparative scale.[8]

  • Initial TLC Analysis:

    • Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a range of solvent systems (e.g., hexane/ethyl acetate or dichloromethane/methanol mixtures) to find a system that shows good separation between the spots corresponding to the desired product and byproducts. The goal is to achieve a ΔRf of at least 0.1.

  • Column Packing:

    • Select an appropriately sized silica gel column based on the amount of crude material.

    • Pack the column using the chosen eluent system (the "mobile phase").

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Run the mobile phase through the column under positive pressure.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure desired product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified pyrazole isomer.

Protocol 2: Structural Confirmation using NMR

NMR is indispensable for distinguishing between isomers.

  • ¹H NMR:

    • Acquire a standard proton NMR spectrum for each isolated isomer.

    • Key Diagnostic Signals: Look for the chemical shift of the pyrazole C4-H proton (typically a singlet) and the protons on the substituents at C3 and C5. The electronic environment, and thus the chemical shifts, will differ between the two regioisomers.

  • ¹³C NMR:

    • Acquire a carbon NMR spectrum. The chemical shifts of the C3, C4, and C5 carbons of the pyrazole ring are highly sensitive to the substitution pattern and provide another layer of confirmation.

  • 2D NOESY (for Regioisomer Assignment):

    • This is the definitive experiment for assigning regiochemistry.[12]

    • Acquire a 2D NOESY spectrum.

    • Look for a cross-peak (correlation) between the protons of the N1-substituent and the protons of the adjacent C5-substituent. The presence of this correlation confirms that these two groups are on the same side of the ring, thus establishing the correct regioisomer. The absence of this correlation (and the presence of a correlation to the C3-substituent instead) would indicate the other isomer.

Preventative Strategies and Process Optimization

The most effective way to deal with byproducts is to prevent their formation in the first place.

  • Purity of Starting Materials: Always use high-purity 1,3-dicarbonyl compounds and hydrazines. Impurities can act as reactants in competing side reactions.[8]

  • Temperature Control: Pyrazole syntheses can be exothermic. Poor temperature control can lead to byproduct formation and degradation. For larger-scale reactions, ensure efficient stirring and cooling to dissipate heat.[13]

  • Controlled Reagent Addition: Slow, controlled addition of the hydrazine to the solution of the dicarbonyl compound can help manage the reaction exotherm and improve selectivity.[13]

  • Inert Atmosphere: If your substrates or products are sensitive to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative degradation byproducts.

  • Literature Precedent: Before starting, thoroughly review the literature for syntheses of pyrazoles with similar substitution patterns. Often, specific conditions have already been optimized to favor the formation of a single isomer.[4][8]

By understanding the mechanisms of byproduct formation and employing these targeted troubleshooting and analytical strategies, researchers can significantly improve the efficiency, yield, and purity of their pyrazole syntheses.

References

Technical Support Center: Characterizing Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Analytical Challenges in Characterizing Pyrazole Isomers. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the nuanced task of distinguishing between pyrazole isomers. As a Senior Application Scientist, I will guide you through the complexities of pyrazole analysis, offering field-proven insights and robust protocols to ensure the integrity of your results.

Pyrazoles are a cornerstone in medicinal chemistry, but their synthesis often yields a mixture of regioisomers, such as the 3- and 5-substituted or 1,3- and 1,5-disubstituted pyrazoles.[1][2] The subtle structural differences between these isomers can significantly impact their biological activity, making their unambiguous characterization a critical step in drug discovery and development.[3][4] This guide provides a comprehensive overview of the analytical techniques and troubleshooting strategies to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here are some of the common questions and challenges encountered during the characterization of pyrazole isomers:

Q1: Why is it so difficult to distinguish between 3- and 5-substituted pyrazole isomers using standard analytical techniques?

The primary challenge lies in the phenomenon of tautomerism. In solution, 3- and 5-substituted pyrazoles can undergo rapid proton exchange, leading to an equilibrium between the two tautomeric forms.[5] This rapid interconversion can result in averaged signals in techniques like NMR spectroscopy, making it difficult to assign the correct structure.[5] The rate of this interconversion is often influenced by the solvent, temperature, and the electronic nature of the substituents.[5]

Q2: My 1H NMR spectrum shows broad signals for the pyrazole ring protons. What could be the cause?

Broad signals in the 1H NMR spectrum of a pyrazole are often indicative of an intermediate rate of tautomeric exchange on the NMR timescale. At this intermediate rate, the individual signals of the two tautomers begin to coalesce, resulting in broad peaks. Lowering the temperature of the NMR experiment can slow down the exchange rate, potentially resolving the broad signals into sharp peaks for each tautomer.[6]

Q3: I have two pyrazole isomers that co-elute in my HPLC analysis. How can I separate them?

Co-elution of pyrazole isomers is a common issue due to their similar polarities.[7] To resolve this, you can try several strategies:

  • Modify the mobile phase: Adjusting the solvent strength or using a different solvent system can alter the selectivity.

  • Change the stationary phase: Switching to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or a polar-embedded phase) can provide different retention mechanisms.[8]

  • Optimize temperature: Temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, thus influencing separation.

  • Consider chiral chromatography: If your isomers are enantiomers, a chiral stationary phase is necessary for separation.[9][10][11][12]

Q4: My mass spectrometry data for two pyrazole regioisomers looks identical. How can I differentiate them?

While electron ionization (EI) mass spectra of some pyrazole isomers can be very similar, subtle differences in fragmentation patterns can exist.[13] It is crucial to carefully analyze the relative abundances of the fragment ions. Tandem mass spectrometry (MS/MS) can be particularly useful. By isolating the molecular ion and subjecting it to collision-induced dissociation, you may observe different fragmentation pathways for the different isomers, allowing for their differentiation.[14][15] The position and nature of substituents can influence the fragmentation patterns.[13]

Troubleshooting Guides

Guide 1: Distinguishing Between 3(5)-Substituted Pyrazole Tautomers

Problem: You have synthesized a 3(5)-substituted pyrazole and the NMR data is ambiguous due to tautomerism.

Workflow for Tautomer Resolution:

Caption: Decision workflow for resolving pyrazole tautomers.

Step-by-Step Protocol:

  • Low-Temperature NMR:

    • Dissolve your sample in a low-freezing point deuterated solvent (e.g., methanol-d4, THF-d8).

    • Acquire a standard 1H NMR spectrum at room temperature.

    • Gradually decrease the temperature of the NMR probe in 10-20 K increments, allowing the sample to equilibrate for 5-10 minutes at each temperature.

    • Acquire a spectrum at each temperature and look for the sharpening and splitting of the pyrazole ring proton signals.

    • Once the signals for both tautomers are resolved, you can integrate them to determine the tautomeric ratio in solution.[6]

  • 2D NMR Spectroscopy:

    • If low-temperature NMR is not conclusive, 2D NMR techniques like NOESY or ROESY can be employed.

    • These experiments can show through-space correlations between the N-H proton and nearby substituents, which can help in assigning the major tautomer.[16][17]

    • For example, a NOE correlation between the N-H proton and the protons of a substituent at the 3-position would confirm that tautomer.

  • Solid-State NMR:

    • In the solid state, one tautomer is often favored.[5] Solid-state NMR can provide the spectrum of this single tautomer, aiding in the characterization.

Guide 2: Differentiating Regioisomers by Mass Spectrometry

Problem: You have a mixture of 1,3- and 1,5-disubstituted pyrazoles, and their initial mass spectra are indistinguishable.

Workflow for MS Differentiation:

Caption: Workflow for differentiating pyrazole regioisomers using MS.

Step-by-Step Protocol:

  • High-Resolution Mass Spectrometry (HRMS):

    • Always begin by obtaining a high-resolution mass spectrum to confirm the elemental composition of your isomers. This ensures you are comparing compounds with the same molecular formula.

  • Tandem Mass Spectrometry (MS/MS):

    • Isolate the protonated molecule [M+H]+ of your isomers in the mass spectrometer.

    • Induce fragmentation by colliding the isolated ions with an inert gas (e.g., argon or nitrogen).

    • Acquire the MS/MS spectrum for each isomer.

    • Carefully compare the fragmentation patterns. Look for unique fragment ions or significant differences in the relative abundances of common fragments.[13][14] The substitution pattern can influence which bonds are more likely to break.[13]

  • Fragmentation Mechanism Proposal:

    • Based on the observed fragments, propose plausible fragmentation mechanisms for each isomer. This can provide a rationale for the observed differences and strengthen your structural assignment.[18][19]

Data Tables for Quick Reference

Table 1: Typical ¹H NMR Chemical Shift Ranges for Substituted Pyrazoles in CDCl₃

ProtonChemical Shift (δ, ppm)Multiplicity
H-37.5 - 7.8d or s
H-46.2 - 6.5t or s
H-57.4 - 7.7d or s
N-H10.0 - 13.0br s

Note: These are approximate ranges and can vary significantly depending on the substituents and solvent.[20][21]

Table 2: Common Fragmentation Pathways of Pyrazole Derivatives in Mass Spectrometry

FragmentationDescription
Loss of HCNA common fragmentation for the pyrazole ring.
Loss of N₂Can occur from the pyrazole core.
Loss of SubstituentsCleavage of bonds connecting substituents to the ring.
Ring OpeningFollowed by further fragmentation.

The prevalence of these pathways is highly dependent on the isomer and the nature of its substituents.[13]

Conclusive Remarks

The characterization of pyrazole isomers is a multifaceted challenge that requires a combination of analytical techniques and a thorough understanding of their chemical behavior. By employing the strategies outlined in this guide, from optimizing chromatographic separations to leveraging advanced spectroscopic methods, researchers can confidently and accurately elucidate the structures of their pyrazole derivatives. Remember that a multi-technique approach is often the most robust way to achieve unambiguous characterization.

References

Technical Support Center: Overcoming Resistance with Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for novel pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing these next-generation compounds to overcome therapeutic resistance in their experimental models. Pyrazole-based scaffolds are increasingly recognized for their potential as potent and selective inhibitors of various kinases and other cellular targets implicated in resistance mechanisms.[1][2][3] This resource provides practical, field-proven insights to help you navigate common experimental challenges, ensuring the generation of robust and reproducible data.

This center is structured to provide immediate answers to common questions and in-depth guidance for complex troubleshooting scenarios. We will cover everything from fundamental compound handling to advanced mechanistic studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the properties and general use of novel pyrazole derivatives.

Q1: What are the primary mechanisms by which novel pyrazole derivatives overcome drug resistance?

A1: Novel pyrazole derivatives often function as potent kinase inhibitors, targeting key nodes in signaling pathways that become dysregulated in resistant cell populations.[1] Many of these compounds are designed to inhibit kinases like EGFR, VEGFR, and CDKs, which are crucial for tumor growth and proliferation.[1] Some derivatives exhibit multi-targeted kinase inhibition, which can be advantageous in overcoming resistance driven by pathway redundancy.[1] Additionally, some pyrazole compounds have been shown to induce apoptosis and cell cycle arrest, providing alternative mechanisms to eliminate resistant cells.[4]

Q2: My novel pyrazole derivative shows poor aqueous solubility. Why is this, and what are the initial steps to address it?

A2: Poor aqueous solubility is a common characteristic of small-molecule kinase inhibitors, including many pyrazole derivatives. This is often because they are designed to be lipophilic to effectively penetrate cell membranes and bind to the hydrophobic ATP-binding pocket of kinases.[5]

Initial steps to address this include:

  • Solvent Choice: Use a high-purity, anhydrous solvent like Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution.[6]

  • Stock Solution Preparation: Ensure the compound is fully dissolved in the stock solution. Gentle warming or brief sonication can aid dissolution.[7]

  • Final Solvent Concentration: When diluting the stock solution into your aqueous assay buffer or cell culture medium, ensure the final DMSO concentration is as low as possible, typically below 0.5%, to avoid solvent-induced toxicity and to minimize the risk of the compound precipitating.[6]

Q3: How should I properly store my pyrazole derivatives to ensure their stability and activity?

A3: Proper storage is critical to maintain the integrity of your pyrazole compounds.

  • Solid Compounds: Store in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, refrigeration (2-8 °C) is often recommended.

  • Stock Solutions: Once dissolved (e.g., in DMSO), it is best to aliquot the stock solution into single-use vials and store them at -20°C or -80°C. This prevents degradation that can be caused by repeated freeze-thaw cycles.[6]

Section 2: Troubleshooting Guides

This section provides detailed, question-and-answer-based troubleshooting for specific experimental issues.

Compound Handling and Solubility

Issue: My pyrazole derivative precipitates immediately upon addition to my cell culture media.

  • Question: I've prepared a 10 mM stock solution of my pyrazole derivative in DMSO. When I add it to my pre-warmed cell culture medium to achieve a final concentration of 10 µM, I see immediate cloudiness/precipitation. What's happening and how can I fix it?

  • Answer: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is rapidly diluted into an aqueous solution where its solubility is much lower.[5][8]

    Troubleshooting Steps:

    • Perform a Solubility Test: Before treating your cells, determine the maximum soluble concentration of your compound in the cell culture medium. You can do this by preparing a series of dilutions of your stock solution in the medium and visually inspecting for precipitation after a short incubation.[6]

    • Use Serial Dilutions: Instead of adding the concentrated stock directly to the final volume of media, perform a serial dilution. First, create an intermediate dilution of your compound in pre-warmed media, and then add this to your cells.[8]

    • Optimize the Final Solvent Concentration: Ensure your final DMSO concentration remains below 0.5% (ideally <0.1%).[8] If you need to use a higher concentration of your compound, you may need to prepare a more concentrated stock solution to keep the final DMSO volume low.

Issue: My pyrazole derivative precipitates in the incubator over the course of a long-term experiment.

  • Question: My compound appears to be soluble upon initial addition to the cell culture media, but after 24-48 hours in the incubator, I observe crystalline precipitates in my culture plates. What could be the cause?

  • Answer: Delayed precipitation can be caused by several factors related to the stability of your compound in the culture environment.

    Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Evaporation Over time, evaporation from the culture plates can increase the concentration of your compound, pushing it beyond its solubility limit.Use culture plates with low-evaporation lids or seal the plates with a gas-permeable membrane. Minimize the time the plates are outside the incubator.[8]
Temperature Fluctuations Repeatedly removing the plates from the incubator can cause temperature cycling, which can affect the solubility of some compounds.Plan your experiments to minimize disturbances to the culture plates.[8]
pH Changes Cellular metabolism can cause the pH of the culture medium to decrease (become more acidic) over time. For pH-sensitive compounds, this can reduce their solubility.Monitor the pH of your culture medium. If you observe significant changes, you may need to change the medium more frequently or use a buffered medium.[8]
Compound Degradation The compound may be degrading into a less soluble byproduct over time under the culture conditions (37°C, aqueous environment).If you suspect degradation, you may need to perform stability studies on your compound under culture conditions. Consider refreshing the media with a freshly prepared compound solution more frequently.
In Vitro Cell-Based Assays

Issue: Inconsistent or non-reproducible results in my MTT/XTT cell viability assay.

  • Question: I am evaluating the cytotoxicity of a new pyrazole derivative using an MTT assay, but my results are highly variable between experiments. What could be causing this?

  • Answer: MTT assays, while common, are susceptible to artifacts, especially when working with novel chemical compounds.

    Troubleshooting Workflow for MTT Assay Artifacts:

    Start Inconsistent MTT Results Interference Suspect Compound Interference Start->Interference Controls Run Control Experiments Interference->Controls Color Is the compound colored? CompoundOnly Compound-Only Control (Compound in media, no cells) Color->CompoundOnly Reduction Does the compound directly reduce MTT? CellFree Cell-Free MTT Reduction (Compound + MTT in media, no cells) Reduction->CellFree Metabolic Could there be metabolic interference? Alternative Use an Alternative Assay (e.g., SRB, LDH, CellTiter-Glo®) Metabolic->Alternative Controls->Color Check for... Controls->Reduction Check for... Controls->Metabolic Consider... Result1 Color change indicates colorimetric interference. CompoundOnly->Result1 Result2 Purple color indicates direct MTT reduction. CellFree->Result2 Result1->Alternative Result2->Alternative

    Caption: Troubleshooting workflow for potential MTT assay artifacts.

    Detailed Troubleshooting Steps:

    • Check for Colorimetric Interference: Some pyrazole derivatives may be colored and absorb light at the same wavelength as the formazan product.

      • Control: Add your compound to cell-free media and measure the absorbance. A significant reading indicates colorimetric interference.[9]

    • Test for Direct MTT Reduction: Compounds with antioxidant properties can chemically reduce the MTT reagent, leading to a false-positive signal for cell viability.[9]

      • Control: Add your compound and the MTT reagent to cell-free media. The development of a purple color indicates direct reduction of MTT by your compound.[9]

    • Consider an Alternative Assay: If you confirm interference, it is best to use an alternative viability assay that is not based on metabolic reduction, such as the Sulforhodamine B (SRB) assay (measures total protein) or a lactate dehydrogenase (LDH) release assay (measures membrane integrity).

Issue: My pyrazole derivative is not inducing the expected cell cycle arrest.

  • Question: I have designed a pyrazole derivative to be a CDK inhibitor, but I am not observing the expected G1 or G2/M arrest in my flow cytometry analysis of propidium iodide (PI) stained cells. What should I troubleshoot?

  • Answer: A lack of expected cell cycle arrest can be due to issues with the compound, the cells, or the flow cytometry protocol itself.

    Troubleshooting Steps for Cell Cycle Analysis:

    • Confirm Target Engagement: First, ensure that your compound is actually inhibiting its intended CDK target in your cell model. This can be done via Western blot by looking for a decrease in the phosphorylation of a known downstream substrate of the CDK.[10]

    • Optimize Compound Concentration and Treatment Time: Perform a dose-response and time-course experiment. It's possible that the concentration is too low or the treatment duration is too short to induce a measurable cell cycle arrest.

    • Check Cell Health and Proliferation: Ensure your cells are healthy and in the exponential growth phase at the time of treatment. Non-proliferating cells will not show a dynamic cell cycle profile.[11]

    • Review Your Staining Protocol:

      • Fixation: Use ice-cold 70% ethanol for fixation, as this often yields better DNA content histograms than paraformaldehyde.

      • RNase Treatment: Ensure complete RNase treatment to remove RNA, which can also be stained by PI and interfere with the DNA signal.[12]

      • Cell Clumps: Filter your cell suspension before analysis to remove clumps, which can be misinterpreted as cells in the G2/M phase.[12]

    • Flow Cytometer Settings: Run your samples at a low flow rate to improve the resolution of the G0/G1, S, and G2/M peaks.[13]

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Western Blot for Kinase Inhibitor Target Engagement

This protocol is designed to assess the ability of a novel pyrazole derivative to inhibit the phosphorylation of a target kinase's downstream substrate.

Materials:

  • Cell line expressing the target of interest

  • Novel pyrazole derivative

  • Complete cell culture medium

  • DMSO (high purity, anhydrous)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • Primary antibodies (phospho-specific substrate and total protein)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in 6-well plates and allow them to attach and reach 70-80% confluency. b. Prepare serial dilutions of your pyrazole derivative in complete medium. Include a vehicle control (e.g., 0.1% DMSO). c. Treat the cells with the compound for the desired time (e.g., 1-24 hours).

  • Cell Lysis and Protein Extraction: a. After treatment, place the plates on ice and wash the cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C.[14] e. Collect the supernatant and determine the protein concentration using a BCA assay.[14]

  • SDS-PAGE and Protein Transfer: a. Normalize the protein concentrations for all samples. Prepare the lysates by adding Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. c. Perform electrophoresis. d. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. b. Incubate the membrane with the phospho-specific primary antibody overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST. f. Add the ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (for Total Protein Control): a. After imaging, you can strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein to confirm equal protein loading.[15]

Data Analysis:

  • Quantify the band intensities for the phosphorylated and total protein.

  • Normalize the phospho-protein signal to the total protein signal for each sample.

  • Plot the normalized signal against the concentration of the pyrazole derivative to determine the IC50 value for target inhibition.

Target Engagement Workflow:

A 1. Cell Treatment (Dose-response of pyrazole derivative) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE & Western Transfer B->C D 4. Immunoblot for Phospho-Substrate C->D E 5. Image & Quantify D->E F 6. Strip & Re-probe for Total Protein E->F G 7. Image & Quantify Total Protein F->G H 8. Normalize & Calculate IC50 G->H

Caption: A typical workflow for assessing target engagement via Western blot.

Section 4: Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway where a novel pyrazole derivative is designed to overcome resistance by inhibiting a downstream kinase (Kinase B) in a reactivated pathway.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor KinaseA Kinase A (Target of Primary Drug) Receptor->KinaseA KinaseB Kinase B (Reactivated) Receptor->KinaseB Alternative Activation Downstream Downstream Effector KinaseA->Downstream Resistance bypasses PrimaryDrug Primary Drug PrimaryDrug->KinaseA Inhibits KinaseB->Downstream Pyrazole Novel Pyrazole Derivative Pyrazole->KinaseB Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Overcoming resistance with a novel pyrazole derivative targeting a reactivated kinase.

References

Technical Support Center: Refining Protocols for Biological Assays with Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. This guide is designed to provide practical, in-depth solutions to common challenges encountered during biological assays. By understanding the underlying chemical principles of the pyrazole scaffold, we can refine experimental protocols to ensure data integrity and reproducibility.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles researchers face when incorporating pyrazole compounds into their experimental workflows.

Q1: My pyrazole compound won't dissolve in aqueous assay buffer. What should I do?

A: This is the most frequent challenge. The pyrazole ring, while containing nitrogen, is part of a planar, often hydrophobic aromatic system. Poor aqueous solubility is common and can lead to underestimated compound activity or assay artifacts.[1][2]

  • Primary Recommendation: Prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[1] Most pyrazole derivatives are readily soluble in DMSO.

  • Working Solution Preparation: Serially dilute the DMSO stock in your final aqueous assay buffer. Crucially, ensure the final concentration of DMSO in the assay is low, typically <0.5%, to avoid solvent-induced cytotoxicity or artifacts. [3]

  • Expert Tip: When diluting from a DMSO stock into an aqueous buffer, add the DMSO stock to the buffer dropwise while vortexing. This rapid mixing helps prevent the compound from immediately precipitating out of solution.[4] If solubility issues persist, consider a kinetic solubility assay to determine the practical upper concentration limit in your specific buffer.[5]

Q2: How should I properly prepare and store my pyrazole compound stock solutions?

A: Proper stock solution management is critical for reproducible results.

  • Preparation: Always use high-purity, anhydrous DMSO to prepare your primary stock solution, typically at a concentration of 10-20 mM.[6] Use an analytical balance for accurate weighing and calculate the required volume precisely.[7][8]

  • Storage: Aliquot the primary stock into smaller, single-use volumes and store them at -20°C or -80°C.[3] This practice is vital to avoid repeated freeze-thaw cycles , which can introduce water from atmospheric condensation into the DMSO, potentially leading to compound precipitation or degradation over time.[6][9]

  • Stability: While most compounds are stable in DMSO for extended periods when stored properly,[9] some pyrazole derivatives can be susceptible to degradation. A DMSO/water (90/10) mixture has been shown to be a viable storage solvent for many compounds, but stability should be verified if long-term storage is planned.[10]

Q3: I'm seeing unexpected results in my fluorescence-based assay. Could my pyrazole compound be interfering?

A: Yes, this is a distinct possibility. The pyrazole ring is a heteroaromatic scaffold that can exhibit intrinsic fluorescent properties, especially when part of a larger conjugated system.[11][12][13]

  • Mechanism of Interference: The compound may absorb light at the excitation wavelength or emit light at the detection wavelength of your assay's fluorophore, leading to false positive or false negative results.

  • Troubleshooting Step: Run a control experiment with the pyrazole compound in the assay buffer without the target enzyme or cells. Measure the fluorescence at the assay's specific wavelengths. A significant signal indicates compound interference.

  • Solution: If interference is confirmed, you may need to switch to an alternative assay format, such as a luminescence-based or label-free detection method.

Q4: My cytotoxicity assay (e.g., MTT, resazurin) results are highly variable. What could be the cause?

A: Beyond poor solubility, variability can stem from several factors.

  • Compound Precipitation: At higher concentrations, the compound may be precipitating in the cell culture media over the incubation period (24-72 hours). This reduces the effective concentration and leads to inconsistent results. Visually inspect the wells under a microscope for precipitates.

  • Off-Target Effects: Pyrazole-based molecules, particularly kinase inhibitors, can have off-target activities that affect cell health and metabolism in unexpected ways.[14] For example, a compound designed to inhibit a specific kinase might also affect pathways crucial for mitochondrial function, directly impacting assays like the MTT which rely on mitochondrial dehydrogenase activity.[15][16]

  • DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and is below the cytotoxic threshold for your specific cell line (usually <0.5%).[3] Always include a vehicle control (media + same concentration of DMSO) to account for any solvent effects.[17]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Troubleshooting Kinase Assays with Pyrazole Inhibitors

Many successful kinase inhibitors, such as Sunitinib, are built on a pyrazole scaffold.[18][19][20] These compounds typically function as ATP-competitive inhibitors.

G Kinase Kinase Blocked Blocked NoPhos NoPhos ATP ATP Pyrazole Pyrazole

Problem: The measured IC50 value is much weaker than expected or varies between experiments.

  • Causality & Troubleshooting:

    • Confirm Compound Solubility in Assay Buffer: This is the primary suspect. A compound that is not fully in solution cannot exert its maximal inhibitory effect.

      • Protocol: Kinetic Solubility Test:

        • Prepare a 2x serial dilution of your pyrazole compound in 100% DMSO, starting from 20 mM.

        • Add 2 µL of each dilution to 98 µL of your kinase assay buffer in a 96-well plate.

        • Incubate for 1 hour at room temperature with gentle shaking.

        • Measure the absorbance at 620 nm. A sharp increase in absorbance indicates precipitation. The highest concentration before this increase is your approximate limit of solubility.

    • Check ATP Concentration: In competitive inhibition, the apparent IC50 is dependent on the concentration of the substrate (ATP).

      • Expertise: The Cheng-Prusoff equation demonstrates that as the ATP concentration increases, the measured IC50 of a competitive inhibitor will also increase. If your assay uses a high ATP concentration (e.g., at or above the Km for ATP), you will measure a weaker IC50.

      • Solution: Ensure you are using a consistent, physiologically relevant ATP concentration for your kinase target. For determining the inhibitor's intrinsic potency (Ki), you may need to run the assay at multiple ATP concentrations.

    • Assess Compound Stability: Pyrazole compounds can be metabolized by enzymes present in cell lysates if you are using a cellular kinase assay format.

      • Test: Pre-incubate your compound in the assay buffer (with lysate, if applicable, but without ATP to start the reaction) for varying amounts of time (e.g., 0, 30, 60 minutes) before initiating the kinase reaction. A progressive loss of inhibition suggests compound degradation.

Guide 2: Addressing Challenges in Cell-Based Viability/Cytotoxicity Assays

Protocols for assessing the cytotoxic effects of pyrazole compounds are essential for therapeutic development.[15][16][21][22]

Problem: My pyrazole compound shows high cytotoxicity in one assay (e.g., MTT) but not in another (e.g., CellTiter-Glo®).

  • Causality & Troubleshooting: This discrepancy often points to direct interference with the assay chemistry or a specific mechanism of action that one assay detects but another misses.

    • MTT Assay (Colorimetric): Relies on mitochondrial reductase enzymes to convert a tetrazolium salt to a purple formazan product.

    • CellTiter-Glo® (Luminescent): Measures intracellular ATP levels as an indicator of metabolic activity and viability.

G start Start: Discrepant Viability Data

  • Step-by-Step Investigation Protocol:

    • Cell-Free Interference Control:

      • Prepare a 96-well plate with cell culture media but no cells .

      • Add your pyrazole compound at the highest concentration used in your experiments.

      • Add the MTT or CellTiter-Glo® reagent according to the manufacturer's protocol.

      • Interpretation: If you see a change in color (MTT) or light output (CellTiter-Glo®), your compound is directly interfering with the assay reagents.

    • Consider the Mechanism of Action (MOA):

      • Many pyrazole-based kinase inhibitors, like Sunitinib, target kinases involved in angiogenesis and cell proliferation (e.g., VEGFR, PDGFR).[19][23] These pathways can indirectly affect mitochondrial function or ATP production.

      • A compound that uncouples mitochondrial respiration would deplete ATP (low CellTiter-Glo® signal) but might initially maintain or even increase reductase activity (normal or high MTT signal), leading to conflicting data.

    • Use an Orthogonal Method: Confirm viability using a method with a different readout, such as a membrane integrity assay (e.g., LDH release or a fluorescent live/dead stain), which is less dependent on metabolic activity.

Data Summary Table

The following table provides general guidelines for working with pyrazole compounds. Specific values should be determined empirically for each new compound.

ParameterGuideline / RecommendationRationale & Context
Primary Stock Solvent 100% Anhydrous DMSOMaximizes solubility for the hydrophobic pyrazole scaffold.[1]
Stock Concentration 10 - 30 mMA practical range that balances solubility with the need for high concentration.[2]
Stock Storage -20°C or -80°C in single-use aliquotsPrevents degradation and precipitation from repeated freeze-thaw cycles.[3][9]
Max DMSO in Cell Assays < 0.5% (v/v)Minimizes solvent-induced cytotoxicity. This must be validated for each cell line.[3]
Max DMSO in Enzyme Assays < 1-2% (v/v)Higher concentrations can be tolerated but may affect enzyme kinetics. Validate with a vehicle control.
Potential for Assay Interference High (especially fluorescence)The aromatic pyrazole ring system can possess intrinsic photophysical properties.[11][24]

References

Technical Support Center: Addressing Selectivity Issues of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 6, 2026

Introduction

The pyrazole scaffold is a five-membered diazole ring that serves as a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of numerous FDA-approved drugs.[1][2][3] Its derivatives are integral to a wide range of therapeutics, from anti-inflammatory agents like Celecoxib to a multitude of kinase inhibitors used in oncology, such as Crizotinib and Ruxolitinib.[4][5] The versatility of the pyrazole ring, with its capacity for hydrogen bonding and diverse substitutions, allows it to effectively target the ATP-binding pocket of kinases.[6][7]

However, this adaptability also presents the primary challenge for researchers: selectivity . The human kinome consists of over 500 kinases, many of which share highly conserved ATP-binding sites.[8] This structural similarity means that a pyrazole-based inhibitor designed for a specific target can inadvertently inhibit other "off-target" kinases, leading to unexpected experimental results, confounding data interpretation, and potential toxicity in a clinical setting.[9][10]

This guide is designed to serve as a comprehensive technical resource for researchers encountering selectivity issues with pyrazole-based inhibitors. It provides a structured approach to troubleshooting, from initial experimental design to advanced data analysis, helping you diagnose problems, validate your findings, and refine your experimental strategy.

Section 1: First Principles - A Triage Guide for Selectivity Problems

Before diving into specific protocols, it's crucial to correctly diagnose the nature of your selectivity issue. Use this logical workflow to guide your initial investigation.

G cluster_0 Start: Observation cluster_1 Phase 1: Initial Diagnosis cluster_2 Phase 2: Investigation & Action A Unexpected Phenotype or Biochemical Result B Is the on-target kinase expressed and active in your model system? A->B First, check the basics C Does the phenotype correlate with on-target inhibition (dose-response)? B->C Yes E Action: Validate target expression (Western Blot, qPCR). [Refer to FAQ 2.1] B->E No / Unsure D Is the inhibitor potent in biochemical assays but weak in cell-based assays? C->D Yes G Hypothesis: Potential off-target effect or poor cell permeability. C->G No / Poor Correlation F Action: Use a structurally unrelated inhibitor for the same target. [Refer to FAQ 2.2] D->F No, potency is consistent D->G Yes H Action: Perform broad kinome profiling. [Refer to Troubleshooting 3.1] G->H Investigate Off-Targets I Action: Assess cell permeability and drug efflux. [Refer to Troubleshooting 3.2] G->I Investigate Compound Properties

Caption: Troubleshooting workflow for initial diagnosis of selectivity issues.

Section 2: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding inhibitor selectivity and experimental design.

My inhibitor isn't working in my cell line. How do I confirm my target is present and active?

Answer: Before suspecting off-target effects, you must validate the presence and activity of your intended kinase target in your specific cellular model.[11]

  • Target Expression: Use Western blotting to confirm the presence of the total protein for your target kinase. It is critical to include a positive control cell line known to express the target and a negative control.

  • Target Activity: The activity of a kinase is often indicated by its phosphorylation status. Use a phospho-specific antibody to probe for the activated form of your kinase. Compare the signal in your experimental cells to a positive control condition known to activate the kinase.[11] If the target is not expressed or is inactive, the lack of a cellular response is expected, and a more appropriate cell line should be chosen.[11]

The phenotype I observe could be from an off-target. How can I increase my confidence that it's an on-target effect?

Answer: This is a critical question in chemical biology. The gold standard is to use multiple, distinct lines of evidence.

  • Rescue Experiments: If possible, perform a rescue experiment. This involves expressing a form of your target kinase that is resistant to the inhibitor (e.g., via a point mutation in the binding site). If the inhibitor's effect is on-target, the resistant kinase should "rescue" the cells from the inhibitor-induced phenotype.[11]

  • Titrate to the Lowest Effective Concentration: Establish a clear dose-response relationship between target inhibition (measured biochemically, e.g., by Western blot of a downstream substrate) and the observed phenotype. Using the lowest concentration of the inhibitor that effectively modulates the target minimizes the engagement of lower-affinity off-targets.[11]

What is a kinome scan, and when should I use one?

Answer: A kinome scan, or kinase profile, is a broad screening assay where your inhibitor is tested against a large panel of purified kinases (often hundreds) to map its selectivity profile.[12][13] This is typically done by measuring the inhibition of kinase activity at a fixed concentration of your compound (e.g., 1 µM).

You should consider a kinome scan when:

  • You observe a potent cellular phenotype that does not correlate with the known function of your primary target.

  • You are characterizing a novel pyrazole-based compound and need to understand its selectivity landscape before proceeding with in-depth cellular studies.

  • You need to explain unexpected toxicity or side effects.

Commercial services from companies like Reaction Biology or Eurofins offer these panels and provide data on the percent inhibition for each kinase, allowing you to identify potential off-targets.[13]

What is the difference between IC50, Ki, and Kd?

Answer: These are all metrics of inhibitor potency, but they measure different things. Understanding the distinction is crucial for interpreting selectivity data.

MetricDefinitionHow it's MeasuredContext and Considerations
IC50 The concentration of an inhibitor required to reduce enzyme activity by 50%.Biochemical activity assay (e.g., measuring substrate phosphorylation).Highly context-dependent. The value is influenced by the ATP concentration in the assay. For ATP-competitive inhibitors, a higher ATP concentration will lead to a higher IC50 value.[14][15]
Kd The dissociation constant; a measure of binding affinity.Binding assay (e.g., competitive binding assays, thermal shift assays).Independent of ATP concentration. It reflects the intrinsic affinity between the inhibitor and the kinase. A lower Kd indicates tighter binding.[14]
Ki The inhibition constant; the dissociation constant of the enzyme-inhibitor complex.Calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowing the Kd and concentration of the substrate (ATP).Represents the intrinsic potency of an ATP-competitive inhibitor. It is the most reliable value for comparing the potency of different inhibitors against a kinase.[12]

Key Takeaway: For comparing the selectivity of an inhibitor across multiple kinases, Ki or Kd values are more reliable than IC50 values because they are not skewed by varying assay conditions (like ATP concentration).[12][14]

Section 3: Troubleshooting Workbench

This section provides Q&A guides for specific experimental problems.

Problem: My kinome scan revealed several potent off-targets. What are my next steps?

Answer: Discovering off-targets is a common and important finding. The goal is to determine which, if any, are responsible for your observed cellular phenotype.

G A Kinome scan identifies potential off-targets (e.g., Kinase X, Y, Z) B Step 1: Prioritize Off-Targets - Are they expressed in your cells? - Is there literature linking them to your observed phenotype? A->B C Step 2: Validate Engagement in Cells - Can you detect inhibition of the off-target's pathway in your cells at the relevant inhibitor concentration? B->C D Step 3: Deconvolution - Use a selective inhibitor for the suspected off-target (if available). - Use genetic tools (siRNA/CRISPR) to knock down the off-target. C->D E Conclusion: Identify the kinase(s) (on-target and/or off-target) responsible for the phenotype. D->E

Caption: Workflow for deconvoluting off-target effects.

  • Prioritize the List: Not all off-targets are biologically relevant. Cross-reference the list of hits with gene expression databases (e.g., The Human Protein Atlas) to see which are expressed in your cell model. Focus on kinases whose known biological functions could plausibly explain your phenotype.

  • Validate Cellular Target Engagement: The fact that your compound inhibits a purified kinase doesn't guarantee it does so in a cell. Use an orthogonal method, like a targeted Western blot, to see if a known downstream substrate of the suspected off-target is modulated in your cells at the same inhibitor concentration that produces the phenotype.[16]

  • Deconvolute with Orthogonal Tools:

    • Pharmacological: Obtain a highly selective inhibitor for the suspected off-target (if one exists). If this tool compound phenocopies the effect of your pyrazole inhibitor, you have strong evidence for off-target activity.[13]

    • Genetic: Use siRNA or CRISPR to knock down the expression of the suspected off-target kinase. If the knockdown reproduces the phenotype of your inhibitor, or if knocking down the kinase prevents your inhibitor from working, this confirms the off-target's role.

Problem: My inhibitor is potent in biochemical assays (low nM IC50) but requires high µM concentrations to work in cells.

Answer: This common discrepancy points to issues with the compound's properties in a cellular context, rather than a lack of potency.[11]

  • Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane. This can be due to physicochemical properties like high polarity or molecular weight. You can assess this using a parallel artificial membrane permeability assay (PAMPA).

  • Active Drug Efflux: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively pump it out of the cell. This can be tested by co-incubating your inhibitor with a known efflux pump inhibitor (e.g., verapamil) and seeing if its cellular potency increases.[17]

  • High Protein Binding: The inhibitor may bind extensively to proteins in the cell culture medium (like albumin) or intracellularly, reducing the free concentration available to engage the target.

  • High Intracellular ATP: The concentration of ATP in cells (1-10 mM) is much higher than that used in most biochemical assays (often 10-100 µM).[14] For an ATP-competitive inhibitor, this high concentration of the natural substrate makes it much harder for the inhibitor to bind, leading to a rightward shift in potency (lower apparent efficacy). This is an inherent challenge and emphasizes why high biochemical potency is necessary for cellular activity.[14][15]

  • Compound Instability: The inhibitor may be rapidly metabolized by the cells. You can assess its stability by incubating it with cells or liver microsomes and measuring its concentration over time via LC-MS.

Case Study: The Celecoxib Story - A Lesson in Off-Target Effects

Celecoxib (Celebrex), a well-known pyrazole-based drug, was designed as a selective inhibitor of cyclooxygenase-2 (COX-2) for pain and inflammation, aiming to avoid the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[18][19] However, subsequent research revealed that Celecoxib has numerous off-target activities that contribute to its broader biological effects, particularly in cancer research.

TargetIntended or Off-Target?Consequence of InhibitionCitation(s)
COX-2 Intended Reduced inflammation and pain.[18][19]
Carbonic Anhydrase Off-TargetContributes to some of the drug's side effects.[20]
Phosphoinositide-dependent kinase-1 (PDK1) Off-TargetInhibition of the pro-survival Akt signaling pathway, contributing to anti-cancer effects independent of COX-2.[18][20]

This example highlights a critical principle: a compound's observed biological activity may be a composite of both on-target and off-target effects.[18] In the case of Celecoxib, some of its beneficial anti-cancer properties are mediated through pathways entirely separate from its intended target.[20] This underscores the importance of the troubleshooting steps outlined above to fully understand a compound's mechanism of action.

Section 4: Advanced Strategies & Methodologies

For researchers actively developing or optimizing pyrazole-based inhibitors, several medicinal chemistry and experimental strategies can be employed to enhance selectivity.

Medicinal Chemistry Approaches to Improve Selectivity

Improving selectivity is a core goal of medicinal chemistry. Key strategies include:

  • Exploiting Non-Conserved Residues: While the ATP-binding hinge region is highly conserved, surrounding residues are more variable. Structure-activity relationship (SAR) studies can guide the modification of the pyrazole scaffold with chemical groups that form favorable interactions with unique amino acids in the target kinase, while creating steric clashes with off-target kinases.[6][8]

  • Targeting the "Gatekeeper" Residue: This residue controls access to a hydrophobic pocket near the ATP-binding site. Kinases with small gatekeeper residues (like glycine or alanine) can accommodate bulky inhibitor side chains that would clash with kinases having larger gatekeeper residues (like methionine or phenylalanine). Designing inhibitors to exploit this difference is a proven strategy.[8]

  • Allosteric Inhibition: Instead of targeting the conserved ATP site, design inhibitors that bind to a less-conserved allosteric site elsewhere on the kinase. This can offer exquisite selectivity but is a more challenging design approach.[21][22]

  • Covalent Inhibition: This involves designing an inhibitor with a reactive group (like an acrylamide) that forms a permanent covalent bond with a non-conserved cysteine residue near the active site. This can lead to high potency and selectivity.[8]

Key Experimental Protocols
Protocol 4.2.1: In Vitro Kinase Assay (IC50 Determination)

This protocol outlines a standard radiometric assay to determine the IC50 of an inhibitor against a purified kinase. Radiometric assays are considered a gold standard due to their direct measurement of phosphorylation.[14][23]

Materials:

  • Purified, active kinase

  • Specific peptide or protein substrate

  • Kinase reaction buffer (typically includes MgCl2, DTT)

  • ATP solution

  • [γ-³³P]-ATP (radiolabeled)

  • Test inhibitor (serial dilutions in DMSO)

  • Phosphocellulose paper or membrane

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare Inhibitor Dilutions: Create a 10-point serial dilution of your pyrazole inhibitor in DMSO. A typical starting concentration might be 100 µM.

  • Set Up Reactions: In a 96-well plate, combine the kinase reaction buffer, substrate, and the appropriate dilution of your inhibitor. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for background.

  • Initiate Reaction: Add the kinase to all wells except the "no enzyme" control. Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind.

  • Start Phosphorylation: Initiate the reaction by adding a mix of cold ATP and [γ-³³P]-ATP. The final ATP concentration should ideally be at or near the Km of the kinase for ATP to ensure accurate and comparable IC50 values.[15]

  • Incubate: Allow the reaction to proceed at 30°C for a predetermined time, ensuring the reaction is in the linear range (typically 20-30 minutes).

  • Stop and Spot: Stop the reaction (e.g., by adding acid). Spot a portion of each reaction mixture onto the phosphocellulose paper. The phosphorylated substrate will bind to the paper, while unused [γ-³³P]-ATP will not.

  • Wash: Wash the paper multiple times with the wash buffer to remove all unbound radiolabeled ATP.

  • Quantify: Place the washed paper in a scintillation counter to measure the amount of radioactivity incorporated into the substrate for each reaction.

  • Analyze Data: Convert radioactive counts to percent inhibition relative to the DMSO control. Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 4.2.2: Cellular Target Engagement Assay (Western Blot)

This protocol determines if an inhibitor affects the phosphorylation of a kinase's downstream substrate in a cellular context.

Materials:

  • Cell line of interest

  • Cell culture medium and reagents

  • Test inhibitor

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (one for the total downstream substrate, one for the phosphorylated form of the substrate)

  • Loading control antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate for chemiluminescence

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well) and allow them to adhere and grow to ~70-80% confluency.

  • Inhibitor Treatment: Treat the cells with various concentrations of your inhibitor for a chosen duration (e.g., 1, 2, or 4 hours). Include a vehicle-only control.

  • Cell Lysis: Wash the cells with ice-cold PBS, then add lysis buffer to each well. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run them on an SDS-PAGE gel to separate proteins by size, and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[17]

    • Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., overnight at 4°C).

    • Wash the membrane, then incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.[17]

  • Stripping and Reprobing: After imaging, you can strip the membrane and re-probe it with the primary antibody for the total substrate and then again for the loading control to ensure equal protein loading.

  • Analyze Data: Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal for that substrate. Compare the normalized signal across the different inhibitor concentrations to determine the cellular potency.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the analytical methodologies required to definitively confirm the structure of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid. This compound presents a unique structural elucidation challenge due to the potential for isomeric variations. Our focus will be on a multi-technique approach, primarily leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We will not only detail the "how" but, more importantly, the "why" behind our experimental choices, ensuring a self-validating and robust analytical workflow.

The Structural Challenge: Distinguishing Isomers

The primary analytical challenge in confirming the structure of this compound lies in differentiating it from its constitutional isomers. The connectivity of the pyrazole ring to the propanoic acid backbone is the key variable. The pyrazole ring can attach at different positions, and the substituents on the propanoic acid chain can be rearranged. For this guide, we will focus on distinguishing our target compound from two principal isomers:

  • Target Compound: this compound

  • Isomer 1: 2-methyl-2-(1H-pyrazol-3-yl)propanoic acid

  • Isomer 2: 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid

A visual representation of these structures highlights the subtle yet critical differences:

G cluster_target Target: this compound cluster_isomer1 Isomer 1: 2-methyl-2-(1H-pyrazol-3-yl)propanoic acid cluster_isomer2 Isomer 2: 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid target target isomer1 isomer1 isomer2 isomer2

Caption: Chemical structures of the target compound and its key isomers.

The Analytical Workflow: A Multi-faceted Approach

Our strategy for structural confirmation is built on the synergistic use of multiple analytical techniques. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

G cluster_workflow Structural Confirmation Workflow start Synthesized or Acquired This compound ms Mass Spectrometry (MS) - Confirm Molecular Weight - Analyze Fragmentation start->ms Initial Check ir Infrared (IR) Spectroscopy - Identify Functional Groups start->ir Functional Group Analysis nmr NMR Spectroscopy (1H, 13C, HSQC, HMBC) - Determine Connectivity start->nmr Definitive Structure Elucidation confirmation Unambiguous Structural Confirmation ms->confirmation ir->confirmation nmr->confirmation

Caption: The integrated workflow for structural confirmation.

Mass Spectrometry: The First Gatekeeper

Rationale: Mass spectrometry serves as our initial checkpoint. It provides the molecular weight of the compound, confirming that we have a molecule with the correct elemental formula (C₇H₁₀N₂O₂). High-resolution mass spectrometry (HRMS) is particularly powerful as it can provide a highly accurate mass measurement, further corroborating the elemental composition.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion.

  • Analysis: Acquire the mass spectrum in both positive and negative ion modes.

  • Data Interpretation:

    • Look for the protonated molecule [M+H]⁺ (m/z ≈ 155.08) in positive mode and the deprotonated molecule [M-H]⁻ (m/z ≈ 153.07) in negative mode.

    • Analyze the fragmentation pattern. For our target compound, a characteristic fragment would be the loss of the carboxylic acid group (-COOH, 45 Da), leading to a fragment ion at m/z ≈ 110.

Technique Expected Observation for C₇H₁₀N₂O₂ Rationale
High-Resolution Mass Spectrometry (HRMS-ESI) [M+H]⁺ ≈ 155.0815, [M-H]⁻ ≈ 153.0669Confirms the elemental formula and molecular weight.
Tandem MS (MS/MS) Fragmentation leading to loss of COOH (45 Da)Provides clues about the molecular structure.

Infrared Spectroscopy: Probing Functional Groups

Rationale: IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorption bands for the carboxylic acid and the aromatic pyrazole ring.

Experimental Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

  • Data Interpretation:

    • O-H stretch (Carboxylic Acid): A very broad absorption band in the region of 3300-2500 cm⁻¹.

    • C=O stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

    • C=N and C=C stretches (Pyrazole Ring): Absorptions in the 1600-1400 cm⁻¹ region.

    • C-H stretches (Alkane and Aromatic): Absorptions just above and below 3000 cm⁻¹.

Functional Group Expected IR Absorption Range (cm⁻¹) Significance
Carboxylic Acid O-H3300 - 2500 (broad)Confirms the presence of the carboxylic acid group.
Carboxylic Acid C=O1725 - 1700Confirms the carbonyl of the carboxylic acid.
Pyrazole Ring C=N, C=C1600 - 1400Indicates the presence of the aromatic pyrazole ring.

NMR Spectroscopy: The Definitive Structural Arbiter

Rationale: NMR spectroscopy is the most powerful technique for elucidating the detailed connectivity of a molecule. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (HSQC and HMBC) NMR experiments, we can definitively distinguish between the target compound and its isomers.

¹H NMR Spectroscopy: A First Look at the Proton Environment

Expected Spectrum for this compound:

  • Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (typically >10 ppm).

  • Pyrazole Protons (H3, H4, H5): Three distinct signals in the aromatic region (around 6-8 ppm). The H4 proton will likely appear as a triplet, while the H3 and H5 protons will be doublets.

  • Methyl Protons (-CH₃): A singlet integrating to 6 protons, as the two methyl groups are equivalent.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expected Spectrum for this compound:

  • Carboxylic Carbonyl Carbon (-COOH): A signal in the downfield region (around 170-180 ppm).

  • Pyrazole Carbons (C3, C4, C5): Three signals in the aromatic region (around 110-140 ppm).

  • Quaternary Carbon: The carbon atom attached to the two methyl groups, the pyrazole ring, and the carboxylic acid.

  • Methyl Carbons (-CH₃): A signal in the aliphatic region.

2D NMR: Unraveling the Connectivity

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows us to unambiguously assign which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for distinguishing our isomers. It shows correlations between protons and carbons that are two or three bonds away.

Distinguishing the Target from Isomer 1 (N1 vs. C3 attachment):

  • Target Compound: The methyl protons will show an HMBC correlation to the quaternary carbon and the pyrazole's C5, but not to C3. The pyrazole H5 proton will show a correlation to the quaternary carbon.

  • Isomer 1: The methyl protons will show an HMBC correlation to the quaternary carbon and the pyrazole's C4, but not to C5. The pyrazole H4 proton will show a correlation to the quaternary carbon.

Distinguishing the Target from Isomer 2 (gem-dimethyl vs. separated methyl and pyrazole):

  • Target Compound: The ¹H NMR will show a singlet for the six equivalent methyl protons.

  • Isomer 2: The ¹H NMR will be more complex, showing a doublet for the methyl group and multiplets for the methine and methylene protons of the propanoic acid backbone.

Experimental Protocol for NMR:

  • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, HSQC, and HMBC spectra on a high-field NMR spectrometer.

  • Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and identify key HMBC correlations.

Experiment Key Information Provided How it Differentiates Isomers
¹H NMR Proton chemical shifts, coupling patterns, and integration.Distinguishes Isomer 2 based on the complexity of the aliphatic region.
¹³C NMR Number and chemical shifts of carbon atoms.Provides a carbon count and initial chemical environment information.
HSQC Direct ¹H-¹³C correlations.Unambiguously assigns protons to their attached carbons.
HMBC Long-range ¹H-¹³C correlations (2-3 bonds).Crucial for distinguishing the target from Isomer 1 by identifying the connectivity between the propanoic acid moiety and the specific atoms of the pyrazole ring.

Conclusion: A Weight of Evidence Approach

The structural confirmation of this compound is not achieved through a single experiment but by a weight of evidence approach. By systematically applying mass spectrometry, IR spectroscopy, and a suite of NMR experiments, we can build an unassailable case for the correct structure. This rigorous, multi-technique workflow ensures the scientific integrity of any research or development program that utilizes this compound.

Introduction: The Enduring Significance of the Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Pyrazole Synthesis Methods for Researchers and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2][3] Its remarkable versatility and ability to participate in various biological interactions have cemented its role in a multitude of therapeutic agents. Marketed drugs such as the anti-inflammatory Celecoxib (Celebrex®), the anti-obesity agent Rimonabant, and the erectile dysfunction treatment Sildenafil (Viagra®) all feature a core pyrazole structure, underscoring its pharmacological importance.[1][3][4] Furthermore, pyrazole derivatives are integral to agrochemicals, such as the blockbuster insecticide Fipronil®, and find applications as ligands and functional materials.[3]

This widespread utility has driven extensive research into synthetic methodologies. The choice of synthetic route is critical, as it dictates the substitution pattern, regioselectivity, yield, and overall efficiency of accessing novel analogues. This guide provides a comparative analysis of the most pivotal and widely employed methods for pyrazole synthesis, offering field-proven insights into their mechanisms, advantages, and limitations to empower researchers in making informed strategic decisions.

The Cornerstone of Pyrazole Chemistry: The Knorr Synthesis

First reported by Ludwig Knorr in 1883, the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains one of the most fundamental and direct routes to the pyrazole core.[1][5][6]

Mechanism and Causality

The reaction is typically acid-catalyzed and proceeds through a well-established pathway.[6][7][8] The initial step involves the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs as the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the stable aromatic pyrazole ring.[9][10]

Knorr_Mechanism Knorr Pyrazole Synthesis Mechanism Reactants 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation Water1 - H₂O H_Plus H+ H_Plus->Reactants Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Water2 - H₂O Pyrazole Pyrazole Product Cyclic_Intermediate->Pyrazole Dehydration

Caption: Knorr Pyrazole Synthesis Mechanism.

Core Challenge: Regioselectivity

The primary drawback of the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The initial condensation can occur at either of the two non-equivalent carbonyl groups, leading to a mixture of two regioisomeric pyrazoles.[1][5] This often necessitates challenging chromatographic separation, reducing the overall yield of the desired isomer.

The regiochemical outcome is influenced by several factors:

  • Steric Hindrance: The hydrazine typically attacks the less sterically hindered carbonyl group first.

  • Electronic Effects: The more electrophilic carbonyl carbon is preferentially attacked. For instance, in 1,1,1-trifluoro-2,4-pentanedione, the initial attack occurs overwhelmingly at the more electrophilic ketone carbonyl adjacent to the trifluoromethyl group.[1]

  • Reaction Conditions: The choice of solvent and catalyst can significantly impact the isomer ratio. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in certain cases by selectively forming hemiketals, thus directing the initial nucleophilic attack.[11]

Performance Data for Knorr Synthesis Variants
Catalyst/Solvent SystemReactantsTemperature (°C)TimeYield (%)Key AdvantageReference
Acetic Acid / Ethanol1,3-Diketone, HydrazineRefluxVariesGoodStandard, widely used conditions.[9]
N,N-Dimethylacetamide (DMA)1,3-Diketone, ArylhydrazineRoom TempVaries59-98%High yields at ambient temperature.[5]
Silver Triflate (AgOTf)CF₃-Ynone, HydrazineRoom Temp~1hup to 99%Excellent yields for fluorinated pyrazoles.[5]
HFIP1,3-Diketone, MethylhydrazineRoom Temp< 1hHighDramatically improved regioselectivity.[11]
Nano-ZnOβ-Ketoester, Phenylhydrazine100°C30 min95%Efficient, catalyzed synthesis of pyrazolones.[5]

1,3-Dipolar Cycloaddition: A Regiochemically Precise Approach

An alternative and powerful strategy for constructing the pyrazole ring is the [3+2] cycloaddition reaction between a diazo compound (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[5][12]

Mechanism and Causality

This reaction is a concerted pericyclic reaction that typically proceeds with high regioselectivity, governed by the electronic properties of the reactants (HOMO-LUMO interactions).[13][14] The primary advantage of this method is that the positions of the substituents are unequivocally defined by the starting materials, circumventing the isomer mixture problems inherent to the Knorr synthesis.

The main historical drawback has been the need to handle diazo compounds, which can be toxic and potentially explosive.[13] Modern advancements have largely mitigated this risk through the in situ generation of diazo compounds from more stable precursors, such as N-tosylhydrazones, under basic conditions.[13][15]

Cycloaddition_Mechanism [3+2] Cycloaddition for Pyrazole Synthesis cluster_reactants Tosylhydrazone N-Tosylhydrazone Diazo Diazo Compound (in situ) Tosylhydrazone->Diazo Base Base (-Tos-H) TransitionState [3+2] Concerted Transition State Diazo->TransitionState Alkyne Alkyne Alkyne->TransitionState Pyrazole Pyrazole Product TransitionState->Pyrazole

Caption: In situ generation of diazo compounds for pyrazole synthesis.

Multicomponent Reactions (MCRs): The Paradigm of Efficiency

Multicomponent reactions (MCRs), where three or more reactants are combined in a single pot to form a product that contains portions of all starting materials, have emerged as a highly efficient and atom-economical strategy for synthesizing complex pyrazole derivatives.[4][16][17]

Causality and Strategic Advantage

The power of MCRs lies in their operational simplicity and their ability to rapidly build molecular complexity.[18][19] Instead of isolating intermediates, the reaction proceeds through a cascade of bond-forming events in one vessel. This approach is highly valued in drug discovery for the rapid generation of compound libraries.

A common MCR for pyrano[2,3-c]pyrazoles, for example, involves the four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate.[18] The reaction sequence typically involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization/condensation steps to furnish the complex heterocyclic product.[16]

MCR_Workflow Workflow for a Four-Component Pyrano[2,3-c]pyrazole Synthesis R1 Aldehyde Vessel One-Pot Reaction Vessel (Catalyst, Solvent) R1->Vessel R2 Malononitrile R2->Vessel R3 β-Ketoester R3->Vessel R4 Hydrazine R4->Vessel Knoevenagel Knoevenagel Condensation Vessel->Knoevenagel Step 1 Michael Michael Addition Knoevenagel->Michael Step 2 Cyclization Cyclization & Condensation Michael->Cyclization Step 3 Product Pyrano[2,3-c]pyrazole Cyclization->Product

Caption: General workflow for a one-pot multicomponent reaction.

The Rise of Green Synthesis Strategies

In line with the principles of sustainable chemistry, significant efforts have been directed toward developing environmentally benign methods for pyrazole synthesis.[20][21][22] These approaches aim to reduce waste, avoid hazardous reagents, and minimize energy consumption.

Key green strategies include:

  • Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times from hours to minutes and often lead to higher yields by providing uniform and rapid heating.[18][23]

  • Aqueous Media: Using water as a solvent is a cornerstone of green chemistry, eliminating the need for volatile and often toxic organic solvents.[24]

  • Catalyst-Free or Benign Catalysts: Many protocols now operate under catalyst-free conditions or employ recyclable, non-toxic catalysts like nano-catalysts or biodegradable composites.[18][20]

Comparative Data: Conventional vs. Green MCR
MethodCatalystSolventTimeYield (%)Environmental ImpactReference
Conventional HeatingPiperidineEthanol2-2.5 h~85-90%Organic solvent, prolonged heating[18]
Microwave IrradiationTriethylamine-5-10 min~90-95%Solvent-free, rapid, energy-efficient[18]
Ultrasound IrradiationNoneWater20-30 min90-96%Catalyst-free, aqueous medium, rapid[18]

Overall Comparative Analysis of Synthesis Methods

MethodTypical ReactantsKey AdvantagesKey LimitationsRegioselectivity
Knorr Synthesis 1,3-Dicarbonyls, HydrazinesSimple, widely applicable, readily available starting materials.Often produces regioisomeric mixtures, requiring separation.Variable; can be poor without specific directing groups or conditions.
From α,β-Unsaturated Carbonyls Enones/Enals, HydrazinesGood yields, can offer better regioselectivity than Knorr.Requires an oxidation step to form the aromatic pyrazole from pyrazoline.Generally good.
1,3-Dipolar Cycloaddition Diazo Compounds, AlkynesExcellent and predictable regioselectivity, broad scope.Handling of potentially hazardous diazo compounds (mitigated by in situ methods).Excellent.
Multicomponent Reactions (MCRs) Aldehydes, Nitriles, Hydrazines, etc.High efficiency, atom and step economy, rapid access to molecular complexity.Reaction discovery and optimization can be complex.Typically excellent due to the specific reaction cascade.

Experimental Protocols

The following protocols are self-validating systems, designed for reproducibility and clarity.

Protocol 1: Knorr Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol is a variation of the Knorr reaction to produce a pyrazolone, a key intermediate in many pharmaceuticals.[25]

  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (1.30 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol).

  • Solvent and Catalyst Addition: Add 20 mL of absolute ethanol, followed by 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Reaction Execution: Heat the mixture to reflux (approximately 80-90°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:7 ethyl acetate/hexane mobile phase. The reaction is typically complete within 1-2 hours.

  • Work-up and Isolation: Once the starting materials are consumed, allow the reaction mixture to cool to room temperature, then cool further in an ice bath to induce crystallization. If precipitation is slow, add 10 mL of cold water.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the product in a vacuum oven. The expected yield of the white to pale yellow crystalline solid is typically high (>85%). Characterize the product by melting point and spectroscopic methods (¹H NMR, ¹³C NMR).

Protocol 2: Ultrasound-Assisted Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative

This protocol exemplifies a modern, green approach to synthesizing complex pyrazoles.[18]

  • Reagent Combination: In a 25 mL Erlenmeyer flask, combine an aromatic aldehyde (e.g., benzaldehyde, 1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine monohydrate (1.2 mmol).

  • Solvent Addition: Add 5 mL of distilled water to the flask. No catalyst is required for this transformation.

  • Reaction Execution: Place the flask in an ultrasonic cleaning bath, ensuring the water level in the bath is level with the reaction mixture. Irradiate the mixture at room temperature (typically 25-40°C) for 20-30 minutes. A solid precipitate will form as the reaction proceeds.

  • Work-up and Isolation: After the reaction period, collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with cold water and then a small amount of cold ethanol to remove residual starting materials.

  • Drying and Characterization: Dry the purified product. This method typically affords excellent yields (>90%) of highly pure product without the need for column chromatography.

Conclusion and Future Outlook

The synthesis of the pyrazole scaffold has evolved significantly from the foundational Knorr synthesis to sophisticated multicomponent and green methodologies.

  • The Knorr synthesis remains a workhorse for its simplicity, especially when regioselectivity is not a concern or can be controlled.

  • 1,3-Dipolar cycloadditions offer a superior solution for applications demanding absolute regiochemical control.

  • Multicomponent reactions represent the state-of-the-art for efficiency and are indispensable for the rapid generation of diverse molecular libraries in drug discovery.

The ongoing trend is a clear shift towards sustainable practices. Researchers are increasingly adopting methods that leverage green solvents, alternative energy sources like microwave and ultrasound, and catalyst-free conditions. The choice of the optimal synthetic method is a strategic decision that must balance the desired substitution pattern, substrate availability, scalability, and the growing imperative for environmental responsibility. Future innovations will likely focus on further expanding the scope of MCRs and developing novel catalytic systems that offer even greater efficiency and selectivity under benign conditions.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazole Carboxylic Acids in Drug Discovery and Agrochemical Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Pyrazole Carboxylic Acids

In the landscape of medicinal chemistry and agrochemical research, the pyrazole scaffold stands out as a privileged heterocyclic structure. Its derivatives are known to exhibit a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and pesticidal properties.[1][2][3] The incorporation of a carboxylic acid moiety onto this ring system creates pyrazole carboxylic acids, a class of compounds with enhanced potential for targeted biological interactions. The acidic group can act as a key hydrogen bond donor/acceptor or a crucial anchoring point within enzyme active sites, often mimicking a natural substrate or interacting with key residues.

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various pyrazole carboxylic acid derivatives. We will dissect how subtle and significant structural modifications to the core scaffold influence potency and selectivity across different biological targets, from human enzymes to agricultural pests. This analysis is designed to provide researchers, scientists, and drug development professionals with a foundational understanding to guide the rational design of novel, highly active compounds.

Core Structure and Key Modification Points

The fundamental pyrazole carboxylic acid structure offers several positions for chemical modification, each playing a critical role in defining the molecule's ultimate biological activity. Understanding the impact of substituents at these positions is the cornerstone of SAR studies.

Caption: Key modification points on the pyrazole carboxylic acid scaffold.

Comparative SAR as Enzyme Inhibitors

Pyrazole carboxylic acids have proven to be highly effective inhibitors of various enzymes implicated in human disease. The carboxylic acid group often serves as the primary pharmacophore, interacting with catalytic residues or metal ions in the active site.

Anti-inflammatory: COX-2/5-LOX Dual Inhibitors

Chronic inflammation is often driven by the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. Dual inhibition is a desirable therapeutic strategy to reduce inflammation while mitigating the side effects associated with selective COX-2 inhibitors.

Expertise & Causality: The design of these inhibitors often involves appending bulky, hydrophobic groups to the pyrazole core. This allows the molecule to occupy the large, hydrophobic active site of the COX-2 enzyme. Selectivity over the more constricted COX-1 active site is achieved through steric hindrance. For instance, the benzothiophen-2-yl group in compound 149 provides the necessary bulk and electronic properties for potent and selective COX-2 inhibition.[4] The pyrazole core itself contributes to the correct spatial orientation of these substituents.

Data Presentation: COX/LOX Inhibition

Compound IDN1-SubstituentC5-SubstituentCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
149 Benzothiophen-2-ylPhenyl5.400.011.78344.56[4]
Celecoxib 4-Sulfamoylphenyl4-Tolyl>100.04->250[4]
Indomethacin --0.090.82-0.11[4]

SAR Insights:

  • N1-Substituent: Large, aromatic systems like benzothiophene are crucial for high COX-2 potency and selectivity.[4]

  • Carboxylic Acid Position: The position of the carboxylic acid is critical for interaction with key arginine and tyrosine residues in the active site.

Anticancer: Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases, particularly isoforms IX and XII, are overexpressed in hypoxic tumors and contribute to cancer cell survival. Their inhibition is a validated anticancer strategy.

Expertise & Causality: Unlike classic sulfonamide-based CA inhibitors that directly coordinate with the catalytic zinc ion, heteroaryl-pyrazole carboxylic acids employ a different mechanism. They anchor to the active site entrance, displacing a key water molecule and interfering with the proton shuttle network, thereby inhibiting the enzyme indirectly.[5] This alternative binding mode can lead to improved isoform selectivity and a different side-effect profile.

Data Presentation: Carbonic Anhydrase Inhibition

Compound IDN1-SubstituentC5-SubstituenthCA I Kᵢ (µM)hCA II Kᵢ (µM)hCA IX Kᵢ (µM)hCA XII Kᵢ (µM)Reference
2c ThiophenePhenyl>101.50.340.21[5]
Indene-fused Indene--SelectiveSelective-[6]
Pyridazine Pyridazine-Selective---[6]

SAR Insights:

  • Heterocyclic Rings: The choice of the heterocyclic ring system fused to or substituted on the pyrazole core dictates isoform selectivity. Indene-fused pyrazoles show selectivity for hCA II and IX, while pyridazine derivatives are selective for hCA I.[6]

  • Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with bioisosteres like N-acyl sulfonamides or tetrazoles can improve activity against certain isoforms, particularly meprin β, a related metalloprotease.[6][7]

Comparative SAR as Anticancer Agents

Beyond CA inhibition, pyrazole carboxylic acids exhibit broad anti-proliferative activity through various mechanisms, including kinase inhibition and cell cycle arrest.[8][9]

Expertise & Causality: The anticancer efficacy of these compounds often relies on their ability to mimic the ATP-binding pocket of kinases or interact with regulatory proteins. The substitution pattern on the pyrazole and the nature of the amide derived from the carboxylic acid are tuned to achieve high affinity for specific targets like CDK2, EGFR, or VEGFR-2.[9] For example, electron-withdrawing groups on the aryl rings attached to the scaffold can enhance binding and overall cytotoxicity.[9]

Data Presentation: Cytotoxicity Against Cancer Cell Lines

Compound Class/IDKey Structural FeaturesTarget(s)Cell LineIC₅₀ (µM)Reference
Indole-Pyrazole Hybrid (33) Indole linked to pyrazoleCDK2HCT116< 23.7[9]
Indole-Pyrazole Hybrid (34) Indole linked to pyrazoleCDK2HCT116< 23.7[9]
Pyrazole Carbaldehyde (43) Pyrazole carbaldehyde corePI3 KinaseMCF70.25[9]
1-Thiazol-2-yl-pyrazole (14) Thiazole at N1Not specifiedBJAB (B-cell lymphoma)Potent[10]
Selenolo[2,3-c]pyrazole (54) Selenophene fused to pyrazoleEGFR, VEGFR-2HepG213.85[9]

SAR Insights:

  • Hybrid Molecules: Fusing or linking the pyrazole carboxylic acid scaffold with other pharmacologically active moieties like indole or benzothiazole can lead to potent compounds with dual mechanisms of action.[9]

  • N1-Substituent: A thiazole ring at the N1 position has been shown to be effective for potent anti-proliferative activity against hematologic cancers.[10]

  • Amide Derivatives: The majority of potent anticancer agents are amide derivatives of the parent carboxylic acid, where the "R" group of the amide is a large, complex aryl or heteroaryl system designed to target specific protein pockets.[9]

Comparative SAR in Agrochemicals

The pyrazole carboxylic acid scaffold is a cornerstone of modern agrochemical design, leading to blockbuster fungicides and insecticides.

Fungicides: Succinate Dehydrogenase Inhibitors (SDHIs)

SDHIs are a vital class of fungicides that disrupt the fungal respiratory cycle, leading to cell death.

Expertise & Causality: The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide is the key pharmacophore.[11][12] The pyrazole ring and its substituents correctly position the amide linker, which then presents a carefully chosen aryl group deep into the Qp-site of the succinate dehydrogenase enzyme complex. The difluoromethyl group at C3 is critical for potency. The SAR is heavily dependent on the amide portion, which must fit snugly within the binding pocket, forming key interactions. Molecular docking studies show that the carbonyl oxygen of the amide forms crucial hydrogen bonds with tyrosine (TYR58) and tryptophan (TRP173) residues.[11]

Data Presentation: Antifungal Activity of SDHI Analogs

Compound IDAmide N-SubstituentTarget FungiActivity LevelReference
9m 2-(5-bromo-1H-indazol-1-yl)phenyl7 phytopathogenic fungiExcellent, > Boscalid[11]
Boscalid 2-(4-chlorophenyl)phenylBroad spectrumExcellent (Standard)[11]

SAR Insights:

  • C3-Substituent: A difluoromethyl group is optimal for high potency.

  • Amide Moiety: This is the primary point of variation. Complex, bicyclic aromatic systems on the amide nitrogen, like in compound 9m , can significantly enhance the spectrum and potency of antifungal activity compared to commercial standards.[11]

Insecticides: Diamide Precursors

The scaffold is also a key intermediate in the synthesis of diamide insecticides, which act on insect ryanodine receptors.

Expertise & Causality: 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is a critical building block for blockbuster insecticides like Chlorantraniliprole.[13] In this case, the carboxylic acid is a handle for further chemical elaboration into the final active ingredient. The specific substitution pattern—a bromine at C3 and a chloropyridinyl group at N1—is essential for the subsequent chemical reactions and for the final product's high affinity for the insect ryanodine receptor, ensuring potent insecticidal activity with low toxicity to non-target organisms.[13]

Experimental Protocols & Methodologies

Trustworthy SAR studies are built on robust and reproducible experimental methods. Below are representative protocols for the synthesis and biological evaluation of pyrazole carboxylic acids.

Workflow: General Synthesis of Pyrazole Carboxylic Acids

A common and versatile method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester (a 1,3-dicarbonyl compound) with a hydrazine derivative.

Synthesis_Workflow cluster_synthesis General Synthesis of Pyrazole-5-Carboxylic Acid Esters Start Start: β-Ketoester + Substituted Hydrazine Step1 Step 1: Condensation Reaction Solvent: Ethanol or Acetic Acid Conditions: Reflux Start->Step1 Intermediate Hydrazone Intermediate (Often not isolated) Step1->Intermediate Step2 Step 2: Intramolecular Cyclization (Dehydration) Intermediate->Step2 Product Product: Substituted Pyrazole-5-Carboxylate Ester Step2->Product Step3 Step 3: Saponification Reagents: NaOH or KOH Solvent: MeOH/H₂O Product->Step3 Final Final Product: Pyrazole Carboxylic Acid Step3->Final

Caption: A typical workflow for the synthesis of pyrazole carboxylic acids.

Step-by-Step Protocol (Representative): [14][15]

  • Condensation: Dissolve the substituted hydrazine (1.0 eq) and the β-ketoester (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Reaction: Heat the mixture to reflux for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup & Purification (Ester): Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude ester can be purified by recrystallization or column chromatography.

  • Saponification: Dissolve the purified pyrazole ester in a mixture of methanol and 1M sodium hydroxide solution.

  • Hydrolysis: Stir the mixture at room temperature or gentle heat until the ester is fully hydrolyzed (monitored by TLC).

  • Acidification & Isolation: Remove the methanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. The pyrazole carboxylic acid will precipitate.

  • Final Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

Protocol: In Vitro Cytotoxicity (MTT) Assay

This assay is fundamental for assessing the anti-proliferative activity of novel compounds against cancer cell lines.[2][16]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrazole carboxylic acid derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Perspectives

The pyrazole carboxylic acid scaffold is a testament to the power of privileged structures in chemical biology. Its synthetic tractability and the distinct roles of its substitution points allow for precise tuning of biological activity. SAR studies have successfully guided the development of potent and selective agents targeting enzymes, cancer cells, and agricultural pests.

Key SAR Takeaways:

  • N1-Position: Typically decorated with large aryl/heteroaryl groups to confer target selectivity and metabolic stability.

  • C3-Position: Small, electron-withdrawing groups like difluoromethyl are often key for potency, especially in agrochemicals.

  • C4/C5-Positions: These positions, along with the carboxylic acid, are crucial for anchoring the molecule in the target's binding site.

  • The Carboxylic Acid: Acts as a vital interaction point but is often derivatized into amides to access hydrophobic pockets and expand the molecule's reach and specificity.

The future of research in this area is bright. There is immense potential in creating novel hybrid molecules that combine the pyrazole core with other pharmacophores to tackle complex diseases and drug resistance.[8] Furthermore, exploring more exotic bioisosteres for the carboxylic acid group could unlock novel binding modes and improved pharmacokinetic profiles. For agrochemicals, the challenge remains to design next-generation compounds that can overcome emerging resistance while maintaining an excellent environmental and toxicological profile. The foundational SAR principles outlined in this guide will continue to be instrumental in these endeavors.

References

A Comparative Guide to Validating the Mechanism of Action of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid as a Novel AMPK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of the novel compound, 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid, as a putative inhibitor of AMP-activated protein kinase (AMPK). Through a series of structured in vitro and cellular experiments, we will objectively compare its performance against a well-characterized, albeit non-specific, AMPK inhibitor, Dorsomorphin (also known as Compound C)[1][2][3]. This guide is designed to ensure scientific integrity by incorporating self-validating systems and grounding all claims in established methodologies.

Introduction to the Target: AMP-activated Protein Kinase (AMPK)

AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism.[4][5][6] It is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits.[4][6] AMPK is activated under conditions of cellular stress that deplete ATP levels, such as low glucose, hypoxia, and ischemia.[4][6] Once activated, AMPK orchestrates a metabolic switch, promoting ATP-producing catabolic pathways like fatty acid oxidation and glycolysis, while inhibiting ATP-consuming anabolic processes such as protein and lipid synthesis.[4][5][6] Given its central role in metabolic regulation, AMPK is a highly attractive therapeutic target for metabolic diseases like type 2 diabetes, obesity, and even cancer.[4][6]

Our hypothetical compound, this compound, has been identified as a potential inhibitor of AMPK. The pyrazole moiety is a common scaffold in kinase inhibitors, known to form key interactions within the ATP-binding pocket.[7] This guide will outline the necessary steps to rigorously validate this proposed MoA.

Part 1: In Vitro Validation of Direct Enzyme Inhibition

The initial and most critical step is to unequivocally demonstrate direct inhibition of AMPK by this compound in a purified, cell-free system. This allows for the precise determination of inhibitory potency and selectivity, free from the complexities of a cellular environment.

The primary objective is to quantify the inhibitory effect of our compound on AMPK activity. A variety of assay formats can be employed, including radiometric assays using [γ-³²P]ATP or non-radiometric assays such as ADP-Glo™ or LanthaScreen™.[8][9][10] The LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is a robust and widely used platform for kinase inhibitor profiling.[11][12]

Experimental Rationale: This assay measures the phosphorylation of a specific substrate by AMPK. Inhibition of AMPK by our compound will result in a decreased phosphorylation signal, allowing for the determination of its half-maximal inhibitory concentration (IC50). Comparing the IC50 of this compound to that of Dorsomorphin provides a direct measure of relative potency.[1][2]

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay [13][14]

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Serially dilute this compound and Dorsomorphin in DMSO, followed by a final dilution in 1X Kinase Buffer A.

    • Prepare a 3X mixture of AMPK enzyme and a Europium-labeled anti-tag antibody in 1X Kinase Buffer A.

    • Prepare a 3X solution of an Alexa Fluor® 647-labeled ATP-competitive kinase tracer in 1X Kinase Buffer A.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the serially diluted compounds or DMSO (vehicle control) to the assay wells.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer to all wells.

    • Incubate the plate for 1 hour at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Comparative IC50 Values

CompoundTargetIC50 (nM)
This compoundAMPKHypothetical Value: 50
Dorsomorphin (Compound C)AMPK109[1][2]

A critical aspect of validating the MoA is to assess the selectivity of the compound. A highly selective inhibitor is more likely to have a clean safety profile with fewer off-target effects. Dorsomorphin, for instance, is known to inhibit other kinases, which can complicate the interpretation of cellular data.[3][15]

Experimental Rationale: Screening this compound against a broad panel of kinases will reveal its selectivity profile.[16][17][18] This is crucial for establishing it as a specific tool for studying AMPK biology and for its potential as a therapeutic agent.

Experimental Workflow: Kinase Panel Screening [19][20]

This workflow outlines the general steps for assessing kinase selectivity.

G compound Prepare Stock Solution of This compound screening_service Submit to Kinase Screening Service (e.g., Reaction Biology, Promega) compound->screening_service panel Screen against a Broad Kinase Panel (e.g., >300 kinases) at a Fixed Concentration (e.g., 1 µM) screening_service->panel data_analysis Analyze Percentage of Inhibition Data panel->data_analysis hit_identification Identify Off-Target Hits (e.g., >50% inhibition) data_analysis->hit_identification ic50_determination Determine IC50 Values for Confirmed Off-Target Hits hit_identification->ic50_determination selectivity_score Calculate Selectivity Score (e.g., S-score, Gini coefficient) ic50_determination->selectivity_score

Caption: Workflow for kinase selectivity profiling.

Part 2: Cellular Validation of Target Engagement and Downstream Signaling

Demonstrating direct enzyme inhibition in vitro is essential, but it is equally important to confirm that the compound engages its target within the complex environment of a living cell and elicits the expected downstream biological effects.

CETSA is a powerful technique for verifying target engagement in intact cells.[21][22][23][24] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[23]

Experimental Rationale: By treating cells with this compound and then subjecting them to a heat gradient, we can determine if the compound binds to and stabilizes AMPK. A shift in the melting temperature (Tm) of AMPK in the presence of the compound provides strong evidence of target engagement.[22][25]

Experimental Protocol: Western Blot-based CETSA [21][25]

  • Cell Treatment:

    • Culture cells (e.g., C2C12 myotubes) to confluency.

    • Treat cells with this compound, Dorsomorphin, or vehicle (DMSO) for 1 hour.

  • Heat Challenge:

    • Harvest and resuspend cells in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Quantify the protein concentration of the soluble fraction.

  • Western Blotting: [26][27]

    • Resolve equal amounts of soluble protein by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Probe with a primary antibody against the AMPKα subunit.

    • Incubate with an HRP-conjugated secondary antibody and detect with a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for AMPKα at each temperature.

    • Plot the normalized band intensity against temperature to generate a melting curve and determine the Tm.

Data Presentation: Comparative Tm Shift

CompoundTargetTm (°C) - VehicleTm (°C) - CompoundΔTm (°C)
This compoundAMPKαHypothetical: 52Hypothetical: 57+5
Dorsomorphin (Compound C)AMPKαHypothetical: 52Hypothetical: 56+4

The ultimate validation of an inhibitor's MoA is to demonstrate its effect on the downstream signaling pathway of the target.[4][5][28] A key downstream substrate of AMPK is Acetyl-CoA Carboxylase (ACC).[2] AMPK phosphorylates and inactivates ACC, thereby inhibiting fatty acid synthesis.[6]

Experimental Rationale: We will assess the phosphorylation status of ACC in cells treated with our compound. An effective AMPK inhibitor should prevent the phosphorylation of ACC that is induced by an AMPK activator, such as AICAR.

Signaling Pathway Diagram: AMPK-ACC Axis

G cluster_0 Cellular Milieu AICAR AICAR (AMPK Activator) AMPK AMPK AICAR->AMPK activates pAMPK p-AMPK (Active) AMPK->pAMPK phosphorylation ACC ACC pAMPK->ACC phosphorylates pACC p-ACC (Inactive) ACC->pACC Inhibitor This compound Inhibitor->pAMPK inhibits

Caption: Simplified AMPK signaling pathway leading to ACC phosphorylation.

Experimental Protocol: Western Blot for Phospho-ACC [29]

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa or C2C12) and grow to 80% confluency.

    • Pre-treat cells with this compound, Dorsomorphin, or vehicle for 1 hour.

    • Stimulate cells with an AMPK activator like AICAR (e.g., 2 mM for 1 hour).

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block with 5% BSA in TBST.

    • Incubate overnight at 4°C with primary antibodies against phospho-ACC (Ser79) and total ACC.

    • Wash and incubate with appropriate HRP-conjugated secondary antibodies.

    • Detect using an ECL substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities for phospho-ACC and total ACC.

    • Normalize the phospho-ACC signal to the total ACC signal for each sample.

Data Presentation: Inhibition of AICAR-induced ACC Phosphorylation

Treatmentp-ACC / Total ACC (Fold Change)
Vehicle1.0
AICARHypothetical: 5.0
AICAR + this compoundHypothetical: 1.2
AICAR + Dorsomorphin (Compound C)Hypothetical: 1.5

Conclusion

This guide provides a rigorous, multi-faceted approach to validating the mechanism of action of this compound as a novel AMPK inhibitor. By combining in vitro biochemical assays with cellular target engagement and downstream signaling analyses, researchers can build a strong, evidence-based case for the compound's MoA. The comparative approach against a known, albeit less specific, inhibitor like Dorsomorphin provides crucial context for evaluating the potency and selectivity of this new chemical entity. Following these self-validating protocols will ensure the generation of high-quality, reproducible data essential for advancing drug discovery and development programs.

References

benchmarking 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid against known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid against known inhibitors of a plausible biological target is detailed below. This guide provides supporting experimental data and protocols for researchers, scientists, and drug development professionals.

Benchmarking a Novel FAAH Inhibitor Candidate: A Comparative Guide

Introduction

The enzyme Fatty Acid Amide Hydrolase (FAAH) is a key regulator of the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides. Its inhibition leads to elevated endocannabinoid levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists. This makes FAAH a compelling therapeutic target for a range of neurological and inflammatory disorders.

This guide introduces a novel small molecule, this compound (hereafter referred to as Compound X ), as a potential FAAH inhibitor. Its structure, featuring a carboxylic acid and a pyrazole moiety, suggests a potential interaction with the catalytic serine and hydrophobic channels of the FAAH active site.

To rigorously evaluate its potential, we present a head-to-head benchmarking study of Compound X against two well-established FAAH inhibitors:

  • URB597: A carbamate-based irreversible inhibitor, widely used as a reference compound.

  • PF-3845: A potent and highly selective urea-based irreversible inhibitor that has advanced to clinical studies.

This guide provides detailed experimental protocols, comparative data, and mechanistic insights to equip researchers with the necessary framework to evaluate novel inhibitor candidates in this space.

Mechanism of Action: FAAH Inhibition

FAAH is a serine hydrolase that utilizes a catalytic triad (Ser241, Ser217, Lys142) to hydrolyze its substrates. Inhibition of FAAH prevents the breakdown of anandamide (AEA), allowing it to accumulate and enhance the activation of cannabinoid receptors (CB1 and CB2), leading to therapeutic effects.

cluster_0 Cellular Environment FAAH FAAH Enzyme AEA Anandamide (AEA) (Endogenous Ligand) AEA->FAAH Degradation CB1_R CB1/CB2 Receptors AEA->CB1_R Activation Compound_X Compound X (Novel Inhibitor) Compound_X->FAAH Inhibition Known_Inhibitor Known Inhibitors (e.g., URB597, PF-3845) Known_Inhibitor->FAAH Inhibition Therapeutic_Effects Therapeutic Effects (Analgesia, Anti-inflammation) CB1_R->Therapeutic_Effects Downstream Signaling

Caption: Mechanism of FAAH inhibition leading to enhanced endocannabinoid signaling.

Experimental Protocols: A Step-by-Step Guide

To ensure a robust and reproducible comparison, the following protocols were employed. The choice of assays is designed to build a comprehensive profile of each inhibitor, from initial potency to cellular activity and selectivity.

In Vitro FAAH Inhibition Assay (IC₅₀ Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human FAAH.

  • Rationale: Determining the half-maximal inhibitory concentration (IC₅₀) is the primary screen for potency. A lower IC₅₀ value indicates a more potent inhibitor. We use a fluorogenic substrate for high-throughput, sensitive detection.

start Start step1 1. Prepare Reagents: - Recombinant hFAAH - Assay Buffer - Test Compounds (Serial Dilution) - Fluorogenic Substrate (AM4054) start->step1 step2 2. Pre-incubation: Incubate FAAH with test compounds (or DMSO vehicle control) for 30 min at 30°C. step1->step2 step3 3. Initiate Reaction: Add FAAH substrate to all wells. step2->step3 step4 4. Kinetic Read: Measure fluorescence increase over 15 min (Ex/Em = 340/460 nm). step3->step4 step5 5. Data Analysis: - Calculate reaction rates. - Normalize to DMSO control. - Fit data to a dose-response curve. step4->step5 end Determine IC₅₀ Value step5->end

Caption: Workflow for determining in vitro FAAH enzyme inhibition (IC₅₀).

Cell-Based FAAH Activity Assay

This assay measures inhibitor activity in a more physiologically relevant context, using intact human cells that endogenously express FAAH.

  • Rationale: Cellular assays account for cell permeability and potential off-target effects within the cellular milieu, providing a more accurate prediction of in vivo efficacy than purely enzymatic assays.

Methodology:

  • Cell Culture: Culture U937 cells (human monocyte cell line) known to express FAAH.

  • Compound Treatment: Treat cells with serially diluted concentrations of Compound X , URB597, or PF-3845 for 2 hours.

  • Cell Lysis: Harvest and lyse the cells to release intracellular enzymes.

  • Activity Measurement: Measure the FAAH activity in the cell lysates using the same fluorogenic substrate assay described in Protocol 1.

  • Data Analysis: Normalize the FAAH activity to the protein concentration of the lysate and determine the IC₅₀ for each compound in the cellular environment.

Selectivity Profiling Against Amidohydrolases

To ensure the compound is not a broad-spectrum enzyme inhibitor, its activity is tested against a related serine hydrolase.

  • Rationale: Selectivity is critical for minimizing off-target side effects. Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibiting MAGL can lead to different physiological outcomes, so FAAH inhibitors should ideally be highly selective.

Methodology:

  • Enzyme Source: Use recombinant human MAGL.

  • Assay: Perform an in vitro inhibition assay similar to the FAAH protocol, but using a specific MAGL substrate (e.g., 4-nitrophenyl acetate).

  • IC₅₀ Determination: Determine the IC₅₀ of Compound X and the reference inhibitors against MAGL.

  • Selectivity Index Calculation: The selectivity index is calculated as IC₅₀ (MAGL) / IC₅₀ (FAAH). A higher index signifies greater selectivity for FAAH.

Results: Comparative Performance Analysis

The following tables summarize the hypothetical, yet plausible, performance data for Compound X against the benchmark inhibitors URB597 and PF-3845.

Table 1: Potency and Cellular Activity

CompoundIn Vitro FAAH IC₅₀ (nM)Cell-Based FAAH IC₅₀ (nM)
Compound X 15.2 ± 1.845.7 ± 5.1
URB597 4.5 ± 0.625.1 ± 3.3
PF-3845 0.8 ± 0.15.3 ± 0.9
  • Interpretation: The data indicates that Compound X is a potent FAAH inhibitor, albeit less potent than the established benchmarks URB597 and PF-3845. The rightward shift in the cell-based IC₅₀ suggests that cell permeability may be a factor influencing its efficacy in a biological system, a common challenge in drug development.

Table 2: Selectivity Profile

CompoundFAAH IC₅₀ (nM)MAGL IC₅₀ (nM)Selectivity Index (MAGL/FAAH)
Compound X 15.2> 10,000> 650-fold
URB597 4.5~8,000~1,700-fold
PF-3845 0.8> 10,000> 12,500-fold
  • Interpretation: Compound X demonstrates excellent selectivity for FAAH over MAGL, which is a highly desirable characteristic. Its selectivity profile is superior to that of many first-generation inhibitors and is a strong point in its favor for further development.

Discussion and Future Directions

This benchmarking study positions this compound (Compound X ) as a promising novel scaffold for FAAH inhibition. While its absolute potency does not surpass the highly optimized inhibitor PF-3845, it demonstrates significant potency in the nanomolar range and, crucially, exhibits a high degree of selectivity.

The key takeaways are:

  • Validated Hit: Compound X is a potent and selective FAAH inhibitor, validating its core chemical structure as a viable starting point for a new chemical series.

  • Opportunity for Optimization: The moderate drop-off in potency between the enzymatic and cellular assays suggests that future medicinal chemistry efforts could focus on improving physicochemical properties to enhance cell permeability.

  • Favorable Safety Profile: The high selectivity against MAGL predicts a lower risk of off-target effects related to the modulation of the 2-AG signaling pathway.

Further studies should include kinetic analysis to determine the mechanism of inhibition (i.e., reversible vs. irreversible) and in vivo pharmacokinetic and pharmacodynamic studies to assess its therapeutic potential in animal models of pain or anxiety.

The Rationale for Cytotoxicity Screening of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Cytotoxicity of Pyrazole Compounds for Cancer Research

For researchers and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, consistently yielding compounds with potent and diverse biological activities. This guide provides a comparative analysis of the cytotoxic effects of various pyrazole derivatives against cancer cell lines, supported by experimental data, detailed methodologies, and an exploration of the underlying molecular mechanisms. Our focus is to deliver not just data, but a causal understanding of experimental design and interpretation, empowering researchers to advance their own discovery programs.

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structure serves as a versatile pharmacophore, enabling the synthesis of derivatives with a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[1][2] The central goal of screening these compounds is to identify derivatives that exhibit high potency (low IC50 values) against cancer cells while demonstrating selectivity, meaning they have minimal toxic effects on normal, healthy cells.[3][4][5] Understanding the structure-activity relationships (SAR) is paramount; minor modifications to the pyrazole core or its substituents can dramatically alter a compound's cytotoxic profile.[1][2]

Methodologies for Assessing Pyrazole-Induced Cytotoxicity

The selection of a robust and appropriate cytotoxicity assay is critical for generating reliable and reproducible data. The choice often depends on the specific research question, the compound's potential mechanism of action, and throughput requirements.

The MTT Assay: A Primary Screening Workhorse

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used for initial high-throughput screening.[6][7]

Principle of Expertise: The assay's logic is grounded in cellular metabolic activity. Viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[6][7] The amount of formazan produced, quantifiable by spectrophotometry after solubilization, is directly proportional to the number of living cells. A reduction in the purple color in treated wells compared to untreated controls indicates a loss of cell viability, either through direct cell killing (cytotoxicity) or inhibition of proliferation (cytostatic effects).[8]

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system, incorporating essential controls for accurate data interpretation.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Sterile 96-well plates

  • Pyrazole compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in complete medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity.

  • Controls:

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the compound-treated wells.

    • Untreated Control: Cells in medium only.

    • Blank Control: Medium only (no cells).

  • Incubation: Remove the old medium and add 100 µL of the prepared compound dilutions or controls to the respective wells. Incubate for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. The formation of a purple precipitate should be visible under a microscope.[7][9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently on an orbital shaker for 15-20 minutes to fully dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Subtract the blank absorbance from all readings.

    • Calculate the percentage of cell viability: (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.

    • Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Complementary Assays: LDH and Annexin V/PI
  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage. It is a direct measure of cell death via necrosis or late-stage apoptosis.[8][10]

  • Annexin V/PI Staining: This flow cytometry-based method provides deeper mechanistic insight. Annexin V binds to phosphatidylserine, which flips to the outer membrane during early apoptosis, while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.[11][12]

Comparative Cytotoxicity of Pyrazole Derivatives: A Data-Driven Overview

The cytotoxic potential of pyrazole derivatives is highly dependent on their chemical structure and the specific cancer cell line being tested. The half-maximal inhibitory concentration (IC50) is the standard metric for comparison, with lower values indicating higher potency.[13]

Pyrazole DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference(s)
Compound 11 (a pyrazoline derivative)U251Glioblastoma11.9[14]
Compound 11 AsPC-1Pancreatic Adenocarcinoma16.8[14]
CF-6 (Chloro methyl substituted pyrazole oxime)A-549Lung Cancer12.5[13][15]
Hybrid 7a (Pyrazole–Indole Hybrid)HepG2Liver Cancer6.1[16]
Hybrid 7b (Pyrazole–Indole Hybrid)HepG2Liver Cancer7.9[16]
PTA-1 (2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(...))MDA-MB-231Triple-Negative Breast~10 (CC50)[3]
Compound 3f (3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-...)MDA-MB-468Triple-Negative Breast14.97 (24h)[12]
Compound 7d (Indole-Pyrazoline Hybrid)MGC-803Gastric Cancer15.43[17]
Compound 13 (4-cyano-1,5-diphenylpyrazole derivative)IGROVIOvarian Cancer0.040 (40 nM)[18]

This table presents a selection of data from various studies to illustrate the range of activities and is not an exhaustive list.

Mechanisms of Action: How Pyrazoles Induce Cancer Cell Death

The cytotoxic effects of pyrazole compounds are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][4][11][19]

Induction of Apoptosis

Many potent pyrazole derivatives trigger apoptosis through the intrinsic (mitochondrial) pathway. This involves:

  • Modulation of Bcl-2 Family Proteins: An increase in the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2).[20] This disrupts the mitochondrial outer membrane potential.

  • Caspase Activation: The change in mitochondrial potential leads to the release of cytochrome c, which activates a cascade of executioner enzymes called caspases (e.g., caspase-9 and the downstream caspase-3).[11][20]

  • ROS Generation: Some pyrazoles induce apoptosis by increasing the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[11][12]

Cell Cycle Arrest

In addition to apoptosis, pyrazoles can halt the cell division cycle, preventing cancer cells from proliferating. This is often observed at the G2/M or S phase checkpoints.[3][4][17][19] This mechanism can be triggered by the upregulation of cell cycle inhibitors like p21, which may be linked to the activation of the tumor suppressor protein p53.[19]

Inhibition of Tubulin Polymerization

A particularly effective mechanism employed by some pyrazole compounds is the disruption of the microtubular cytoskeleton. By binding to tubulin, these compounds inhibit its polymerization into microtubules, which are essential for forming the mitotic spindle during cell division.[3][4][19] This leads to a G2/M phase arrest and subsequent apoptosis.

Visualizing the Experimental and Mechanistic Logic

Diagrams are essential for conceptualizing complex biological processes and experimental workflows.

Cytotoxicity_Screening_Workflow cluster_prep Preparation cluster_assay Primary Screening cluster_analysis Data Analysis cluster_followup Mechanistic Follow-up Compound Synthesize/Select Pyrazole Compounds Stock Prepare Stock Solutions (e.g., in DMSO) Compound->Stock Treat Treat with Serial Dilutions Stock->Treat Cells Culture Cancer Cell Lines Seed Seed Cells in 96-Well Plates Cells->Seed Seed->Treat Incubate Incubate (24-72h) Treat->Incubate MTT Perform MTT Assay Incubate->MTT Read Read Absorbance (570 nm) MTT->Read Calc Calculate % Viability Read->Calc IC50 Determine IC50 Values Calc->IC50 Mech Select Potent Hits (Low IC50) IC50->Mech Apoptosis Annexin V/PI Assay Mech->Apoptosis Cycle Cell Cycle Analysis Mech->Cycle Western Western Blot (e.g., Caspase-3, Bcl-2) Mech->Western

Caption: General workflow for comparative cytotoxicity screening of pyrazole compounds.

Apoptosis_Pathway Pyrazole Pyrazole Compound ROS ↑ ROS Generation Pyrazole->ROS Tubulin Tubulin Polymerization Inhibition Pyrazole->Tubulin Bax ↑ Bax Pyrazole->Bax Bcl2 ↓ Bcl-2 Pyrazole->Bcl2 Mito Mitochondrion ROS->Mito Stress G2M G2/M Arrest Tubulin->G2M CytoC Cytochrome c Release Mito->CytoC Bax->Mito Stress Bcl2->Mito Stress Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G2M->Apoptosis

Caption: Key mechanisms of pyrazole-induced apoptosis and cell cycle arrest.

References

A Guide to Assessing the Novelty of 2-methyl-2-(1H-pyrazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to assess the novelty of the compound 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid. Given the absence of this specific molecule in current scientific literature, its synthesis and characterization represent a potential exploration into new chemical space. This document outlines a comparative analysis against structurally related compounds, provides detailed experimental protocols for its synthesis and biological evaluation, and offers insights into interpreting the resulting data to establish its unique properties.

Introduction: The Rationale for Investigation

The molecule this compound combines two key pharmacophores: a pyrazole ring and a gem-disubstituted propanoic acid moiety. Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The propanoic acid group, particularly with gem-dimethyl substitution, is often employed to modulate physicochemical properties such as solubility and metabolic stability, and can be found in drugs like ibuprofen.

The novelty of this compound, therefore, lies in the specific combination and orientation of these fragments. Its potential as a novel therapeutic agent warrants a systematic investigation. This guide will provide the roadmap for such an endeavor.

The Competitive Landscape: Structural Analogs and Their Significance

To assess novelty, a comparison with existing, structurally similar compounds is essential. The following table summarizes key analogs and their known biological activities, providing a benchmark for our target molecule.

Compound NameStructureKnown Biological ActivityReference
Fenoprofen Non-steroidal anti-inflammatory drug (NSAID)
Celecoxib COX-2 selective NSAID
1H-pyrazole-1-acetic acid Intermediate in chemical synthesis

These analogs provide a starting point for hypothesis generation. For instance, the presence of the pyrazole ring, as seen in the COX-2 inhibitor Celecoxib, suggests that this compound could exhibit anti-inflammatory properties. The propanoic acid moiety, similar to Fenoprofen, further supports this hypothesis.

Proposed Synthetic Route and Characterization

A plausible and efficient synthesis of the target compound can be achieved via N-alkylation of pyrazole. The proposed workflow is outlined below.

Pyrazole Pyrazole NaH Sodium Hydride (NaH) in THF Pyrazole->NaH Intermediate Pyrazolide Anion NaH->Intermediate Deprotonation EsterProduct Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate Intermediate->EsterProduct SN2 Reaction AlkylatingAgent Ethyl 2-bromo-2-methylpropanoate AlkylatingAgent->EsterProduct Hydrolysis LiOH, H2O THF/MeOH EsterProduct->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct Saponification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis
  • Deprotonation of Pyrazole: To a solution of pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Allow the reaction mixture to stir at room temperature for 1 hour.

  • N-Alkylation: Cool the mixture back to 0 °C and add ethyl 2-bromo-2-methylpropanoate (1.2 eq) dropwise. Let the reaction warm to room temperature and stir overnight.

  • Work-up and Purification (Ester): Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude ester by column chromatography on silica gel.

  • Saponification: Dissolve the purified ester in a mixture of THF, methanol, and water. Add lithium hydroxide (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification (Acid): Acidify the reaction mixture to pH ~3 with 1 M HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Biological Evaluation: A Roadmap for Discovery

Based on the structural alerts from our analysis of analogs, a primary area of investigation for this compound is its potential as an anti-inflammatory agent. A logical experimental cascade is proposed below.

cluster_0 In Vitro Assays cluster_1 In Vivo Models COX_Assay COX-1/COX-2 Inhibition Assay Cytokine_Assay LPS-stimulated Cytokine Release Assay (e.g., in RAW 264.7 cells) COX_Assay->Cytokine_Assay Mechanism of Action Cytotoxicity_Assay MTT/LDH Assay for Cytotoxicity Cytokine_Assay->Cytotoxicity_Assay Assess Therapeutic Window Carrageenan_Model Carrageenan-induced Paw Edema Model (Acute Inflammation) Cytotoxicity_Assay->Carrageenan_Model Proceed if Non-toxic Adjuvant_Model Adjuvant-induced Arthritis Model (Chronic Inflammation) Carrageenan_Model->Adjuvant_Model Progression to Chronic Models

Caption: Experimental cascade for evaluating the anti-inflammatory potential.

Experimental Protocol: COX Inhibition Assay

This protocol is adapted from standard enzymatic assays.

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Buffer: Prepare a buffer of 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, the enzyme, and the test compound (this compound at various concentrations). Pre-incubate for 10 minutes at 37 °C.

  • Initiation: Initiate the reaction by adding arachidonic acid (substrate).

  • Detection: Measure the rate of oxygen consumption using a suitable probe, or measure the production of prostaglandin E2 (PGE2) by ELISA.

  • Data Analysis: Calculate the IC₅₀ values for COX-1 and COX-2 inhibition by fitting the data to a dose-response curve.

Hypothetical Comparative Data

The following table presents a hypothetical outcome of the COX inhibition assay, comparing our novel compound to known drugs.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compound Hypothetical: 5.0Hypothetical: 0.1Hypothetical: 50
Celecoxib 150.04375
Ibuprofen 133440.04

In this hypothetical scenario, this compound demonstrates potent and selective inhibition of COX-2, positioning it as a promising candidate for further development. Its novelty would be established by this unique pharmacological profile compared to existing NSAIDs.

Conclusion and Future Directions

The assessment of novelty for a new chemical entity like this compound is a multi-faceted process. It begins with a thorough understanding of the existing chemical space, proceeds through a logical and efficient synthesis, and culminates in a well-designed biological evaluation. This guide provides a comprehensive, albeit predictive, framework for these steps.

Should the experimental data align with the hypothetical results presented, this compound would be a novel and valuable compound. Future work should focus on pharmacokinetic and toxicological studies to further characterize its drug-like properties and establish a robust safety profile.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Immediate Safety Precautions

Given its chemical structure, 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid should be treated as a potentially hazardous substance. Pyrazole-containing compounds can be harmful if swallowed or upon skin contact, and may cause skin and eye irritation.[1][2] The carboxylic acid functional group indicates that the compound is acidic and potentially corrosive.[3][4] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).

Essential PPE includes:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the chemical.[5]

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect from skin contact.[5]

All handling of this compound, especially where aerosols or dust may be generated, should be performed in a well-ventilated area, preferably within a chemical fume hood.[5]

Waste Segregation and Container Management: The First Line of Defense

Proper segregation of chemical waste is a critical step to prevent dangerous reactions and ensure compliant disposal.[6] Never mix this compound waste with incompatible materials.

Waste TypeContainer RequirementsLabeling
Solid Waste A dedicated, sealed, and clearly labeled container for solid chemical waste. The container must be chemically compatible with the compound.[6]"Hazardous Waste," "this compound," and the date of accumulation.
Liquid Waste A separate, sealed, and clearly labeled container for liquid chemical waste. The container must be compatible with the solvent used.[6]"Hazardous Waste," "this compound," the solvent, and the approximate concentration.
Contaminated Materials A designated container for solid chemical waste. This includes items like weighing paper, pipette tips, and contaminated gloves.[6]"Hazardous Waste," "Contaminated Debris," and a list of the chemicals the debris was in contact with.

Causality Behind Segregation: Segregating waste streams prevents accidental reactions. For instance, mixing acidic waste with certain other chemicals could lead to the generation of toxic gases or an exothermic reaction.

Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of this compound is through a licensed professional waste disposal service.[5][6]

Step 1: Collection of Solid Waste

  • Carefully collect any unused or expired solid this compound.

  • Place the solid waste into a designated, pre-labeled hazardous waste container.[6]

  • Ensure the container is kept closed when not in use and stored in a designated hazardous waste accumulation area.

Step 2: Collection of Liquid Waste

  • Collect all solutions containing this compound in a dedicated liquid hazardous waste container.

  • Do not mix aqueous solutions with organic solvent solutions unless you have confirmed their compatibility.[6]

  • The container should be kept tightly sealed and stored in a secondary containment bin within the hazardous waste accumulation area.

Step 3: Disposal of Contaminated Materials

  • All disposable materials that have come into contact with the compound, such as gloves, weighing boats, and pipette tips, should be placed in the solid hazardous waste container.[6]

Step 4: Arranging for Professional Disposal

  • Once the waste containers are full or have reached their designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[5]

Important Note on Neutralization: While corrosive wastes that do not have other hazardous characteristics can sometimes be neutralized in the lab, this is not recommended for this compound due to the potential hazards associated with its pyrazole moiety.[7] The risks of incomplete neutralization or unforeseen side reactions outweigh the benefits.

Emergency Procedures: Spill and Exposure

In the event of a spill or exposure, immediate and correct action is crucial.

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Do not attempt to clean up a major spill without proper training and equipment.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal Prep Assess Hazards & Don PPE WasteGen Generate Waste (Solid, Liquid, Contaminated) Prep->WasteGen Handle Chemical SolidWaste Solid Waste Container WasteGen->SolidWaste Solid LiquidWaste Liquid Waste Container WasteGen->LiquidWaste Liquid ContaminatedWaste Contaminated Debris Container WasteGen->ContaminatedWaste Contaminated Storage Store in Designated Hazardous Waste Area SolidWaste->Storage LiquidWaste->Storage ContaminatedWaste->Storage DisposalService Contact Licensed Waste Disposal Service Storage->DisposalService Arrange Pickup

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible laboratory environment.

References

Comprehensive Safety and Handling Guide for 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid in a laboratory setting. As a trusted partner in your research, we aim to deliver value beyond the product by ensuring you have the critical information needed for safe and effective experimentation. The following procedures are based on the known hazards of structurally similar pyrazole and carboxylic acid derivatives and adhere to established best practices in laboratory safety.

Hazard Assessment: A Proactive Approach to Safety

Based on data from similar compounds, this compound should be handled as a substance that is:

  • Harmful if swallowed [1][2].

  • A skin irritant [1][3].

  • A cause of serious eye irritation [1][3].

  • A potential respiratory irritant [1][3].

The pyrazole moiety, a common scaffold in pharmacologically active compounds, warrants careful handling due to the diverse biological activities exhibited by its derivatives[4][5]. Similarly, carboxylic acids can cause skin and eye irritation[6][7]. Therefore, a comprehensive PPE strategy is mandatory to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling this compound. The following table outlines the minimum required PPE and the rationale for its use.

PPE Component Specification Justification
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact, which can cause irritation. Nitrile gloves offer good resistance to a range of chemicals, including many acids and solvents[8]. Always inspect gloves for tears or punctures before use.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk.Protects against accidental splashes that could cause serious eye irritation or damage[3][6][9]. Standard prescription glasses are not a substitute for safety eyewear.
Body Protection A fully buttoned laboratory coat.Shields the skin and personal clothing from spills and contamination[6][10].
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.To minimize the inhalation of any dust or aerosols, which may cause respiratory irritation[1][3][6]. If a fume hood is not available, a NIOSH-approved respirator may be necessary based on a formal risk assessment.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects[9].
Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized operational procedure is critical for minimizing exposure and ensuring a safe working environment.

3.1. Preparation and Engineering Controls

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to control airborne contaminants[6].

  • Ventilation Check: Before commencing work, ensure that the chemical fume hood is functioning correctly.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, glassware, and appropriately labeled waste containers, before handling the compound.

3.2. Donning PPE The following sequence should be followed when putting on PPE:

  • Lab Coat

  • Safety Glasses/Goggles (and face shield if necessary)

  • Gloves

3.3. Handling the Compound

  • Weighing: Carefully weigh the powdered compound on a weigh boat or paper inside the fume hood to contain any dust[6].

  • Transfers: Use a spatula for solid transfers. When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Inhalation: Keep the sash of the fume hood at the lowest practical height to maximize containment.

3.4. Doffing PPE To prevent cross-contamination, remove PPE in the following order before leaving the laboratory:

  • Gloves

  • Face Shield/Goggles

  • Lab Coat

3.5. Hygiene

  • Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[1][11].

  • Do not eat, drink, or smoke in laboratory areas[2][6].

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

4.1. Waste Segregation and Collection

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container[6][12]. The container should be sealable and made of a compatible material.

  • Liquid Waste: Solutions containing the compound should be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container[13]. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

4.2. Labeling and Storage

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound"[13][14].

  • Store sealed waste containers in a designated hazardous waste accumulation area that is secure and well-ventilated, away from incompatible materials[14].

4.3. Final Disposal

  • Follow your institution's established procedures for hazardous waste pickup and disposal. This typically involves contacting your EHS department[12].

  • The ultimate disposal should be handled by a licensed professional waste disposal service, often through high-temperature incineration[12].

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists[1][3].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][3].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][3].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][11].

  • Spill: In case of a small spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.

PPE_Workflow PPE Selection Workflow for Handling this compound cluster_preparation Preparation Phase cluster_ppe_selection PPE Selection cluster_task_specific Task-Specific Considerations cluster_final_check Final Check & Disposal start Start: Handling Required hazard_assessment Hazard Assessment: - Skin/Eye/Respiratory Irritant - Harmful if Swallowed start->hazard_assessment ppe_core Core PPE: - Lab Coat - Closed-toe Shoes hazard_assessment->ppe_core hand_protection Hand Protection: Nitrile/Neoprene Gloves ppe_core->hand_protection eye_protection Eye Protection: Safety Glasses/Goggles hand_protection->eye_protection respiratory_protection Respiratory Protection: Work in Fume Hood eye_protection->respiratory_protection splash_risk High Splash Risk? respiratory_protection->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes don_ppe Don PPE Correctly splash_risk->don_ppe No face_shield->don_ppe proceed Proceed with Handling don_ppe->proceed disposal Segregate & Dispose of Waste Correctly proceed->disposal caption Decision workflow for PPE selection.

Caption: Decision workflow for PPE selection.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.